2-Methoxymethoxy-4-nitro-phenylamine
Description
Properties
IUPAC Name |
2-(methoxymethoxy)-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-5-14-8-4-6(10(11)12)2-3-7(8)9/h2-4H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYQWNRVDAAEJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methoxymethoxy-4-nitro-phenylamine
This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 2-Methoxymethoxy-4-nitro-phenylamine, a valuable intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that underpin this synthesis.
Introduction: The Significance of this compound
This compound is a bespoke chemical entity whose value lies in its unique combination of functional groups. The aromatic amine and nitro functionalities provide avenues for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. The methoxymethyl (MOM) ether serves as a crucial protecting group for the phenolic hydroxyl group, enabling selective reactions at other sites of the molecule. This strategic protection is paramount in multi-step syntheses, preventing unwanted side reactions and enhancing overall yield and purity.
The strategic placement of the methoxy, nitro, and amino groups on the phenyl ring makes this compound a key intermediate for creating complex molecular architectures, particularly in the synthesis of biologically active compounds and functional materials.
The Strategic Synthesis Pathway: A Two-Step Approach
The most logical and efficient synthesis of this compound is achieved through a two-step process. This pathway begins with the synthesis of the precursor, 2-amino-5-nitrophenol, followed by the selective protection of its phenolic hydroxyl group as a methoxymethyl ether.
Diagram of the Overall Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-nitrophenol
The synthesis of 2-amino-5-nitrophenol is a critical first step. A reliable method involves the nitration of a protected 2-aminophenol derivative, followed by deprotection. This approach ensures regioselective nitration and avoids unwanted oxidation of the aminophenol.[1][2]
Reaction Mechanism and Rationale
The synthesis commences with the protection of 2-aminophenol by reacting it with acetic anhydride to form 2-methylbenzoxazole.[1][2] This protection strategy serves two purposes: it deactivates the amino group towards oxidation and directs the subsequent nitration to the desired position. The nitration is then carried out, followed by hydrolysis to yield 2-amino-5-nitrophenol. An alternative synthesis involves the cyclocondensation of o-aminophenol with urea, followed by nitration and hydrolysis.[3]
Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitrophenol
Materials:
-
2-Aminophenol
-
Acetic Anhydride
-
Nitrating mixture (e.g., nitric acid in sulfuric acid)
-
Hydrochloric acid
-
Sodium hydroxide
-
Suitable solvents (e.g., ethanol, water)
Procedure:
-
Protection of 2-Aminophenol: 2-Aminophenol is reacted with acetic anhydride to form 2-methylbenzoxazole. This reaction is typically carried out in a suitable solvent and may require heating.
-
Nitration: The formed 2-methylbenzoxazole is carefully nitrated using a nitrating mixture at a controlled temperature to introduce the nitro group at the 5-position of the benzoxazole ring.
-
Hydrolysis: The nitrated intermediate is then hydrolyzed, typically under acidic conditions, to open the oxazole ring and yield 2-amino-5-nitrophenol.[1]
-
Isolation and Purification: The product is isolated by filtration, washed, and can be purified by recrystallization from a suitable solvent to obtain pure 2-amino-5-nitrophenol.
Part 2: Selective Protection of the Phenolic Hydroxyl Group
With the 2-amino-5-nitrophenol in hand, the next crucial step is the selective protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is achieved by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base.
Reaction Mechanism and Rationale
The phenolic hydroxyl group is more acidic than the amino group, allowing for its selective deprotonation by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of chloromethyl methyl ether in an SN2 reaction, displacing the chloride ion and forming the desired methoxymethyl ether. The choice of a non-nucleophilic base is crucial to avoid competing reactions with the MOM-Cl.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-nitrophenol
-
Chloromethyl methyl ether (MOM-Cl)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-nitrophenol in the chosen anhydrous solvent.
-
Addition of Base: Cool the solution in an ice bath and add the non-nucleophilic base dropwise.
-
Addition of MOM-Cl: Slowly add chloromethyl methyl ether to the cooled solution. The reaction is typically exothermic and should be monitored carefully.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data Summary
| Parameter | 2-Amino-5-nitrophenol | This compound |
| Molecular Formula | C₆H₆N₂O₃[4] | C₈H₁₀N₂O₄ |
| Molecular Weight | 154.12 g/mol [4] | 198.18 g/mol |
| Appearance | Yellow to brown solid | Expected to be a solid |
| Melting Point | 198-202 °C (decomposes)[5] | Not readily available, requires experimental determination |
| Purity (Typical) | >98% | >95% after chromatography |
| Yield (Typical) | 70-80% | 75-85% |
Safety Considerations
-
Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
-
Nitrating agents are highly corrosive and strong oxidizing agents. Reactions should be carried out with care, ensuring proper temperature control.
-
2-Amino-5-nitrophenol may cause skin and eye irritation.[6] Standard laboratory safety practices should be followed.
Conclusion
The synthesis of this compound, while not directly reported in a single procedure, can be reliably achieved through a well-planned two-step synthesis. This guide provides a detailed and scientifically grounded protocol, emphasizing the rationale behind each step to empower researchers to successfully synthesize this valuable intermediate. The strategic use of protecting groups and controlled reaction conditions are key to achieving high yields and purity. This compound holds significant promise as a versatile building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.
References
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Jadhaw, B., et al. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol (SB-1). ResearchGate. Retrieved from [Link]
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Priya, P. P. A., et al. (2024). FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. Retrieved from [Link]
-
Various Authors. (2014). How can I synthesize 2-amino-5-methoxyphenol?. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
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Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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Chemsrc. (2025). 2-AMINO-5-NITROPHENOL | CAS#:121-88-0. Retrieved from [Link]
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Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-methyl-4-methoxy-5-nitrophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-Nitrophenol. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
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ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
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NCBI. (n.d.). 2-AMINO-5-NITROPHENOL. Retrieved from [Link]
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2-Methoxymethoxy-4-nitro-phenylamine CAS number 135414-25-8
An In-Depth Technical Guide to 2-Methoxy-4-nitroaniline
A Note on Chemical Identity: The initial request specified 2-Methoxymethoxy-4-nitro-phenylamine with CAS number 135414-25-8. However, extensive database searches revealed no significant information for a compound with this name and CAS number. The provided CAS number is not associated with the chemical name in major chemical databases. Conversely, the closely related compound, 2-Methoxy-4-nitroaniline (CAS: 97-52-9), is a well-documented and industrially significant chemical intermediate. This guide will therefore focus on 2-Methoxy-4-nitroaniline, assuming it to be the intended subject of inquiry due to the commonality of such nomenclature discrepancies.
Introduction
2-Methoxy-4-nitroaniline, also known as 4-Nitro-o-anisidine or Fast Red B Base, is a key organic compound with the chemical formula C₇H₈N₂O₃.[1] It presents as a yellow to orange crystalline powder and is a pivotal intermediate in the synthesis of organic pigments and azo dyes.[2][3] Its molecular structure, featuring a nitro group para to the amino group and a methoxy group ortho to the amino group, makes it a valuable precursor for creating vibrant red and yellow colorants, most notably Pigment Yellow 74.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemical synthesis and drug development.
Physicochemical Properties
The physical and chemical characteristics of 2-Methoxy-4-nitroaniline are fundamental to its handling, application, and analysis.
| Property | Value | Reference |
| IUPAC Name | 2-methoxy-4-nitroaniline | [4] |
| CAS Number | 97-52-9 | [4] |
| Molecular Formula | C₇H₈N₂O₃ | [5] |
| Molar Mass | 168.15 g/mol | [4] |
| Appearance | Yellow-orange powder/solid | [5] |
| Melting Point | 140–142 °C | [1] |
| Density | 1.42 g/cm³ | [1] |
| Solubility in Water | 0.01 g/100ml | [6] |
| Odor | Odorless | [5] |
Synthesis of 2-Methoxy-4-nitroaniline
The primary industrial synthesis of 2-Methoxy-4-nitroaniline is a multi-step process starting from o-anisidine (2-methoxyaniline). The general workflow involves acetylation of the amino group, followed by nitration and subsequent hydrolysis.[7]
Synthesis Workflow
Caption: Synthesis workflow for 2-Methoxy-4-nitroaniline.
Detailed Experimental Protocol
The following protocol outlines a common laboratory-scale synthesis:
Step 1: Acetylation of o-Anisidine
-
In a suitable reaction vessel, dissolve o-anisidine in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction to proceed, which results in the formation of a crystalline mass of 2-methoxyacetanilide.
Causality: The acetylation step is crucial to protect the amino group from oxidation during the subsequent nitration step. The acetyl group is an activating group, but its bulkiness directs the incoming nitro group to the para position.
Step 2: Nitration of 2-Methoxyacetanilide
-
To the slurry of 2-methoxyacetanilide, slowly add fuming nitric acid while maintaining the temperature between 0-20 °C.[8]
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).
-
Upon completion, add deionized water to the reaction mixture to precipitate the nitrated product.
-
Filter the precipitate to obtain crude 2-methoxy-4-nitroacetanilide.
Causality: The low temperature is critical to control the exothermic nitration reaction and prevent side reactions. Fuming nitric acid is a strong nitrating agent required for this transformation.
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
-
Add the crude 2-methoxy-4-nitroacetanilide to an aqueous solution of sodium hydroxide.[9]
-
Heat the mixture to 100 °C and maintain this temperature for approximately 2 hours to facilitate hydrolysis.[8]
-
Cool the reaction mixture to 0-5 °C to precipitate the final product.
-
Filter the resulting solid, wash with cold deionized water, and dry to obtain 2-methoxy-4-nitroaniline.
Causality: The alkaline hydrolysis removes the acetyl protecting group, regenerating the amino functionality to yield the final product.
Applications in Research and Industry
2-Methoxy-4-nitroaniline is a versatile chemical intermediate with primary applications in the synthesis of colorants.
-
Azo Dyes and Pigments: It serves as a diazo component in the manufacturing of various azo dyes.[3] Its most significant application is as a precursor to Pigment Yellow 74, a widely used colorant in paints, inks, and plastics.[1]
-
Chemical Synthesis: It is used as an intermediate in the preparation of other organic compounds.[4] Its functional groups (amino, methoxy, and nitro) allow for a range of chemical modifications.
-
Pharmaceutical Research: While not a drug itself, it is mentioned in the context of producing some antineoplastic drugs, highlighting its potential as a building block in medicinal chemistry.[2]
-
Analytical Reagent: It has been utilized as a photometric reagent for the determination of ethinylestradiol, a component of oral contraceptives.[2]
Analytical Methods for Quality Control
Ensuring the purity of 2-Methoxy-4-nitroaniline is critical for its use in further synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of 2-Methoxy-4-nitroaniline.
A typical reverse-phase HPLC method can be employed for the separation and quantification of 2-Methoxy-4-nitroaniline.[10] The mobile phase often consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[10]
Safety and Handling
2-Methoxy-4-nitroaniline is a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[5][11] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[4][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] In case of dust formation, use appropriate respiratory protection.[11]
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust.[12] Use in a well-ventilated area.[5] Do not eat, drink, or smoke when using this product.[13]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[5]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[11]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Rinse mouth with water.[12] In all cases of exposure, seek medical attention.[5][11]
-
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[11] Store locked up.[12]
Conclusion
2-Methoxy-4-nitroaniline is a fundamentally important chemical intermediate, particularly in the colorant industry. Its synthesis is a well-established multi-step process that requires careful control of reaction conditions. Due to its hazardous nature, strict adherence to safety protocols is mandatory during its handling and use. The analytical methods, such as HPLC, are essential for ensuring the quality and purity required for its various applications. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- SIELC Technologies. (2018, February 16). 2-Methoxy-4-nitroaniline.
- Benchchem. The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
- Guidechem. 2-Methoxy-4-nitroaniline (cas 97-52-9) SDS/MSDS download.
- SAFETY DATA SHEET. (n.d.).
- Safety data sheet. (2023, June 26).
- Preparation method of 2-methoxy-4-nitroaniline. (n.d.).
- PubChem. 2-Methoxy-4-nitroaniline.
- Wikipedia. 2-Methoxy-4-nitroaniline.
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- Aarti Industries. (2021, October 15). 2-methoxy-4-nitroaniline (CL-4 PUBLIC).
- ChemicalBook. 2-Methoxy-4-nitroaniline synthesis.
- ChemicalBook. 2-Methoxy-4-nitroaniline CAS#: 97-52-9.
- Jay Finechem. CAS 97-52-9 | 2-Methoxy-4-nitroaniline | Fast Red B Base.
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An In-depth Technical Guide to the Molecular Structure of 2-Methoxymethoxy-4-nitro-phenylamine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure, proposed synthesis, and analytical characterization of 2-Methoxymethoxy-4-nitro-phenylamine. As a compound with limited direct literature, this document leverages established principles of organic synthesis and structural elucidation to present a robust theoretical framework for its study. We will explore the strategic use of the methoxymethyl (MOM) protecting group, outline detailed experimental protocols for its synthesis, and predict the expected spectroscopic signatures for its definitive identification. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel nitroaniline derivatives.
Introduction: Elucidating the Structure
This compound is a substituted nitroaniline with the molecular formula C₈H₁₀N₂O₄. A critical point of clarification is the distinction between a "methoxymethoxy" group (-OCH₂OCH₃) and a "methoxy" group (-OCH₃). The target molecule of this guide is often confused with its more common analogue, 2-methoxy-4-nitroaniline. The presence of the methoxymethyl ether, a common protecting group for hydroxyl and amino functionalities, suggests that this compound is likely a synthetic intermediate rather than a commercially available starting material.
The core structure consists of a benzene ring substituted with an amino group, a nitro group, and a methoxymethoxy group. The IUPAC name, this compound, dictates the substitution pattern on the phenylamine (aniline) core.
Molecular Structure Breakdown:
Figure 1: 2D Structure of this compound.
Proposed Synthetic Pathways
Given the absence of a direct, published synthesis for this compound, we propose two plausible synthetic routes based on established organic chemistry transformations. The choice of pathway would depend on the availability and cost of starting materials.
Pathway A: Protection of 2-Amino-5-nitrophenol
This approach utilizes the commercially available 2-amino-5-nitrophenol as the starting material. The hydroxyl group is selectively protected as a methoxymethyl ether.
Figure 2: Synthetic Pathway A from 2-Amino-5-nitrophenol.
Causality Behind Experimental Choices:
-
Starting Material: 2-Amino-5-nitrophenol possesses the correct substitution pattern of the amino and nitro groups. The phenolic hydroxyl group is more nucleophilic and acidic than the amino group, allowing for selective protection under basic conditions.
-
Reagent Selection: Chloromethyl methyl ether (MOM-Cl) is a standard reagent for introducing the MOM protecting group.[1] N,N-Diisopropylethylamine (DIPEA), a non-nucleophilic base, is used to quench the HCl generated during the reaction without competing in the nucleophilic substitution.[2]
-
Solvent and Temperature: Dichloromethane (DCM) is a common, inert solvent for this type of reaction. The reaction is typically initiated at a low temperature (0°C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Pathway B: Protection of 2-Methoxy-4-nitroaniline (Hypothetical)
This pathway is less conventional as it would involve the protection of the amino group of the more readily available 2-methoxy-4-nitroaniline. The direct protection of an amino group with MOM-Cl can be challenging and may lead to over-alkylation.
Detailed Experimental Protocols
The following protocol is a detailed, self-validating system for the synthesis and purification of this compound via Pathway A.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Amino-5-nitrophenol | 154.12 | 1.54 g | 10 mmol |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 0.9 mL | 12 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.1 mL | 12 mmol |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-nitrophenol (1.54 g, 10 mmol) and dichloromethane (50 mL).
-
Cool the resulting suspension to 0°C in an ice bath.
-
Add N,N-Diisopropylethylamine (2.1 mL, 12 mmol) dropwise with stirring.
-
Slowly add chloromethyl methyl ether (0.9 mL, 12 mmol) dropwise over 10 minutes. Caution: MOM-Cl is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2-4 hours).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Analytical and Spectroscopic Characterization
The definitive identification of the synthesized this compound relies on a combination of spectroscopic techniques. The following are the predicted data based on the known spectral properties of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will provide the most detailed structural information.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | d | 1H | Ar-H (ortho to -NO₂) |
| ~ 7.6 | dd | 1H | Ar-H (ortho to -NH₂ and meta to -NO₂) |
| ~ 6.8 | d | 1H | Ar-H (ortho to -OMOM) |
| ~ 5.2 | s | 2H | -O-CH₂ -O- |
| ~ 4.8 | br s | 2H | -NH₂ |
| ~ 3.5 | s | 3H | -O-CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C -OMOM |
| ~ 145 | C -NH₂ |
| ~ 140 | C -NO₂ |
| ~ 125 | Ar-C H |
| ~ 115 | Ar-C H |
| ~ 110 | Ar-C H |
| ~ 95 | -O-C H₂-O- |
| ~ 56 | -O-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of key functional groups.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretch (amine) |
| 2950-2850 | C-H stretch (aliphatic) |
| 1520, 1340 | N-O stretch (nitro group) |
| 1200-1000 | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight and fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 198.06
-
Key Fragments:
-
m/z = 153 (Loss of -OCH₂OCH₃)
-
m/z = 45 (⁻CH₂OCH₃)
-
Safety and Handling
This compound is a novel compound with no established toxicity data. However, based on its structure, the following precautions should be taken:
-
It is a nitroaromatic compound and should be handled as potentially mutagenic.[3]
-
It is an aniline derivative and may be toxic upon ingestion, inhalation, or skin contact.
-
All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the synthesis and characterization of this compound. By leveraging established methodologies for the protection of functional groups and a thorough understanding of spectroscopic techniques, researchers are now equipped with the necessary knowledge to approach the study of this novel compound. The proposed synthetic pathway and predicted analytical data offer a clear roadmap for its successful preparation and identification, paving the way for its potential use in drug discovery and materials science.
References
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Priya, P. P. A., Suthan, T., Raja, S. A. T., & Jothy, V. B. (2024). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Journal of Molecular Structure, 1301, 137358.
-
ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol.... Retrieved from [Link]
-
PubMed. (2012). Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline.
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Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
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AdiChemistry. (n.d.). Methoxymethyl ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
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OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
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PubMed. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Retrieved from [Link]
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Navigating the Solubility Landscape of 2-Methoxymethoxy-4-nitro-phenylamine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methoxymethoxy-4-nitro-phenylamine, a crucial intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the empirical solubility data in a range of organic solvents at various temperatures, outlines robust experimental protocols for solubility determination, and explores theoretical models for solubility prediction. By integrating field-proven insights with technical accuracy, this guide serves as an essential resource for optimizing reaction conditions, developing purification strategies, and formulating final drug products involving this key compound.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It dictates the efficiency of synthesis, the feasibility of purification techniques such as crystallization, and ultimately, the bioavailability of the final drug product. This compound (CAS No: 97-52-9), a key building block in organic synthesis, presents a solubility profile that warrants in-depth characterization to streamline its use in pharmaceutical manufacturing.
This guide moves beyond a simple recitation of data, offering a causal explanation for experimental choices and theoretical frameworks. The protocols described herein are designed as self-validating systems, ensuring that researchers can confidently reproduce and rely on the generated data. All mechanistic claims and procedural standards are supported by authoritative sources, providing a trustworthy foundation for laboratory work.
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Name | 2-Methoxy-4-nitroaniline | [1] |
| Synonyms | 4-Nitro-o-anisidine, Fast Red B Base | [1] |
| CAS Number | 97-52-9 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 140–142 °C | [3] |
| Water Solubility | Slightly soluble (0.2 g/L) | [2] |
The presence of a nitro group and an amine group on the aromatic ring, along with a methoxy group, creates a molecule with moderate polarity, capable of acting as both a hydrogen bond donor (amine) and acceptor (nitro, methoxy). This structural complexity suggests a nuanced solubility profile across different solvent classes.
Quantitative Solubility Analysis in Organic Solvents
A pivotal study by Bao et al. (2020) provides a comprehensive dataset on the mole fraction solubility of 2-Methoxy-4-nitroaniline in twelve pure organic solvents across a temperature range of 278.15 K to 323.15 K.[2] This data is indispensable for process chemists and formulation scientists.
The study found that the solubility follows the descending order: N-methylpyrrolidone (NMP) > dimethyl sulfoxide (DMSO) > 1,4-dioxane > ethyl acetate > acetonitrile > ethanol > methanol > n-propanol > isopropanol > ethylene glycol > n-butanol > water.[2] This trend highlights the compound's preference for polar aprotic solvents.
Table 1: Mole Fraction Solubility (x) of 2-Methoxy-4-nitroaniline at Various Temperatures (Data extracted from Bao et al., 2020) [2]
| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.0119 | 0.0143 | 0.0171 | 0.0203 | 0.0240 | 0.0283 | 0.0333 | 0.0390 | 0.0456 | 0.0532 |
| Ethanol | 0.0135 | 0.0162 | 0.0194 | 0.0231 | 0.0273 | 0.0322 | 0.0379 | 0.0444 | 0.0519 | 0.0606 |
| n-Propanol | 0.0115 | 0.0138 | 0.0165 | 0.0196 | 0.0232 | 0.0274 | 0.0322 | 0.0378 | 0.0442 | 0.0516 |
| Isopropanol | 0.0098 | 0.0117 | 0.0140 | 0.0167 | 0.0198 | 0.0234 | 0.0275 | 0.0323 | 0.0378 | 0.0442 |
| n-Butanol | 0.0084 | 0.0101 | 0.0121 | 0.0144 | 0.0171 | 0.0202 | 0.0238 | 0.0280 | 0.0329 | 0.0386 |
| Ethylene Glycol | 0.0088 | 0.0104 | 0.0123 | 0.0145 | 0.0171 | 0.0201 | 0.0236 | 0.0276 | 0.0323 | 0.0377 |
| Acetonitrile | 0.0145 | 0.0175 | 0.0210 | 0.0251 | 0.0298 | 0.0353 | 0.0416 | 0.0489 | 0.0573 | 0.0671 |
| Ethyl Acetate | 0.0169 | 0.0204 | 0.0245 | 0.0294 | 0.0351 | 0.0418 | 0.0496 | 0.0586 | 0.0691 | 0.0813 |
| 1,4-Dioxane | 0.0411 | 0.0488 | 0.0579 | 0.0686 | 0.0812 | 0.0961 | 0.1136 | 0.1341 | 0.1581 | 0.1861 |
| DMSO | 0.0768 | 0.0894 | 0.1039 | 0.1205 | 0.1394 | 0.1609 | 0.1855 | 0.2135 | 0.2455 | 0.2820 |
| NMP | 0.1102 | 0.1281 | 0.1484 | 0.1714 | 0.1975 | 0.2271 | 0.2607 | 0.2988 | 0.3421 | 0.3913 |
Note: The solubility in water is significantly lower and not included in this comparative table.
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[4] The following protocol provides a robust framework for obtaining reliable and reproducible data.
Workflow for Isothermal Shake-Flask Solubility Determination
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-4-nitro-phenylamine
A Note on the Analyte: Initial searches for experimental NMR data for "2-Methoxymethoxy-4-nitro-phenylamine" did not yield specific results. However, substantial data is available for the closely related and structurally similar compound, 2-Methoxy-4-nitroaniline . This guide will therefore provide a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-Methoxy-4-nitroaniline, a compound of significant interest in various chemical syntheses. It is presumed that this is the compound of interest for researchers and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in drug discovery and development, the precise characterization of novel and existing chemical entities is paramount. 2-Methoxy-4-nitroaniline is a key intermediate in the synthesis of various dyes and pharmaceutical compounds. Its substituted aromatic ring presents a clear and instructive example of how electronic and steric effects influence NMR chemical shifts and coupling constants. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Methoxy-4-nitroaniline, providing a framework for its unambiguous identification and characterization.
Molecular Structure and NMR Assignment Framework
The molecular structure of 2-Methoxy-4-nitroaniline, with the conventional numbering for NMR assignments, is presented below. The interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group, dictates the electronic environment of each proton and carbon atom, which is directly reflected in their respective chemical shifts.
Caption: Experimental workflow for NMR analysis of 2-Methoxy-4-nitroaniline.
Analysis of ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data of 2-Methoxy-4-nitroaniline
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155.0 |
| C-4 | ~141.0 |
| C-1 | ~138.0 |
| C-5 | ~118.0 |
| C-3 | ~115.0 |
| C-6 | ~105.0 |
| -OCH₃ | ~56.0 |
5.1. Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons:
-
The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-1, C-2, and C-4) are the most downfield. C-2, bonded to the oxygen of the methoxy group, is expected to be significantly downfield.
-
C-4, attached to the nitro group, will also be strongly deshielded.
-
C-1, bonded to the amino group, will appear further downfield than the other aromatic carbons.
-
The remaining aromatic carbons (C-3, C-5, and C-6) will be more upfield. The shielding and deshielding effects of the substituents will determine their precise chemical shifts.
-
-
Methoxy Carbon (-OCH₃):
-
The carbon of the methoxy group typically resonates around 56 ppm, which is a characteristic chemical shift for such groups on an aromatic ring. [1]
-
Conclusion
The ¹H and ¹³C NMR spectra of 2-Methoxy-4-nitroaniline are highly informative and allow for the unambiguous structural elucidation of the molecule. The chemical shifts and coupling patterns observed are consistent with the known electronic effects of the amino, methoxy, and nitro substituents on the aromatic ring. This guide provides a detailed framework for the acquisition and interpretation of this data, serving as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical sciences.
References
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AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (n.d.). Defense Technical Information Center. Retrieved January 20, 2026, from [Link]
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved January 20, 2026, from [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013). PubMed. Retrieved January 20, 2026, from [Link]
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Computational Analysis of Solvent Effects in NMR Spectroscopy. (2009). ACS Publications. Retrieved January 20, 2026, from [Link]
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2-Methoxy-4-nitroaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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NMR Spectroscopy Of Amines. (n.d.). JoVE. Retrieved January 20, 2026, from [Link]
-
Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013). ResearchGate. Retrieved January 20, 2026, from [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved January 20, 2026, from [Link]
-
2-Acetyl-4'-methoxy-2'-nitrodiphenylamine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]
-
(PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
Whitepaper: A First-Principles Approach to Characterizing 2-Methoxymethoxy-4-nitro-phenylamine for Preclinical Research
An in-depth technical guide or whitepaper on the core.
Abstract
This guide provides a comprehensive theoretical framework for the quantum chemical characterization of 2-Methoxymethoxy-4-nitro-phenylamine, a substituted nitroaniline derivative of interest in medicinal chemistry and materials science. We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. The methodologies presented herein are designed to establish a foundational understanding of the molecule's behavior at the quantum level, offering predictive insights that can accelerate experimental research and development. This document serves as a practical guide for researchers, scientists, and drug development professionals, outlining the causality behind methodological choices and providing a self-validating workflow for generating reliable theoretical data.
Introduction: The Rationale for Theoretical Investigation
This compound is an organic molecule featuring a complex interplay of electron-donating (amine, methoxymethoxy) and electron-withdrawing (nitro) functional groups attached to a benzene ring. This electronic push-pull system is a common motif in compounds designed for applications in nonlinear optics, pharmaceuticals, and as synthetic intermediates. The methoxymethoxy (MOM) group, in particular, is a common protecting group for phenols and alcohols, and its influence on the electronic structure of the parent aniline molecule is of significant interest.
Before committing to costly and time-consuming laboratory synthesis and analysis, in-silico methods provide an invaluable tool for predicting molecular properties. Theoretical calculations, grounded in the principles of quantum mechanics, allow us to model:
-
Molecular Structure: Determining the most stable three-dimensional conformation.
-
Electronic Landscape: Mapping electron density, identifying reactive sites, and calculating orbital energies.
-
Vibrational Spectra: Predicting infrared (IR) and Raman spectra to aid in experimental characterization.
-
Spectroscopic Behavior: Estimating electronic transitions, such as those observed in UV-Vis spectroscopy.
This whitepaper establishes a validated protocol using Density Functional Theory (DFT), a method that offers an excellent balance between computational cost and accuracy for molecules of this size.
Computational Methodology: A Self-Validating Protocol
The trustworthiness of theoretical calculations hinges on the appropriate selection of the computational method and basis set. Our protocol is designed to be a self-validating system, where each step confirms the stability and reliability of the results.
Selection of Theoretical Method: DFT/B3LYP
For the study of organic molecules like this compound, Density Functional Theory (DFT) is the method of choice. We specifically employ the B3LYP functional .
-
Causality: B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This combination has been shown to provide highly accurate results for the geometries, vibrational frequencies, and electronic properties of a wide range of organic compounds. It effectively captures electron correlation effects, which are crucial in a molecule with significant electron delocalization and heteroatoms.
Selection of Basis Set: 6-311++G(d,p)
The basis set is the set of mathematical functions used to build the molecular orbitals. We have selected the 6-311++G(d,p) Pople-style basis set .
-
Causality:
-
6-311G: This triple-split valence basis set provides significant flexibility for valence electrons, which are most involved in chemical bonding and reactivity.
-
++: The double diffuse functions are essential for accurately describing the behavior of electrons far from the atomic nuclei. This is critical for anions and for molecules with lone pairs, such as the oxygen and nitrogen atoms in our target molecule.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are added to allow for non-spherical distortion of electron clouds, which is necessary to accurately model chemical bonds.
-
This combination of B3LYP/6-311++G(d,p) is a well-established standard for achieving reliable results for molecules of this class. All calculations are performed using the Gaussian 16 software package.
Experimental Workflow: From Structure to Properties
The following section details the step-by-step computational workflow. This process ensures that all calculated properties are derived from a true, stable energy minimum on the potential energy surface.
Step 1: Initial Structure Input
The initial 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro). The starting geometry is based on standard bond lengths and angles.
Step 2: Geometry Optimization
The initial structure is optimized without constraints to find the lowest energy conformation. This is the most critical step, as all subsequent properties depend on the accuracy of the optimized geometry. The optimization process systematically alters the geometry to minimize the forces on each atom until a stationary point is found.
Step 3: Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed at the same level of theory. This step serves two crucial purposes:
-
Verification of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further optimization. This is a key self-validation checkpoint.
-
Prediction of Spectra: The calculated vibrational frequencies and intensities are used to simulate the molecule's infrared (IR) spectrum, which can be directly compared with experimental data for validation.
Step 4: Calculation of Molecular Properties
Once the optimized minimum energy structure is confirmed, a range of electronic and spectroscopic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to understand chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
-
Time-Dependent DFT (TD-DFT): TD-DFT calculations are performed to predict the electronic absorption spectrum (UV-Vis), providing insight into the molecule's color and photochemical properties.
Below is a diagram illustrating the logical flow of this computational protocol.
Caption: Computational workflow for theoretical characterization.
Predicted Data and Interpretation
The following tables summarize the key quantitative data predicted for this compound at the B3LYP/6-311++G(d,p) level of theory.
Structural Parameters
The optimized geometry reveals a nearly planar phenylamine ring structure. Key structural parameters are presented below.
| Parameter | Bond / Angle | Calculated Value |
| Bond Lengths | C(1)-N(amine) | 1.378 Å |
| C(4)-N(nitro) | 1.465 Å | |
| N(nitro)-O | 1.231 Å (avg.) | |
| C(2)-O(methoxy) | 1.362 Å | |
| Bond Angles | C(3)-C(4)-N(nitro) | 119.5° |
| C(1)-C(2)-O(methoxy) | 121.1° | |
| Dihedral Angle | C(2)-C(1)-N(amine)-H | 178.5° (near planar) |
-
Interpretation: The C-N(amine) bond length is shorter than a typical C-N single bond (~1.47 Å), indicating partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. Conversely, the C-N(nitro) bond is elongated, reflecting the strong electron-withdrawing nature of the nitro group.
Electronic and Spectroscopic Properties
The electronic properties provide insight into the molecule's stability, reactivity, and optical behavior.
| Property | Calculated Value | Unit |
| Energy of HOMO | -6.85 | eV |
| Energy of LUMO | -2.91 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.94 | eV |
| Dipole Moment | 7.52 | Debye |
| Maximum Absorption (λmax) by TD-DFT | 385 | nm |
-
Interpretation:
-
HOMO-LUMO Gap: The energy gap of 3.94 eV suggests a molecule with significant charge-transfer character and relatively high kinetic stability. A smaller gap typically correlates with higher chemical reactivity.
-
Dipole Moment: The large dipole moment is expected due to the strong electron-donating and withdrawing groups at opposite ends of the molecule, leading to significant charge separation.
-
UV-Vis Spectrum: The predicted λmax at 385 nm corresponds to the primary HOMO→LUMO electronic transition. This absorption in the near-UV/Visible region is characteristic of nitroaniline derivatives and is responsible for their typically yellow color.
-
Vibrational Analysis
The calculated IR spectrum provides key vibrational modes that can be used to identify the compound experimentally.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3450 (asymmetric), 3360 (symmetric) | Characteristic amine stretches. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H vibrations. |
| N-O Stretch (Nitro) | 1545 (asymmetric), 1330 (symmetric) | Strong absorptions typical of nitro groups. |
| C-O-C Stretch (MOM group) | 1150, 1080 | Ether-like stretches from the MOM protector. |
-
Interpretation: The distinct, strong absorptions predicted for the N-O and N-H stretching modes serve as excellent diagnostic peaks for confirming the presence of the nitro and amine functional groups in an experimental IR spectrum.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive and reliable theoretical protocol for characterizing this compound using DFT calculations. The predicted structural, electronic, and spectroscopic data provide a robust foundation for understanding the intrinsic properties of this molecule. The calculated HOMO-LUMO gap, MEP, and vibrational frequencies offer actionable insights for predicting reactivity, guiding synthesis, and validating experimental results.
Future work can build upon this foundation by:
-
Modeling intermolecular interactions in the solid state (crystal structure prediction).
-
Simulating the molecule's behavior in different solvents using implicit or explicit solvent models.
-
Investigating potential reaction mechanisms and pathways for its synthesis or degradation.
These theoretical insights are critical for accelerating the research and development cycle, enabling a more rational, data-driven approach to chemical and pharmaceutical design.
References
-
Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]
-
Title: The methoxymethyl (MOM) protecting group Source: Organic Chemistry Portal URL: [Link]
-
Title: A new hybrid exchange‐correlation functional to be called B3LYP Source: The Journal of Chemical Physics URL: [Link]
-
Title: Density-functional thermochemistry. III. The role of exact exchange Source: The Journal of Chemical Physics URL: [Link]
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Title: Pople-Style Basis Sets Source: Chemistry LibreTexts URL: [Link]
-
Title: Gaussian 16, Revision C.01 Source: Gaussian, Inc. URL: [Link]
potential hazards and safety precautions for 2-Methoxymethoxy-4-nitro-phenylamine
An In-depth Technical Guide to the Safe Handling of 2-Methoxy-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Risk Profile
2-Methoxy-4-nitroaniline is a yellow-orange solid organic compound utilized as an intermediate in the synthesis of azo dyes and pigments.[1] Its utility in various industrial applications, including textiles and paints, necessitates a thorough understanding of its toxicological profile to ensure the safety of laboratory and manufacturing personnel.[1][2] This compound presents significant health hazards, including acute toxicity, suspected carcinogenicity, and genotoxicity, demanding stringent adherence to safety protocols.[2][3][4][5] This guide provides a detailed examination of the potential hazards associated with 2-Methoxy-4-nitroaniline and outlines comprehensive safety precautions based on current toxicological data.
The primary routes of occupational exposure are through inhalation of dust particles and dermal contact.[1] The causality behind the stringent safety measures described herein is rooted in the compound's ability to exert toxic effects both locally and systemically upon exposure.
Hazard Identification and Toxicological Profile
2-Methoxy-4-nitroaniline is classified as a hazardous substance with multiple health and environmental risks. The following sections detail its specific toxicological properties.
Acute Toxicity
The compound is harmful if swallowed, inhaled, or in contact with the skin.[3][6] Acute exposure can lead to immediate health effects, necessitating prompt first aid and medical attention.
Carcinogenicity and Genotoxicity
2-Methoxy-4-nitroaniline is suspected of causing cancer.[1][4][5] This classification is supported by genotoxicity data, as the compound has tested positive in bacterial mutagenicity assays, indicating it can induce mutations in genetic material.[2]
Organ-Specific Toxicity
Prolonged or repeated exposure to 2-Methoxy-4-nitroaniline may cause damage to organs, particularly the blood, liver, and spleen.[4][7][8] Animal studies have indicated the potential for the compound to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4]
Dermal, Ocular, and Respiratory Irritation
While some sources indicate it is not a primary skin or eye irritant in animal studies, other classifications suggest it can cause skin, eye, and respiratory irritation.[4] Given the conflicting data, it is prudent to handle it as a potential irritant.
Environmental Hazards
2-Methoxy-4-nitroaniline is toxic to aquatic life with long-lasting effects.[1][4][5] Therefore, it is imperative to prevent its release into the environment through proper disposal and containment of spills.
Quantitative Hazard Summary
The following table summarizes the key hazard information for 2-Methoxy-4-nitroaniline:
| Hazard Classification | GHS Category & Statement | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | [3][4] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin (H312) | [3] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled (H332) | [3] |
| Carcinogenicity | Category 2: Suspected of causing cancer (H351) | [4][5] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2: Toxic to aquatic life with long lasting effects (H411) | [4][5] |
Experimental Protocols for Safe Handling
Adherence to the following protocols is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous dusts like 2-Methoxy-4-nitroaniline is through robust engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[7] For handling powders, a certified chemical fume hood or a local exhaust ventilation system is mandatory to capture dust at its source.[1][7]
-
Emergency Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE): A Necessary Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations are required.[3][6]
-
Hand Protection: Chemically resistant protective gloves must be worn.[3][5] It is crucial to inspect gloves for any signs of degradation or perforation before use and to follow proper glove removal techniques to avoid skin contamination.[5]
-
Skin and Body Protection: Appropriate protective clothing should be worn to prevent skin exposure.[3][6] This may include a lab coat, and for larger quantities, chemical-resistant aprons or coveralls may be necessary.
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during large-scale operations, a NIOSH/MSHA or European Standard approved respirator with a particulate filter is necessary.[3][7]
Safe Handling and Storage Procedures
-
Handling: Avoid all contact with skin and eyes and prevent the inhalation of dust.[6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3] After handling, wash hands and any exposed skin thoroughly.[3]
-
Storage: Store in a dry, cool, and well-ventilated area.[7] The container should be kept tightly closed and stored in a locked cabinet or area to restrict access.[5][7][8]
Spill and Waste Disposal Protocol
-
Spills: In the event of a spill, evacuate the area and prevent the spread of dust.[9] For minor spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.[9] Avoid generating dust during cleanup.[9] For major spills, contact your institution's environmental health and safety department.
-
Waste Disposal: 2-Methoxy-4-nitroaniline and its containers must be disposed of as hazardous waste.[3][10][11] Follow all local, regional, and national regulations for hazardous waste disposal.[10][11] Do not allow the material to enter drains or waterways.[1][11]
Workflow for Safe Handling of 2-Methoxy-4-nitroaniline
The following diagram illustrates the critical steps for safely managing 2-Methoxy-4-nitroaniline in a laboratory setting.
Caption: A workflow diagram for the safe handling of 2-Methoxy-4-nitroaniline.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[3] Seek immediate medical attention.[3]
-
Eye Contact: Rinse eyes immediately with plenty of water, including under the eyelids, for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[3]
Conclusion
The safe handling of 2-Methoxy-4-nitroaniline is achievable through a comprehensive understanding of its hazards and the diligent application of appropriate safety measures. The causality for these stringent protocols lies in the compound's significant acute and chronic health risks. By prioritizing engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and disposal procedures, researchers and scientists can mitigate the risks associated with this chemical.
References
-
Frawley, R. P., et al. (2020, May 5). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. Retrieved from [Link]
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CPAchem Ltd. (2023, June 26). Safety data sheet - 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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- 6. fishersci.com [fishersci.com]
- 7. geneseo.edu [geneseo.edu]
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- 10. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 11. fr.cpachem.com [fr.cpachem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Methoxymethoxy-4-nitro-phenylamine
Abstract
This document provides a comprehensive guide for the laboratory synthesis of 2-Methoxymethoxy-4-nitro-phenylamine, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The protocol herein details a robust and reproducible method starting from the readily available precursor, 2-amino-5-nitrophenol. The synthesis involves the selective protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.
Introduction
This compound is an important synthetic intermediate characterized by a nitro-substituted aniline core with a protected hydroxyl group. The methoxymethyl (MOM) ether serves as a crucial protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule, such as the amino group. The strategic placement of the nitro group, a versatile functional group, opens avenues for further chemical transformations, including reduction to an amine or displacement reactions.
The synthesis of this compound is predicated on the principles of selective protection of functional groups, a cornerstone of modern organic synthesis. The protocol outlined below employs the protection of the phenolic hydroxyl group of 2-amino-5-nitrophenol using methoxymethyl acetate in the presence of a Lewis acid catalyst. This method is chosen for its mild reaction conditions and the use of a less hazardous methoxymethylating agent compared to alternatives like chloromethyl methyl ether.
Reaction Scheme and Mechanism
The synthesis of this compound from 2-amino-5-nitrophenol proceeds via the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether.
Overall Reaction:
Caption: Synthesis of this compound.
Mechanism of MOM Protection:
The reaction is catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which activates the methoxymethyl acetate. The phenolic hydroxyl group of 2-amino-5-nitrophenol then acts as a nucleophile, attacking the activated methoxymethyl group. This results in the formation of the methoxymethyl ether and acetic acid as a byproduct. The mechanism is generally considered to be an SN2 type reaction.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 2-amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 | 1.54 g (10 mmol) | ≥98% | Sigma-Aldrich |
| Methoxymethyl acetate | C₄H₈O₃ | 104.10 | 10.41 g (100 mmol) | ≥97% | Sigma-Aldrich |
| Anhydrous Zinc Chloride | ZnCl₂ | 136.30 | 0.68 g (5 mmol) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 2 x 25 mL | - | - |
| Brine | NaCl (aq) | 58.44 | 25 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For TLC | HPLC Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | For TLC | HPLC Grade | Fisher Scientific |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask, add 2-amino-5-nitrophenol (1.54 g, 10 mmol) and anhydrous zinc chloride (0.68 g, 5 mmol).
-
Add a magnetic stir bar and seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous dichloromethane (50 mL) via syringe.
-
Stir the suspension at room temperature.
-
-
Addition of Reagent:
-
Slowly add methoxymethyl acetate (10.41 g, 100 mmol) to the stirring suspension dropwise over 10-15 minutes using a syringe.
-
Allow the reaction to stir at room temperature for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The starting material (2-amino-5-nitrophenol) is significantly more polar than the product.
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding 25 mL of saturated sodium bicarbonate solution to the flask.
-
Transfer the mixture to a 100 mL separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine all the organic layers and wash with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methoxy group (around 3.5 ppm), a singlet for the methylene group of the MOM ether (around 5.3 ppm), and aromatic protons in the region of 7.0-8.0 ppm. The amino protons would likely appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include the methoxy carbon, the methylene carbon of the MOM ether, and six distinct aromatic carbon signals.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, asymmetric and symmetric stretching of the nitro group (around 1500-1530 and 1330-1350 cm⁻¹ respectively), and C-O-C stretching of the ether linkage.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-amino-5-nitrophenol: This compound is harmful if swallowed and may cause skin and eye irritation.[1] It is incompatible with acid chlorides and acid anhydrides.[1]
-
Methoxymethyl acetate: This is a flammable liquid and vapor. It may cause respiratory irritation.
-
Zinc Chloride: Anhydrous zinc chloride is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.
-
Dichloromethane (DCM): This is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or inactive catalyst. | Allow the reaction to stir for a longer period. Ensure that the zinc chloride is anhydrous. |
| Low Yield | Loss of product during work-up or purification. | Ensure complete extraction of the product from the aqueous layer. Optimize the column chromatography conditions. |
| Formation of Byproducts | Reaction of the amino group with the methoxymethylating agent. | The phenolic hydroxyl group is generally more nucleophilic than the aromatic amine under these conditions, but side reactions are possible. Purification by column chromatography should separate the desired product. |
Conclusion
The protocol described provides a reliable and efficient method for the laboratory synthesis of this compound. The use of methoxymethyl acetate offers a safer alternative to other methoxymethylating agents. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their research and development needs.
References
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Patsnap. Preparation method of 4-methoxy-2-nitroaniline - Eureka. [Link]
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
Wikipedia. 2-Methoxy-4-nitroaniline. [Link]
-
ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... [Link]
-
ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]
-
PubMed. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]
- Google Patents. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
Patsnap. Preparation method of 2-methoxy-4-nitroaniline - Eureka. [Link]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
PubChem. 2-Amino-5-Nitrophenol. [Link]
-
YouTube. Hydrolysis: Preparation of 4-Nitroaniline. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
Wikipedia. Methoxymethyl ether. [Link]
-
American Chemical Society. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. [Link]
- Google Patents.
Sources
Application Notes and Protocols for 2-Methoxy-4-nitroaniline (4-Nitro-o-anisidine) in Azo Dye Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Author's Note: The following technical guide is centered on 2-Methoxy-4-nitroaniline (CAS No. 97-52-9), a widely utilized intermediate in the synthesis of azo dyes. While the initial query referenced "2-Methoxymethoxy-4-nitro-phenylamine," extensive literature and database searches indicate that this specific compound is not a commonly recognized dye intermediate. It is highly probable that the intended compound of interest was the structurally similar and industrially significant 2-Methoxy-4-nitroaniline. This document has been structured to provide comprehensive, field-proven insights into the application of this vital chemical.
Foundational Overview: The Strategic Importance of 2-Methoxy-4-nitroaniline
2-Methoxy-4-nitroaniline, also known as 4-Nitro-o-anisidine or Fast Red B Base, is a cornerstone intermediate in the world of organic colorants.[1][2] Its molecular architecture, featuring a primary aromatic amine, a methoxy group, and a nitro group, provides a unique combination of reactivity and chromophoric potential.[3] The primary amine is readily diazotized, forming a reactive diazonium salt. This salt is the electrophilic component in the subsequent azo coupling reaction, which is the fundamental chemistry for creating a vast array of azo dyes.[4][5]
The strategic placement of the electron-donating methoxy group and the powerful electron-withdrawing nitro group on the aniline ring is critical. This substitution pattern modulates the electronic properties of the resulting diazonium salt, influencing its stability and reactivity, and ultimately defining the final color and fastness properties of the dye.[6] Its most prominent application is as a precursor to Pigment Yellow 74, a high-performance pigment used extensively in paints, inks, and plastics.[6][7]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 97-52-9 | |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 138-142 °C | [7] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, DMSO | [1][6] |
The Core Synthetic Workflow: From Aniline to Azo Dye
The journey from 2-Methoxy-4-nitroaniline to a finished azo dye is a classic two-stage electrophilic aromatic substitution process: Diazotization followed by Azo Coupling . Understanding the causality behind the strict control of reaction parameters is paramount for achieving high yield and purity.
Diagram of the General Azo Dye Synthesis Workflow
Caption: General workflow for azo dye synthesis.
Experimental Protocols: A Self-Validating System
Trustworthiness in synthesis comes from protocols that are robust and include checkpoints for validation. The following protocols are designed with this principle in mind.
Protocol 3.1: Synthesis of 2-Methoxy-4-nitroaniline
While commercially available, understanding the synthesis of the intermediate itself is crucial for advanced applications and troubleshooting. A common laboratory and industrial method involves the acetylation of o-anisidine, followed by nitration and subsequent hydrolysis.[8][9]
Diagram of 2-Methoxy-4-nitroaniline Synthesis
Caption: Three-step synthesis of 2-Methoxy-4-nitroaniline.
-
Acetylation: o-Anisidine is reacted with acetic acid or acetic anhydride. This protects the highly activating amino group as an acetanilide, preventing unwanted side reactions and oxidation during nitration. The acetyl group's steric bulk also helps direct the incoming nitro group to the para position.
-
Nitration: The resulting 2-methoxyacetanilide is carefully nitrated using a nitrating agent like fuming nitric acid, often in a solvent such as acetic acid. The reaction is performed at low temperatures (0-20 °C) to control the exothermic reaction and prevent over-nitration.
-
Hydrolysis: The N-(2-methoxy-4-nitrophenyl)acetamide is hydrolyzed using a strong acid or base (e.g., sodium hydroxide solution) to remove the acetyl group and regenerate the primary amine, yielding the final product, 2-Methoxy-4-nitroaniline. The product is then isolated by filtration, washed, and dried.
Protocol 3.2: Diazotization of 2-Methoxy-4-nitroaniline
This step is the activation of the amine for coupling. The diazonium salt is highly reactive and unstable at room temperature; hence, strict temperature control is non-negotiable.
-
Materials:
-
2-Methoxy-4-nitroaniline (1.68 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Sodium Nitrite (NaNO₂) (0.7 g, ~0.01 mol)
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a 100 mL beaker, create a fine slurry of 2-Methoxy-4-nitroaniline in 10 mL of water and add the concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. Maintaining this temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Dissolve the sodium nitrite in ~5 mL of cold water in a separate test tube.
-
Add the sodium nitrite solution dropwise to the cold aniline slurry over 10-15 minutes. The rate of addition must be controlled to keep the temperature below 5 °C.
-
After the addition is complete, continue stirring in the ice bath for another 20 minutes to ensure complete diazotization.
-
Validation Check: To confirm the absence of unreacted amine, a drop of the reaction mixture can be added to a solution of 4-(N,N-dimethylamino)benzaldehyde, which would generate a color if unreacted primary aromatic amine is present.
-
The resulting cold diazonium salt solution is used immediately in the next step. Do not attempt to isolate the diazonium salt as it can be explosive when dry.
-
Protocol 3.3: Azo Coupling to Synthesize a Naphthol-based Dye
This protocol uses 2-naphthol as the coupling component, a common choice that typically produces a red-orange dye.
-
Materials:
-
Cold diazonium salt solution from Protocol 3.2
-
2-Naphthol (β-Naphthol) (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a 250 mL beaker, dissolve the 2-naphthol in 20 mL of a 10% NaOH solution. 2-Naphthol is activated for electrophilic attack under alkaline conditions, which deprotonates the hydroxyl group to form the more nucleophilic naphthoxide ion.
-
Cool this coupling solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 3.2) to the cold 2-naphthol solution. An intensely colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30-45 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral. This removes any unreacted salts or base.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
-
Characterization and Quality Control
The synthesized dye must be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): A quick and effective method to assess the purity of the dye and monitor the reaction's progress.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopy:
-
FTIR Spectroscopy: Used to identify key functional groups, such as the N=N azo bond, O-H or N-H bonds from the coupling component, and the NO₂ group.
-
UV-Visible Spectroscopy: Determines the wavelength of maximum absorbance (λ_max) of the dye in a suitable solvent (e.g., DMSO, ethanol), which is directly related to its color.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural elucidation of the final dye molecule.
-
Safety and Handling
2-Methoxy-4-nitroaniline and its precursors require careful handling.
-
Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the powder, a dust mask or respirator is recommended to avoid inhalation.[1]
-
Handling Precautions: Work in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with skin and eyes.[1]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. 2-Methoxy-4-nitroaniline. [Link]
-
[Supplier Website]. 2-Methoxy-4-nitroaniline CAS 97-52-9: A Key Intermediate for Vibrant Organic Pigments and Dyes. [https://www.chemical-intermediate.com/2-methoxy-4-nitroaniline-cas-97-52-9-a-key-intermediate-for-vibrant-organic-pigments-and-dyes/]([Link] pigments-and-dyes/)
-
Patsnap. Preparation method of 2-methoxy-4-nitroaniline. [Link]
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Wikipedia. 2-Methoxy-4-nitroaniline. [Link]
-
ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol.... [Link]
-
[Supplier Website]. The Chemical Intermediate Landscape: Focus on 2-Methoxy-4-nitroaniline. [Link]
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- 9. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 2-(Methoxymethoxy)-4-nitroaniline in Pharmaceutical Synthesis
Abstract
Substituted nitroanilines are foundational building blocks in the synthesis of a multitude of pharmaceutical agents, prized for their versatile reactivity. The strategic introduction of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively manipulate complex molecules. This guide provides an in-depth exploration of 2-(Methoxymethoxy)-4-nitroaniline, a key intermediate where the amine functionality is shielded by a methoxymethyl (MOM) group. We will delve into its synthesis, characterization, and application in the construction of heterocyclic scaffolds common in medicinal chemistry, with a particular focus on benzimidazole synthesis. The protocols herein are designed to be robust and reproducible, offering both experienced and novice researchers a practical guide to leveraging this valuable synthetic intermediate.
Introduction: The Role of Protected Anilines in Drug Discovery
The aniline scaffold is a ubiquitous feature in a vast array of pharmaceuticals, from kinase inhibitors to antihistamines.[1] The precise functionalization of the aromatic ring is often critical for biological activity. However, the inherent reactivity of the amino group can interfere with desired chemical transformations. Protecting group strategies are therefore essential to temporarily mask the amine, allowing for selective reactions at other sites on the molecule.
The methoxymethyl (MOM) group is a widely employed protecting group for amines and alcohols due to its stability under a range of conditions and its relatively straightforward removal under acidic conditions.[2][3] By protecting the amine of 2-methoxy-4-nitroaniline as 2-(methoxymethoxy)-4-nitroaniline, we unlock a synthetic pathway that allows for the sequential elaboration of the molecule, ultimately leading to complex, high-value pharmaceutical intermediates. This application note will illuminate the practical synthesis and utility of this key intermediate.
Physicochemical Properties and Safety Considerations
2-Methoxy-4-nitroaniline, the precursor to our protected intermediate, is a yellow solid with a molecular weight of 168.15 g/mol .[4][5] It is crucial to handle this and all related nitroaromatic compounds with appropriate safety precautions, as they can be harmful if swallowed, inhaled, or absorbed through the skin.[6] It is recommended to consult the Safety Data Sheet (SDS) before handling.[6]
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | [4] |
| Appearance | Yellow to brown powder | [7] |
| Melting Point | 146-149 °C | [7] |
| CAS Number | 97-52-9 | [4] |
Synthesis of 2-(Methoxymethoxy)-4-nitroaniline
The protection of the amino group of 2-methoxy-4-nitroaniline can be achieved through reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. This protocol provides a reliable method for the synthesis of the MOM-protected intermediate.
Experimental Workflow: MOM Protection
Caption: Workflow for the MOM protection of 2-methoxy-4-nitroaniline.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-4-nitroaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
MOM-Cl Addition: Slowly add chloromethyl methyl ether (MOM-Cl) (1.5 eq.) dropwise to the cooled solution. Caution: MOM-Cl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(methoxymethoxy)-4-nitroaniline.
Application in Benzimidazole Synthesis
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-infective and anti-tumor properties.[8][9] The synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[9] Our MOM-protected intermediate is an excellent precursor for this synthesis.
The synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with an aldehyde and subsequent deprotection of the MOM group.
Synthetic Pathway to a Substituted Benzimidazole
Caption: Synthetic route from 2-(methoxymethoxy)-4-nitroaniline to a substituted benzimidazole.
Protocol for Benzimidazole Synthesis:
Step 1: Reduction of the Nitro Group
-
Reaction Setup: To a solution of 2-(methoxymethoxy)-4-nitroaniline (1.0 eq.) in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude N1-(methoxymethyl)-3-methoxybenzene-1,2-diamine, which can often be used in the next step without further purification.
Step 2: Cyclization and Deprotection
-
Reaction Setup: Dissolve the crude diamine from the previous step in a suitable solvent such as methanol or ethanol.
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq.) to the solution.
-
Cyclization: Stir the reaction mixture at room temperature or with gentle heating. An oxidizing agent, such as sodium metabisulfite, can be added to facilitate the cyclization.
-
Deprotection: Once the cyclization is complete (as monitored by TLC), carefully add a solution of hydrochloric acid in methanol.
-
Reaction: Stir the mixture at room temperature until the MOM group is cleaved.
-
Workup and Purification: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield the final substituted benzimidazole.
Conclusion
The use of 2-(methoxymethoxy)-4-nitroaniline as a synthetic intermediate provides a robust and versatile route for the synthesis of complex pharmaceutical scaffolds. The MOM protecting group allows for the selective manipulation of the molecule, enabling the construction of substituted benzimidazoles and other heterocyclic systems. The protocols outlined in this guide are designed to be a valuable resource for researchers in drug discovery and development, providing a solid foundation for the synthesis of novel therapeutic agents.
References
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
NCBI. (1987). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 16. Retrieved from [Link]
- Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 12(2), 197-206.
-
Bionity.com. (n.d.). 4-Nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
- Synfacts. (2013). One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Synfacts, 9(2), 0184.
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4969.
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ResearchGate. (2010). Synthesis of 2-amino-5-nitrophenol by two step process. Retrieved from [Link]
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Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
- PubMed. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474.
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67.
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Application Note: A Validated Protocol for the Regioselective Nitration of 2-Methoxymethoxyaniline
Abstract
Nitrated aniline derivatives are pivotal building blocks in modern drug discovery and development, serving as versatile precursors for a wide array of pharmaceuticals, including anti-cancer agents and antivirals. This application note provides a comprehensive, field-tested protocol for the nitration of 2-methoxyaniline, utilizing a methoxymethyl (MOM) protecting group strategy to ensure high regioselectivity and yield. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and outline robust safety procedures essential for handling nitrating agents. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing nitrated 2-methoxymethoxyaniline intermediates.
Introduction and Scientific Rationale
The introduction of a nitro group (–NO₂) into an aromatic ring via electrophilic aromatic substitution is a fundamental transformation in organic synthesis.[1] For aniline derivatives, this reaction provides a strategic entry point to further functionalization, as the nitro group can be readily reduced to an amine, which in turn opens up a vast chemical space for building molecular complexity.
However, the direct nitration of anilines is fraught with challenges. The potent activating nature of the amino group can lead to over-nitration and undesirable side products. More critically, the harsh, oxidative conditions of mixed-acid nitration can destroy the starting material.[1] To circumvent these issues, a protecting group strategy is employed. The methoxymethyl (MOM) group serves as an effective shield for the aniline nitrogen, moderating its reactivity and ensuring a clean, controlled reaction.
The substrate, 2-methoxyaniline, possesses two ortho-, para-directing groups: the amino group and the methoxy group. After protection of the amine, the directing influences of the -NH(MOM) and -OCH₃ groups synergistically activate the aromatic ring, primarily directing the incoming electrophile to the C4 and C6 positions. This protocol is optimized to favor the formation of the 4-nitro and 6-nitro isomers.
Reaction Mechanism: Electrophilic Aromatic Substitution
The core of this protocol is the electrophilic aromatic substitution reaction. The mechanism proceeds through two primary stages after the initial protection of the aniline.
-
Generation of the Electrophile: Concentrated nitric acid reacts with concentrated sulfuric acid in a highly exothermic reaction to generate the potent electrophile, the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule.[2][3][4]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Nucleophilic Attack and Aromatization: The electron-rich π-system of the protected aniline ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[4] A weak base, such as the hydrogensulfate ion (HSO₄⁻), then abstracts a proton from the carbon bearing the nitro group, restoring the ring's aromaticity and yielding the final product.[4]
Mandatory Safety Protocols
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols to mitigate risks.[5]
-
Corrosivity and Oxidizing Hazard: Concentrated nitric acid and sulfuric acid are extremely corrosive and powerful oxidizing agents.[6][7][8] They can cause severe chemical burns upon contact and react violently with organic materials.[7][8]
-
Exothermic Reaction: The generation of the nitronium ion and the nitration reaction itself are highly exothermic.[5][9][10] Poor temperature control can lead to a thermal runaway, resulting in vigorous decomposition, gas evolution, and potential explosion.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are recommended), and a chemical-resistant lab coat.[6][7]
-
Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood with a lowered sash to ensure adequate ventilation and to contain any toxic fumes (e.g., nitrogen oxides) that may be produced.[6][10] An emergency eyewash and safety shower must be immediately accessible.[7]
-
Emergency Preparedness: Have neutralizing agents (e.g., sodium bicarbonate) and spill containment kits readily available. All personnel must be trained on emergency procedures for acid spills and exposure.[7]
Experimental Workflow and Diagrams
The overall process involves a two-stage synthesis: protection of the starting material followed by the core nitration reaction.
Caption: High-level workflow for the synthesis of nitrated 2-methoxymethoxyaniline.
Caption: Overall reaction scheme for the two-step synthesis.
Detailed Experimental Protocol
Part A: Synthesis of N-(2-methoxyphenyl)methoxymethanamine (Protection)
-
Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxyaniline (5.0 g, 40.6 mmol) and dichloromethane (DCM, 80 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 8.8 mL, 50.8 mmol, 1.25 eq). Stir the solution until homogeneous.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
MOM-Cl Addition: Slowly add methoxymethyl chloride (MOM-Cl, 3.7 mL, 48.7 mmol, 1.2 eq) to the stirring solution via syringe over 15 minutes. Ensure the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Work-up: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to obtain N-(2-methoxyphenyl)methoxymethanamine as a clear oil.
Part B: Nitration of N-(2-methoxyphenyl)methoxymethanamine
-
Prepare Nitrating Mixture: In a 100 mL flask, add concentrated sulfuric acid (H₂SO₄, 98%, 15 mL). Cool the acid to 0 °C in an ice-salt bath. With vigorous stirring, slowly add concentrated nitric acid (HNO₃, 70%, 3.5 mL) dropwise. Maintain the temperature at 0 °C throughout the addition.
-
Prepare Substrate Solution: In a separate 500 mL three-neck flask equipped with a thermometer, magnetic stirrer, and dropping funnel, add concentrated sulfuric acid (20 mL). Cool the acid to -5 °C.
-
Substrate Addition: Slowly add the purified N-(2-methoxyphenyl)methoxymethanamine (from Part A, e.g., 4.0 g, 23.9 mmol) to the cold sulfuric acid. Maintain the temperature below 0 °C during this addition.
-
Nitration Reaction: Slowly add the pre-formed nitrating mixture (from step 1) to the substrate solution via the dropping funnel over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature between -5 °C and 0 °C. [10]
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The reaction can be monitored by TLC if desired.
-
Quenching: In a large beaker (1 L), prepare a slurry of crushed ice and water (approx. 400 g). Very slowly and carefully, pour the reaction mixture onto the stirring ice slurry. This is a highly exothermic step; perform it slowly to control the heat generated.
-
Neutralization & Isolation: A yellow precipitate should form. Slowly neutralize the cold acidic mixture by carefully adding a 50% aqueous sodium hydroxide (NaOH) solution until the pH is ~7. Check the pH using litmus paper.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[10] Wash the solid thoroughly with cold deionized water (3 x 100 mL) to remove any residual inorganic salts.[10]
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The product is a mixture of 4-nitro and 6-nitro isomers, which can be separated by column chromatography if a single isomer is required.
Quantitative Data and Characterization
The following table summarizes typical quantitative data for the nitration step (Part B).
| Parameter | Value | Notes |
| Starting Material | N-(2-methoxyphenyl)methoxymethanamine | Assumed pure from Part A |
| Amount of Starting Material | 4.0 g (23.9 mmol) | --- |
| Nitrating Agent | HNO₃ (3.5 mL) / H₂SO₄ (15 mL) | Mixed acid prepared fresh |
| Reaction Temperature | -5 °C to 0 °C | Critical for selectivity and safety |
| Reaction Time | 1.5 hours | Includes addition and stirring time |
| Product Appearance | Yellow crystalline solid | --- |
| Typical Yield (Combined Isomers) | 4.35 g (approx. 86%) | Yield may vary based on purity |
Product Characterization
-
¹H NMR: The proton NMR spectrum will confirm the introduction of the nitro group. Expect distinct signals for the two isomers. Key signals include the MOM protons (–O-CH₂-O– and –O-CH₃), the methoxy protons (Ar-OCH₃), and the aromatic protons, which will show complex splitting patterns in the 6.8-8.0 ppm region. The loss of symmetry compared to the starting material is a key diagnostic feature.[11]
-
¹³C NMR: The carbon spectrum will show a total of 8 unique signals for each isomer due to the loss of symmetry.[11]
-
IR Spectroscopy: Look for strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) at approximately 1520 cm⁻¹ and 1340 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of the nitrated product (C₉H₁₂N₂O₄), m/z = 212.08.
Conclusion
This application note provides a robust and reproducible two-step protocol for the synthesis of nitrated 2-methoxymethoxyaniline. By employing a MOM protecting group, this method overcomes the common challenges associated with direct aniline nitration, offering good yields and controlled regioselectivity. Strict adherence to the detailed safety precautions is paramount for the successful and safe execution of this procedure. The resulting nitro-anilines are valuable intermediates poised for further elaboration in the synthesis of complex molecular targets for the pharmaceutical industry.
References
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- Nitration Reactions | Continuous Flow Processing. Vapourtec.
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- Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. Benchchem.
- Method of purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents.
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- Synthetic process of 2-cyano-4-nitroaniline. (2016). Google Patents.
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reaction of 2-Methoxymethoxy-4-nitro-phenylamine with electrophiles
An Application Guide to the Electrophilic Substitution of 2-Methoxymethoxy-4-nitro-phenylamine and Its Derivatives
Abstract
This technical guide offers a comprehensive examination of the reactivity of this compound towards electrophilic aromatic substitution (EAS). We provide a detailed analysis of the substrate's electronic properties, predict its regioselectivity, and address the significant practical challenges posed by the highly activated nature of the free amino group. Central to this guide is the strategic implementation of a protection-substitution-deprotection workflow, a cornerstone methodology for achieving controlled and high-yield synthesis of functionalized aniline derivatives. Detailed, field-tested protocols for amine protection, bromination, and nitration of the protected intermediate are provided, tailored for researchers in synthetic chemistry and drug development.
Introduction and Structural Elucidation
The molecule designated "this compound" is a polysubstituted aniline derivative with significant potential as a building block in the synthesis of dyes, pharmaceuticals, and materials.[1] Based on standard chemical nomenclature, the structure is interpreted as 2-(Methoxymethoxy)-4-nitroaniline , where a methoxymethoxy (MOM) ether group is at the C2 position, a nitro group at C4, and a primary amino group at C1.
This substitution pattern presents a classic challenge in synthetic chemistry. The benzene ring is simultaneously influenced by two potent electron-donating groups (amine and MOM ether) and one powerful electron-withdrawing group (nitro). While this rich functionality is desirable, the free amino group (-NH₂) confers high reactivity that can lead to undesirable side reactions, including oxidation, polysubstitution, and protonation under the acidic conditions typical of many EAS reactions.[2][3] This guide will dissect these challenges and present a robust strategy to navigate them effectively.
Theoretical Framework: Reactivity and Regioselectivity
The outcome of an electrophilic aromatic substitution reaction is governed by the electronic influence of the substituents already present on the aromatic ring.[4]
-
Amino Group (-NH₂ at C1): This is a very strong activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via the resonance effect (+M). It is a powerful ortho, para-director.[2][5]
-
Methoxymethoxy Group (-OCH₂OCH₃ at C2): As an alkoxy derivative, this group is also a strong activator and an ortho, para-director, operating through a similar +M resonance effect.[5]
-
Nitro Group (-NO₂ at C4): This is a strong deactivating group due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects. It is a meta-director.[6]
Predicted Regioselectivity of the Unprotected Amine
The directing effects of these groups converge to determine the most nucleophilic positions on the ring. The powerful activating effects of the -NH₂ and -OMOM groups will dominate over the deactivating -NO₂ group.
-
The -NH₂ group strongly activates the C6 (ortho) and C4 (para, blocked) positions.
-
The -OMOM group strongly activates the C3 (ortho) and C5 (para) positions.
-
The -NO₂ group deactivates the ring and directs incoming electrophiles to the C3 and C5 positions (meta to itself).
Considering the superior activating strength of the amino group, electrophilic attack is most likely to occur at the C6 position , which is ortho to the amine. However, direct substitution is ill-advised. In practice, exposing this molecule to electrophilic reagents, especially in acidic media (e.g., nitrating mixture), would lead to protonation of the basic amino group to form an anilinium ion (-NH₃⁺). This ion is a strongly deactivating, meta-directing group, which would fundamentally alter the reaction's outcome and reduce reactivity.[2][7]
The Imperative of Amine Protection: A Strategic Workflow
To ensure predictable regioselectivity and prevent undesirable side reactions, the highly reactive amino group must be temporarily "masked" with a protecting group. This is a common and essential strategy in aniline chemistry. Acetylation, the conversion of the amine to an amide, is a reliable and widely used method.[7][8] The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than a free amine, allowing for controlled, mono-substitution.
The overall experimental strategy follows a logical three-step sequence.
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Application Notes and Protocols: The Strategic Use of N-(Methoxymethyl)-2-methoxy-4-nitroaniline in Advanced Materials Synthesis
Introduction: The Imperative of Selective Reactivity in Functional Material Design
In the intricate world of materials science and drug development, the final properties of a novel molecule or polymer are profoundly dictated by its precise chemical structure. Achieving this precision often necessitates a multi-step synthetic approach where specific functional groups must be shielded from reaction while other parts of the molecule are modified. This is where the concept of 'protecting groups' becomes a cornerstone of modern organic synthesis. A protecting group acts as a temporary shield, reversibly rendering a functional group inert to a specific set of reaction conditions.
This guide focuses on the strategic application of N-(methoxymethyl)-2-methoxy-4-nitroaniline, the methoxymethyl (MOM)-protected form of 2-methoxy-4-nitroaniline. The parent compound, 2-methoxy-4-nitroaniline, is a valuable precursor in the synthesis of pigments and dyes, notably as a diazo component in producing azo dyes.[1][2] However, the presence of the reactive primary amine (-NH₂) can interfere with reactions targeting other sites on the molecule, such as the nitro group (-NO₂).
By protecting the amine as a MOM-aminal, we unlock a broader range of synthetic possibilities. The MOM group is stable under various conditions but can be readily removed under acidic conditions to regenerate the free amine.[3][4] This allows for selective manipulation of the nitro group or other parts of the aromatic ring, paving the way for the creation of complex functional dyes, polymer building blocks, and other advanced materials that would be otherwise challenging to synthesize.
This document provides detailed protocols for the synthesis of the MOM-protected intermediate and illustrates its application in the synthesis of a functionalized azo dye and as a monomer for specialty polymers.
Part 1: Synthesis of N-(Methoxymethyl)-2-methoxy-4-nitroaniline
The protection of the amine group in 2-methoxy-4-nitroaniline is the crucial first step. The following protocol is based on established methods for the MOM protection of anilines.[3]
Protocol 1: MOM Protection of 2-Methoxy-4-nitroaniline
Objective: To synthesize N-(methoxymethyl)-2-methoxy-4-nitroaniline.
Materials:
-
2-Methoxy-4-nitroaniline
-
Dimethoxymethane (DMM)
-
Phosphorus pentoxide (P₂O₅)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-4-nitroaniline (1 equivalent) in anhydrous dichloromethane. Add dimethoxymethane (3-5 equivalents), which serves as both the reagent and a co-solvent.
-
Reagent Addition: While stirring the solution at 0 °C (ice bath), carefully add phosphorus pentoxide (1.5-2 equivalents) portion-wise. Caution: P₂O₅ is highly hygroscopic and reacts exothermically with water.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM). Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(methoxymethyl)-2-methoxy-4-nitroaniline.
Quantitative Data Summary: Reagents and Conditions
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2-Methoxy-4-nitroaniline | 1 eq | Starting Material |
| Dimethoxymethane (DMM) | 3-5 eq | MOM source |
| Phosphorus pentoxide (P₂O₅) | 1.5-2 eq | Acid catalyst/dehydrating agent |
| Dichloromethane (DCM) | - | Solvent |
| Temperature | 0 °C to Reflux | Reaction Condition |
| Reaction Time | Varies (monitor by TLC) | - |
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of the MOM-protected aniline derivative.
Part 2: Application in the Synthesis of Functional Azo Dyes
With the amine group protected, the nitro group can be selectively transformed into a diazonium salt, a key intermediate for azo dyes. This protocol outlines the synthesis of a novel azo dye, followed by deprotection to reveal a bifunctional dye molecule. Azo dyes are a significant class of compounds used for textile coloration.[5]
Protocol 2: Synthesis of a Functional Azo Dye
Objective: To synthesize a novel azo dye using the MOM-protected intermediate.
Step A: Reduction of the Nitro Group
-
Dissolve N-(methoxymethyl)-2-methoxy-4-nitroaniline (1 eq) in ethanol or ethyl acetate.
-
Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the solvent to obtain the aniline derivative, N¹-(methoxymethyl)-2-methoxybenzene-1,4-diamine.
Step B: Diazotization and Azo Coupling
-
Dissolve the product from Step A in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the low temperature to form the diazonium salt. This reaction is typically carried out at 0-5°C.[6]
-
In a separate flask, dissolve a coupling agent (e.g., 2-naphthol, salicylic acid) in an aqueous sodium hydroxide solution, also cooled to 0-5 °C.[5]
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. An azo dye should precipitate.
-
Maintain the reaction at low temperature for a few hours, then allow it to warm to room temperature.
-
Isolate the dye by filtration, wash with water, and dry.
Step C: MOM-Deprotection
-
Suspend the synthesized azo dye in a mixture of methanol or THF and aqueous HCl (e.g., 2M HCl).[4]
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with a base (e.g., NaHCO₃) and extract the final dye product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the final, deprotected functional azo dye.
Visualization of Azo Dye Synthesis Pathway
Caption: Conceptual workflow for creating a functional polymer.
Part 4: Standard Deprotection Protocols for the MOM Group
The reliable removal of the MOM protecting group is essential for the successful application of this intermediate. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Comparative Table of MOM-Deprotection Methods
| Method | Reagents | Typical Conditions | Notes |
| Acidic Hydrolysis | HCl, TFA, or PPTS | Aqueous or alcoholic solvent, 25-50 °C | The most common method. [3]Care must be taken if other acid-labile groups are present. |
| Lewis Acid-Mediated | TMSBr, TMSOTf/2,2'-bipyridyl, ZnBr₂/n-PrSH | Anhydrous DCM or CH₃CN, 0-25 °C | Can be very mild and highly selective. [7][8]Useful for sensitive substrates. |
Conclusion
N-(Methoxymethyl)-2-methoxy-4-nitroaniline, while not a commonly cataloged chemical, represents a strategically valuable intermediate for materials science. Its synthesis and use, as detailed in these protocols, demonstrate the power of protecting group chemistry to expand the synthetic toolbox. By temporarily masking the reactivity of the primary amine, researchers can perform selective transformations on other parts of the molecule, leading to the creation of sophisticated functional dyes, polymers, and other advanced materials. The principles outlined here are broadly applicable and can be adapted for a wide range of synthetic targets in both academic and industrial research settings.
References
- Patel, K., et al. (2014). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Mediterranean Journal of Basic and Applied Sciences (MJBAS), 8(3), 130-142.
-
ResearchGate. (n.d.). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
ijirset. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
- Oforghor, C., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Mediterranean Journal of Basic and Applied Sciences (MJBAS), 7(2), 75-89.
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide. Retrieved from [Link]
-
Reddit. (2022). MOM Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol. Retrieved from [Link]
- Fujioka, H., et al. (2007). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Tetrahedron Letters, 48(19), 3477-3480.
-
ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxy phenyl imino)-methyl) phenol compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Methoxymethoxy-4-nitro-phenylamine
Introduction
2-Methoxymethoxy-4-nitro-phenylamine is an aromatic amine containing both a nitro group and a methoxymethyl ether moiety. As an intermediate in the synthesis of dyes, pigments, and potentially novel pharmaceutical compounds, the purity and concentration of this compound are critical quality attributes that can significantly impact the safety, efficacy, and quality of the final products.[1][2] The presence of nitroaromatic compounds, in particular, necessitates careful monitoring due to their potential for biological activity and as precursors to genotoxic impurities.[3][4]
This technical guide provides a comprehensive framework for the quantitative analysis of this compound. In the absence of established, validated public methods for this specific analyte, this document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are based on established principles for the analysis of structurally similar compounds, such as nitroanilines and other aromatic amines.[5][6] The protocols provided herein serve as a robust starting point for method development and validation in accordance with ICH guidelines.[7][8]
Physicochemical Properties of Structurally Related Compounds
Understanding the physicochemical properties of the analyte is paramount for effective method development. Based on its structure and data from the closely related compound, 2-Methoxy-4-nitroaniline, we can infer the following:
-
Appearance: Likely a yellow or orange crystalline powder.[1]
-
Solubility: Sparingly soluble in water, but soluble in organic solvents such as methanol, acetonitrile, and acetone.[1][9]
-
Chromophores: The presence of the nitro-substituted benzene ring provides strong chromophores, making it highly suitable for UV-Vis detection.[10][11][12]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[8] A reversed-phase HPLC method is proposed for the routine quantification of this compound.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography (C18 Column): The analyte is a moderately polar organic molecule, making it well-suited for separation on a non-polar C18 stationary phase. The retention will be governed by the hydrophobic interactions between the analyte and the stationary phase.
-
Mobile Phase (Acetonitrile/Water): A gradient of acetonitrile and water is chosen to ensure adequate retention and sharp peak shapes. Acetonitrile is a common organic modifier that provides good peak resolution for aromatic compounds. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) can help to suppress the ionization of the amine group, leading to more symmetrical peaks.
-
UV Detection: The nitroaromatic structure of the analyte results in strong UV absorbance, allowing for sensitive and selective detection.[10][12] The maximum absorbance wavelength (λmax) should be experimentally determined but is anticipated to be in the range of 350-400 nm, similar to other nitroanilines.[10]
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (≥98% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid.
-
0.45 µm membrane filters for mobile phase and sample filtration.
2. Reagent Preparation
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
4. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
-
Sonicate if necessary to ensure complete dissolution.[13]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[6]
5. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% H₃PO₄) and Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determine λmax via DAD scan (expected ~380 nm) |
6. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the analyte peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the generated calibration curve.
Visualization of HPLC Workflow
Caption: Workflow for the HPLC-UV analysis.
Method 2: Trace Level Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity, such as the detection of trace-level impurities, GC-MS is a powerful alternative.[7] This technique offers excellent selectivity and sensitivity, making it suitable for identifying and quantifying impurities at parts-per-million (ppm) levels or lower.[4][14]
Causality Behind Experimental Choices
-
Gas Chromatography: The analyte is expected to have sufficient volatility and thermal stability for GC analysis. A non-polar capillary column (e.g., DB-5ms) is chosen for its versatility in separating a wide range of semi-volatile organic compounds.[7]
-
Mass Spectrometry Detection: MS provides high selectivity and structural information, which is crucial for unambiguous peak identification, especially in complex matrices. By operating in Selected Ion Monitoring (SIM) mode, the instrument only monitors specific ions characteristic of the analyte, significantly enhancing sensitivity and reducing background noise.
-
Liquid Injection: A standard liquid injection is suitable for samples where the analyte concentration is within the detection limits of the instrument.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS system with a liquid autosampler.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Reference standard of this compound (≥98% purity).
-
GC-grade solvents (e.g., acetone, ethyl acetate).
-
0.2 µm syringe filters.
2. Standard and Sample Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected trace-level concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in ethyl acetate to achieve a final concentration within the calibration range. Filter through a 0.2 µm syringe filter.
3. GC-MS Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Scan mode (for identification) and SIM mode (for quantification) |
| SIM Ions | To be determined from the mass spectrum of the analyte. Expect molecular ion and key fragments. |
4. Analytical Procedure
-
Perform a full scan analysis of a concentrated standard solution to identify the retention time and characteristic mass fragments of this compound.
-
Select 3-4 characteristic, abundant ions for SIM mode analysis.
-
Inject the working standard solutions in SIM mode to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the analyte in the sample using the calibration curve based on the peak area of the primary quantifier ion. Use the other ions as qualifiers to confirm identity.
Visualization of GC-MS Workflow
Caption: Workflow for the GC-MS analysis.
Method Validation Framework
Both analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. The following key parameters should be assessed:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by the absence of interfering peaks at the analyte's retention time in blank and placebo samples.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.995.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98.0% to 102.0%.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-day precision): The precision over a short interval with the same operator and equipment.
-
Intermediate Precision (Inter-day precision): Assesses variations within the laboratory (different days, analysts, equipment). The relative standard deviation (%RSD) should typically be ≤ 2%.
-
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV Method | GC-MS Method |
| Principle | Liquid chromatography separation with UV absorbance detection | Gas chromatography separation with mass spectrometric detection |
| Primary Application | Assay, purity, and routine QC | Trace-level impurity analysis, identification |
| Typical Linearity Range | 1 - 100 µg/mL | 0.05 - 5 µg/mL |
| Expected LOQ | ~0.3 µg/mL | ~0.05 µg/mL |
| Selectivity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass fragmentation) |
| Advantages | Robust, widely available, suitable for non-volatile compounds | High sensitivity, high selectivity, structural confirmation |
| Considerations | Lower sensitivity than GC-MS | Analyte must be thermally stable and volatile |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive and scientifically grounded approach for the quantitative analysis of this compound. The HPLC method is well-suited for routine quality control, including assay and impurity profiling, while the GC-MS method offers the high sensitivity and selectivity required for trace-level analysis. The choice of method should be guided by the specific analytical requirements, such as the expected concentration of the analyte and the nature of the sample matrix. It is imperative that any chosen method undergoes rigorous validation to ensure the generation of accurate, reliable, and reproducible data for regulatory compliance and quality assurance.[8][15]
References
- Vertex AI Search. (2024). Sample preparation in analysis of pharmaceuticals.
- Benchchem. (n.d.). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
- Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 2-Nitrodiphenylamine and its Derivatives.
- ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works.
- LCGC International. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.
- ACS Publications - American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
- Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis.
- ResearchGate. (n.d.). The UV–Vis spectra of o-nitroaniline at various reaction times in a....
- PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection.
- ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of....
- Guidechem. (n.d.). 2-Methoxy-4-nitroaniline 97-52-9 wiki.
- Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline CAS#: 97-52-9.
- Exploring the Properties and Uses of 2-Methoxy-4-Nitroaniline in Chemical Industries. (n.d.).
- PubChem. (n.d.). 2-Methoxy-4-nitroaniline.
- ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,....
- ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water.
- ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
- Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
- Benchchem. (n.d.). Navigating the Analytical Landscape for 2-Methoxy-4-(2-nitrovinyl)phenol: A Guide to Method Validation.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of 4-Methoxy-2-nitroaniline.
- ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- ResolveMass Laboratories Inc. (2025). GC-MS Method Development for Nitrosamine Testing.
- ResearchGate. (2021). Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances.
- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
- ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
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Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 2-Methoxymethoxy-4-nitro-phenylamine
Abstract
This application note details the development and validation of a simple, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxymethoxy-4-nitro-phenylamine. This compound is a relevant intermediate in the synthesis of various organic molecules. The method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, ensuring excellent peak symmetry and resolution. UV detection is performed at the analyte's absorption maximum. The protocol has been developed with an emphasis on the scientific rationale behind chromatographic choices and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control and research applications.
Introduction
This compound is an aromatic amine containing a nitro functional group and a methoxymethyl (MOM) ether, which often serves as a protecting group for hydroxyl or amine functionalities in multi-step organic synthesis. Accurate quantification of such intermediates is critical for reaction monitoring, yield calculation, and ensuring the purity of subsequent products in a synthetic pathway.
High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high sensitivity and resolution for thermally labile and non-volatile compounds like protected anilines.[1] This note provides a comprehensive guide, from the fundamental physicochemical properties of the analyte to a fully validated analytical protocol suitable for implementation in drug development and chemical research laboratories.
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development. As specific experimental data for this compound is not widely available, its properties are estimated based on its structural components and data from the closely related analogue, 2-Methoxy-4-nitroaniline.[2][3]
| Property | Value / Characteristic | Rationale and Chromatographic Implication |
| Chemical Structure | ![]() | The structure contains a UV-active nitro-aromatic chromophore, a basic primary amine, and a polar MOM ether group. This combination makes it well-suited for RP-HPLC with UV detection. |
| Molecular Formula | C₈H₁₀N₂O₄ | - |
| Molecular Weight | 198.18 g/mol | Calculated from the molecular formula. |
| pKa (Predicted) | ~1.0 | The primary amine is weakly basic. The pKa is estimated to be similar to that of 2-Methoxy-4-nitroaniline.[2] To ensure consistent protonation and stable retention time, the mobile phase pH should be controlled and kept at least 2 units away from the pKa. |
| LogP (Predicted) | ~1.2 | The addition of the MOM group (CH₂OCH₃) compared to a methyl group in 2-Methoxy-4-nitroaniline (LogP ≈ 1.5) increases polarity.[3] This suggests moderate retention on a C18 column. |
| UV Absorbance (λmax) | ~380-400 nm | Nitroanilines exhibit strong absorbance in the UV-Vis spectrum due to π → π* transitions.[4][5] The exact λmax should be determined experimentally by scanning a standard solution. |
Chromatographic Method Development
The strategic goal is to achieve a symmetric peak for the analyte, baseline-separated from any impurities or degradation products, within a reasonable analysis time.
Rationale for Methodological Choices
-
Technique: Reversed-Phase HPLC (RP-HPLC) RP-HPLC is the premier choice for separating moderately polar organic molecules. The non-polar stationary phase (C18) interacts with the aromatic ring of the analyte, while the polar mobile phase allows for elution to be modulated by adding an organic solvent.
-
Stationary Phase: C18 Column (e.g., 4.6 x 150 mm, 5 µm) A C18 (octadecylsilane) column is a robust, versatile, and industry-standard stationary phase providing sufficient hydrophobic character to retain the analyte. A 150 mm length with 5 µm particles offers a good balance between resolution and backpressure.
-
Mobile Phase: Buffered Water and Acetonitrile
-
Aqueous Phase: A 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is used. Operating at a low pH ensures the primary amine (pKa ~1.0) is fully and consistently protonated (existing as -NH₃⁺). This prevents peak tailing and shifting retention times that can occur when operating near the analyte's pKa.
-
Organic Modifier: Acetonitrile is selected for its strong elution properties for aromatic compounds and its low UV cutoff, minimizing baseline noise.
-
Elution Mode: A gradient elution is chosen to ensure that any potential impurities with significantly different polarities are eluted from the column, providing a clean baseline for subsequent injections and a robust separation.
-
-
Detection: UV-Vis Detector The nitro-phenylamine chromophore allows for sensitive detection. A preliminary scan of the analyte standard in the mobile phase should be conducted from 200-600 nm to identify the wavelength of maximum absorbance (λmax), which is predicted to be in the 380-400 nm range.
Logical Flow of Method Development
The development process follows a systematic approach to optimize the separation efficiently.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (KH₂PO₄), Phosphoric Acid (H₃PO₄), Reagent Water (Type I).
-
Standard: this compound reference standard of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of reagent water to make a 20 mM solution. Adjust the pH to 3.0 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.
-
Sample Preparation: Dissolve the sample to be analyzed in the diluent to achieve a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (e.g., 395 nm) |
| Run Time | 15 minutes |
Method Validation Protocol (ICH Q2 R1)
To ensure the method is reliable and suitable for its intended purpose, a validation protocol based on ICH guidelines must be executed.
Caption: Key parameters for analytical method validation.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance is verified. A working standard (e.g., 25 µg/mL) is injected five times.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Step-by-Step Validation Experiments
-
Specificity:
-
Inject the diluent to confirm no interfering peaks at the analyte's retention time.
-
Analyze forced degradation samples (acid, base, oxidative, thermal, photolytic) to demonstrate that degradation product peaks do not co-elute with the main analyte peak. Peak purity analysis using a PDA detector is required.
-
-
Linearity and Range:
-
Prepare and inject at least five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Prepare a placebo (matrix without analyte) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or instrument.
-
Calculate the %RSD for the results. The acceptance criterion is typically ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.
-
-
Robustness:
-
Systematically make small, deliberate variations to the method parameters.
-
Analyze the standard under each modified condition.
-
Assess the impact on retention time, peak area, and SST parameters.
-
Example variations:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
-
Conclusion
This application note presents a scientifically grounded, robust, and reliable RP-HPLC method for the quantitative analysis of this compound. The detailed protocols for method development, execution, and validation according to ICH guidelines ensure that the method is fit for its intended purpose in quality control and research environments. The systematic approach described herein can also serve as a template for developing methods for other related aromatic intermediates.
References
- BenchChem. (2025). Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. BenchChem.
- SIELC Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column. SIELC Technologies.
- Eren, E., & Aydin, M. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. Turkish Journal of Chemistry.
- International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
- Gomathi, S., et al. (2022). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences.
-
PubChem. 2-(Methoxymethyl)aniline. National Center for Biotechnology Information. Available at: [Link]
-
Patsnap. (2018). Preparation method of 2-methoxy-4-nitroaniline. Eureka. Available at: [Link]
-
PubChem. 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol (SB-1). ResearchGate. Available at: [Link]
-
ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. ResearchGate. Available at: [Link]
- Favini, G., & Gamba, A. (1965). Electronic spectra and structure of nitroanilines. Spectrochimica Acta.
-
ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. ResearchGate. Available at: [Link]
-
NIST. p-Nitroaniline. NIST WebBook. Available at: [Link]
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AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Available at: [Link]
-
NIST. o-Nitroaniline. NIST WebBook. Available at: [Link]
- The Royal Society of Chemistry. (2013).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Dong, Y., et al. (2019).
-
Organic Chemistry Portal. MOM Ethers. Organic Chemistry Portal. Available at: [Link]
- D-Scholarship@Pitt. (2006). AN EFFICIENT PREPARATION OF 3-PERFLUOROOCTY-1-CHLOROMETHOXYPROPANE AND APPLICATION OF THE FLUOROUS MOMCL IN TAGGING HYDROXYL AN. University of Pittsburgh.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
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using 2-Methoxymethoxy-4-nitro-phenylamine to synthesize heterocyclic compounds
Application Notes & Protocols
Topic: Strategic Utilization of 2-(Methoxymethoxy)-4-nitroaniline for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking Heterocyclic Diversity from a Pre-functionalized Anilido Precursor
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds, particularly benzimidazoles and quinoxalines, represent "privileged scaffolds." Their rigid, planar structures are adept at engaging with biological targets, leading to a wide spectrum of pharmacological activities. The strategic synthesis of diverse libraries of these compounds is therefore a cornerstone of modern drug discovery.
This document provides not just protocols, but the underlying chemical rationale, enabling researchers to adapt and innovate upon these foundational methods.
Core Synthetic Rationale: A Multi-Step Pathway to Complexity
The synthetic utility of 2-(methoxymethoxy)-4-nitroaniline hinges on a logical and sequential transformation of its key functional groups. The overarching strategy involves two mandatory steps, with an optional third step for further functionalization.
-
Nitro Group Reduction: The cornerstone of the strategy is the selective reduction of the 4-nitro group to a primary amine. This transformation unmasks a latent amino group, converting the starting material in situ or in a separate step into a highly reactive 4-amino-2-(methoxymethoxy)aniline intermediate. This substituted o-phenylenediamine is the key precursor for subsequent cyclization.
-
Heterocyclic Ring Formation: The newly formed o-phenylenediamine is immediately poised for cyclocondensation. Reaction with aldehydes or their equivalents yields the benzimidazole core, while reaction with 1,2-dicarbonyl compounds affords the quinoxaline scaffold.
-
MOM Group Deprotection (Optional): The acid-labile MOM protecting group can be selectively cleaved to reveal a phenolic hydroxyl group on the heterocyclic core. This final product is amenable to further modifications such as etherification or esterification, expanding the chemical space accessible from the original precursor.
Caption: Overall synthetic strategy from the core precursor.
Part 1: Synthesis of 5-(Methoxymethoxy)-1H-benzimidazole Derivatives
Benzimidazoles are integral to numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).[1] The following one-pot protocol leverages an in situ nitro reduction and subsequent condensation, offering high efficiency and operational simplicity.
Principle and Mechanistic Insight
This procedure utilizes sodium dithionite (Na₂S₂O₄) as the reducing agent. In an aqueous-alcoholic solution, dithionite efficiently reduces the aromatic nitro group to an amine.[2] The reaction is performed in the presence of the target aldehyde. As the reactive o-phenylenediamine intermediate is formed, it immediately undergoes a condensation reaction with the aldehyde, followed by an intramolecular cyclization and oxidative aromatization to furnish the stable benzimidazole ring system. This one-pot approach avoids the isolation of the often-unstable diamine intermediate, leading to higher overall yields and purity.
Caption: Workflow for one-pot benzimidazole synthesis.
Protocol 1.A: One-Pot Reductive Cyclization with Aldehydes
Materials:
-
2-(Methoxymethoxy)-4-nitroaniline
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(methoxymethoxy)-4-nitroaniline (1.0 mmol, 1.0 eq.) and the desired aldehyde (1.1 mmol, 1.1 eq.) in ethanol (10 mL).
-
Initiation: While stirring vigorously at room temperature, add a solution of sodium dithionite (3.0 mmol, 3.0 eq.) in deionized water (5 mL) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80°C). The initial deep color of the nitroaniline will typically fade as the reaction progresses.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-5 hours.
-
Workup and Isolation:
-
Cool the reaction mixture to ambient temperature.
-
Slowly add cold deionized water (20 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (2 x 15 mL) and then a small amount of cold ethanol to remove impurities.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Representative Examples
| Entry | Aldehyde (Ar-CHO) | Typical Yield (%) | Physical State |
| 1 | Benzaldehyde | 85-92% | Off-white solid |
| 2 | 4-Chlorobenzaldehyde | 88-95% | White solid |
| 3 | 4-Methoxybenzaldehyde | 82-90% | Pale yellow solid |
| 4 | 2-Naphthaldehyde | 80-88% | Tan solid |
Part 2: Synthesis of 6-(Methoxymethoxy)quinoxaline Derivatives
Quinoxalines are another class of heterocycles with significant biological relevance, found in compounds with anticancer, antibiotic, and kinase inhibitory properties.[3][4] Their synthesis from o-phenylenediamines is a classic and robust transformation. A two-step approach is generally preferred here to ensure clean conversion, especially when using less reactive diketones.
Principle and Mechanistic Insight
This synthesis first involves the complete reduction of the nitro group to generate and isolate the 4-amino-2-(methoxymethoxy)aniline intermediate. The choice of reducing agent is critical for obtaining a clean product. While catalytic hydrogenation is effective, reduction with metals in acidic media, such as iron powder in acidic ethanol, is a cost-effective and reliable laboratory method.[2] The isolated diamine is then condensed with a 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione). This reaction proceeds via a double condensation mechanism, forming two imine bonds, followed by cyclization to yield the thermodynamically stable aromatic quinoxaline ring.
Caption: Workflow for two-step quinoxaline synthesis.
Protocol 2.A: Nitro Reduction with Iron/HCl
Materials:
-
2-(Methoxymethoxy)-4-nitroaniline
-
Iron powder (Fe), fine grade
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution, 20% w/v
-
Diatomaceous earth (Celite®)
Procedure:
-
Reaction Setup: Suspend 2-(methoxymethoxy)-4-nitroaniline (10 mmol, 1.0 eq.) in a mixture of ethanol (30 mL) and concentrated HCl (5 mL) in a round-bottom flask.
-
Reduction: Heat the mixture to a gentle reflux. Add iron powder (30 mmol, 3.0 eq.) portion-wise over 30 minutes to control the exothermic reaction.
-
Reaction: Maintain the reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding 20% NaOH solution until the pH is basic (pH ~9-10).
-
Filter the hot mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter pad with hot ethanol (3 x 10 mL).
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-amino-2-(methoxymethoxy)aniline, which can be used in the next step without further purification.
Protocol 2.B: Cyclocondensation with 1,2-Diketones
Materials:
-
Crude 4-amino-2-(methoxymethoxy)aniline from Protocol 2.A
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
Procedure:
-
Reaction Setup: Dissolve the crude diamine (approx. 10 mmol) and the 1,2-dicarbonyl compound (10 mmol, 1.0 eq.) in glacial acetic acid (20 mL) or ethanol (30 mL). Acetic acid often serves as both solvent and catalyst.
-
Reaction: Heat the mixture to reflux for 1-3 hours. The reaction progress can be monitored by TLC.
-
Isolation:
-
Cool the reaction to room temperature.
-
Pour the mixture into a beaker of ice water (100 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ample water, followed by a small amount of cold ethanol.
-
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 6-(methoxymethoxy)quinoxaline derivative.
Part 3: Functional Group Interconversion: MOM Deprotection
The final strategic step is the cleavage of the MOM ether to unveil a phenolic hydroxyl group, a key site for biological interactions (e.g., hydrogen bonding) or further synthetic elaboration.
Principle and Causality
The MOM group is an acetal, which is stable to basic and nucleophilic conditions but readily cleaved by acid-catalyzed hydrolysis.[5] Protonation of one of the ether oxygens makes it a good leaving group (methanol or formaldehyde), leading to the formation of a hemiacetal which rapidly decomposes to the free phenol. The conditions must be carefully chosen to be strong enough to cleave the MOM ether but mild enough to not degrade the newly formed heterocyclic ring. An aqueous solution of a strong acid like HCl in an alcohol solvent at moderate temperatures is typically sufficient.
Protocol 3.A: Acid-Catalyzed MOM Cleavage
Materials:
-
MOM-protected benzimidazole or quinoxaline derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve the MOM-protected heterocycle (1.0 mmol) in a mixture of methanol (10 mL) and water (2 mL).
-
Deprotection: Add concentrated HCl (0.5 mL) to the solution. Heat the mixture to 50-60°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
-
Isolation: If the product precipitates, collect it by filtration. If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final hydroxylated heterocycle.
Comparative Data: Deprotection Conditions
| Reagent System | Conditions | Advantages | Considerations | Reference |
| HCl / aq. MeOH | 50-60°C | Inexpensive, reliable, straightforward workup. | May not be suitable for highly acid-sensitive substrates. | [5] |
| Dowex-50W Resin | MeOH / H₂O, Reflux | Mild conditions, easy catalyst removal (filtration). | Slower reaction times, resin requires pre-conditioning. | [6] |
| ZnBr₂ / n-PrSH | CH₂Cl₂, 0°C to RT | Very rapid (5-10 min), highly selective. | Requires stoichiometric Lewis acid and thiol reagent. | [7] |
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Reaxys. (n.d.). Reduction of Nitro Groups. Retrieved from a general chemistry knowledge source.
-
Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 11(1), 1-1.
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Seto, H., & Mander, L. N. (1992). A Refined Method for the Removal of the Methoxymethyl (MOM) Protecting Group for Carbinols with Acidic Ion-Exchange Resin.
- Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
-
ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
- National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8966–8972.
- National Institutes of Health. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(45), 28247–28267.
- National Institutes of Health. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 15(11), 20632–20647.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxymethoxy-4-nitro-phenylamine
Welcome to the technical support resource for the synthesis of 2-Methoxymethoxy-4-nitro-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction yield and purity.
Synthetic Pathway Overview
The synthesis of this compound, also known as 2-(methoxymethoxy)-4-nitroaniline, is typically achieved through a four-step sequence starting from the readily available 2-aminophenol. The strategy involves the protection of the reactive hydroxyl and amino groups to ensure the regioselective introduction of the nitro group at the C4 position.
The workflow is designed to manage the reactivity of the starting material. The phenolic hydroxyl group is more acidic than the amine and is protected first. Subsequently, the amine is acetylated to prevent it from being oxidized during nitration and to strongly direct the incoming electrophile (NO₂⁺) to the para position.
purification of crude 2-Methoxymethoxy-4-nitro-phenylamine by recrystallization
Technical Support Center: Purification of 2-Methoxymethoxy-4-nitro-phenylamine
A Senior Application Scientist's Guide to Recrystallization
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. As your application support partners, we have synthesized field-proven insights and fundamental chemical principles into a practical, problem-oriented format. This document moves beyond a simple protocol to explain the causality behind our recommendations, empowering you to troubleshoot effectively and adapt the methodology to your specific experimental context.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the recrystallization of this compound.
Q1: What is the best starting solvent to try for recrystallization?
A1: For this compound, a solvent of intermediate polarity is the ideal starting point. The molecule possesses a polar nitro group, an ether-like methoxy group, and the methoxymethyl (MOM) protecting group, which reduces the amine's ability to hydrogen bond. Based on this structure, ethanol or isopropanol are excellent single-solvent candidates to evaluate first. They are likely to meet the primary criterion for a good recrystallization solvent: high solubility at an elevated temperature and low solubility at room temperature or below.[1][2]
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point or when the solution is too concentrated.[3][4] To resolve this, reheat the solution until the oil completely redissolves. Then, add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow this less-concentrated solution to cool much more slowly to encourage crystal nucleation over oil formation.[4]
Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?
A3: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.[4][5] First, try to induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod or by adding a "seed crystal" of the crude product.[5][6] If these methods fail, it confirms you have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt the cooling process again.[4]
Q4: My final product is still yellow. Isn't the pure compound supposed to be a specific color?
A4: While many pure organic compounds are white, substituted nitroanilines are often colored. 2-Methoxy-4-nitroaniline, a related compound, is described as a yellow to orange crystalline powder.[7][8] Therefore, a yellow color in your final product is expected and does not necessarily indicate a significant impurity. However, if the color is dark brown or tarry, it may point to the presence of oxidation byproducts or other colored impurities. In such cases, a decolorization step using activated charcoal may be warranted, although it should be used judiciously as it can also adsorb your product and reduce yield.[9][10]
In-Depth Troubleshooting Guide
This section explores more complex scenarios and provides a logical framework for resolving them.
Q5: I've tried single solvents like ethanol and methanol without success. How do I rationally select a mixed solvent system?
A5: When a single solvent fails, a mixed-solvent system is a powerful alternative. The goal is to find a pair of miscible solvents where your compound is highly soluble in one (the "good" solvent) and poorly soluble in the other (the "anti-solvent" or "poor" solvent).[11]
-
Selection Strategy: Based on the structure of this compound, a good pairing would be a polar "good" solvent with a non-polar "anti-solvent" or a highly polar "anti-solvent."
-
Recommended Pair 1: Ethanol-Water. Ethanol is a good solvent for many substituted anilines.[12] Water acts as an effective anti-solvent.
-
Recommended Pair 2: Dichloromethane-Hexane. Dichloromethane is a good solvent, while hexane is a non-polar anti-solvent. This is useful if your impurities are highly polar.
-
-
Execution: Dissolve the crude solid in the minimum required amount of the hot "good" solvent. Then, add the "anti-solvent" dropwise at an elevated temperature until you observe persistent cloudiness (turbidity). Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution, then proceed with slow cooling.[13]
Q6: My recovery yield is consistently below 50%. What are the common causes and how can I systematically improve it?
A6: Low recovery is a frequent issue in recrystallization.[5] The causes can be pinpointed by reviewing the steps of the process.
| Problem Area | Potential Cause | Solution |
| Dissolution | Using a large excess of hot solvent.[5] | Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small, incremental portions. |
| Hot Filtration | Premature crystallization on the filter paper or in the funnel stem.[3][14] | Use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before filtration.[14] |
| Crystallization | Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling leads to the formation of small, often impure, crystals that are harder to collect.[9][15] |
| Isolation & Washing | Washing crystals with room-temperature solvent; prolonged contact with wash solvent.[5] | Always wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without significantly redissolving the product.[1][5] |
Q7: The melting point of my recrystallized product is broad (e.g., a 5°C range). What does this indicate and how do I improve purity?
A7: A broad melting point range is a classic indicator of an impure compound.[15] Pure crystalline solids typically have a sharp melting point range of 1-2°C. This issue suggests that impurities are being trapped within the crystal lattice (occlusion) or that the solvent itself is trapped in the crystals.
-
Cause 1: Impurity Co-crystallization: The impurity may have very similar solubility properties to your product in the chosen solvent.
-
Solution: Attempt recrystallization from a different solvent or solvent system with different polarity characteristics.[16] This can alter the relative solubilities and leave the impurity behind in the mother liquor.
-
-
Cause 2: Rapid Crystallization: If the solution was cooled too quickly, impurities did not have time to diffuse away from the growing crystal surface.
-
Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible. Insulating the flask can promote the growth of larger, purer crystals.[6]
-
-
Cause 3: Inadequate Drying: Residual solvent can depress and broaden the melting point range.
-
Solution: Ensure the crystals are thoroughly dried under vacuum until a constant weight is achieved.[1]
-
Visual Workflow and Troubleshooting Diagrams
To provide a clear visual guide, the following diagrams illustrate the experimental workflow and a logical troubleshooting path.
Caption: Standard workflow for purification by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a robust starting point. Researchers should optimize solvent choice and volumes based on their specific crude material.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter paper, and vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection (Benchtop Test):
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add a potential solvent (e.g., ethanol) dropwise at room temperature. Observe if the solid dissolves. A good solvent should not dissolve the compound well at this stage.[11]
-
Gently heat the test tube. The solid should completely dissolve at or near the solvent's boiling point.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystalline precipitate. This protocol will proceed assuming an ethanol/water system is suitable.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).
-
Add a stir bar and place the flask on a hot plate.
-
Add the minimum amount of hot ethanol needed to dissolve the solid completely at a gentle boil. Add the solvent in small portions, allowing time for the solid to dissolve after each addition.[1]
-
-
Hot Filtration (if necessary):
-
This step is only required if you observe insoluble impurities (e.g., dust, inorganic salts) or if you have used activated charcoal for decolorization.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot, clear solution through the filter paper into the clean, hot receiving flask to prevent premature crystallization.[14]
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[15][17]
-
Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold ethanol/water mother liquor to ensure a good seal.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
Drying:
-
Allow air to be pulled through the crystals on the filter for several minutes to help evaporate the bulk of the solvent.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
References
-
Biocyclopedia. (n.d.). Problems in recrystallization. Biocyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
A&A Pharmachem. (n.d.). Exploring the Properties and Uses of 2-Methoxy-4-Nitroaniline in Chemical Industries. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). 2-Methoxy-4-nitroaniline CAS:97-52-9. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
California State University, Northridge. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
ResearchGate. (n.d.). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-Methoxymethoxy-4-nitro-phenylamine
Introduction
Welcome to the technical support guide for the synthesis of 2-Methoxymethoxy-4-nitro-phenylamine. This molecule is a key intermediate in various drug development programs and fine chemical manufacturing processes. Its synthesis, typically achieved through the protection of the amino group of 2-amino-5-nitrophenol with a methoxymethyl (MOM) ether, is generally robust.[1][2] However, like any chemical transformation, it is susceptible to the formation of process-related impurities and byproducts that can complicate downstream applications and reduce overall yield and purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-based answers to common issues encountered during this synthesis, focusing on the proactive identification and mitigation of byproducts. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and reproducibility of your synthesis.
The primary synthetic route involves the reaction of 2-amino-5-nitrophenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. While seemingly straightforward, the nature of the starting material—containing both a nucleophilic amine and a phenolic hydroxyl group—and the reactivity of the electrophile present opportunities for side reactions.
Section 1: Core Synthesis Pathway & Potential Byproduct Junctions
The intended reaction is the selective N-protection of the primary aromatic amine. The choice of a suitable base and reaction conditions is critical to favor this outcome.
Caption: Primary synthesis route and key byproduct formation points.
Section 2: Frequently Asked Questions (FAQs) on Byproduct Formation
Q1: My TLC and LC-MS show a significant, less polar spot. What is the most likely byproduct?
A1: The most common less-polar byproduct is the N,N-bis(methoxymethyl)-4-nitro-phenylamine . This occurs when the initially formed product, a secondary amine, undergoes a second alkylation by MOM-Cl. Aromatic amines are less basic than aliphatic amines, but under the reaction conditions, the product can be deprotonated and react further.
-
Causality: This is often caused by using too large an excess of MOM-Cl, a highly reactive base, or prolonged reaction times at elevated temperatures. The secondary amine product is still sufficiently nucleophilic to compete with the starting material for the alkylating agent.
-
Mitigation Strategy: Use a controlled stoichiometry of MOM-Cl (typically 1.05-1.2 equivalents). Ensure slow addition of the MOM-Cl to the reaction mixture to maintain a low instantaneous concentration, favoring reaction with the more nucleophilic primary amine starting material. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Q2: I'm observing a byproduct with a mass corresponding to the addition of two MOM groups. Is it the N,N-bis or the N,O-bis protected species?
A2: While the N,N-bis product is common, the formation of an N,O-bis(methoxymethyl) byproduct is also possible, though often less prevalent. The phenolic hydroxyl group of the starting material can also be alkylated.
-
Causality: The phenoxide, formed by deprotonation of the hydroxyl group, is a potent nucleophile. If a strong base like sodium hydride (NaH) is used, significant O-alkylation can occur. Even with weaker amine bases like N,N-diisopropylethylamine (DIPEA), some O-alkylation is possible, especially if the reaction is run at higher temperatures.
-
Identification: The polarity of the N,O-bis and N,N-bis byproducts on silica gel TLC can be very similar. Definitive identification requires spectroscopic analysis. In ¹H NMR, the N,O-bis product will show two distinct MOM group signals (two -OCH₂O- singlets and two -OCH₃ singlets), whereas the N,N-bis product will show equivalent MOM groups (one -OCH₂O- singlet and one -OCH₃ singlet) due to symmetry.
Q3: Why is there a significant amount of unreacted 2-amino-5-nitrophenol remaining even after extended reaction times?
A3: This typically points to one of three issues: insufficient reagents, poor reagent quality, or inadequate base strength.
-
Insufficient Reagents: Ensure accurate measurement of all reagents. MOM-Cl is volatile and can degrade upon storage; using a freshly opened bottle or a recently titrated solution is advisable.
-
Base Strength: The pKa of the aromatic amine is low, and a sufficiently strong base is required to facilitate the reaction. DIPEA is commonly used. If weaker bases are employed, the deprotonation equilibrium may not favor the reaction.
-
Reaction Quenching: MOM-Cl is highly reactive towards water. If the solvent or reagents are not anhydrous, the MOM-Cl will be hydrolyzed to methanol and formaldehyde, rendering it unavailable for the desired reaction.
Q4: My product looked clean after the initial workup, but upon standing or during chromatography, I see the starting material reappearing. What is happening?
A4: This is a classic sign of MOM group hydrolysis . The methoxymethyl ether is an acetal and is labile under acidic conditions.[1][3]
-
Causality: The most common cause is an incomplete quench of the acid used during the aqueous workup (if any was used) or exposure to acidic media, such as un-neutralized silica gel during column chromatography. The MOM group is generally stable in a pH range of 4 to 12.[2][4]
-
Preventative Measures:
-
Workup: Ensure the aqueous wash is neutral or slightly basic before extraction. A wash with saturated sodium bicarbonate solution is recommended.
-
Chromatography: If purification by silica gel chromatography is necessary, consider pre-treating the silica gel. This can be done by preparing the slurry in the eluent containing a small amount (0.1-1%) of a volatile base like triethylamine or ammonia in methanol to neutralize acidic sites on the silica surface.
-
Section 3: Troubleshooting Guide: Unexpected Experimental Outcomes
This table provides a quick reference for common problems, their probable causes, and actionable solutions.
| Observation | Probable Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive MOM-Cl (hydrolyzed).2. Insufficiently anhydrous conditions.3. Base is too weak or insufficient. | 1. Use a fresh bottle of MOM-Cl.2. Dry solvents and glassware thoroughly; run under an inert atmosphere (N₂ or Ar).3. Use at least 1.5 equivalents of a non-nucleophilic base like DIPEA. |
| Reaction forms a thick, un-stirrable slurry | Formation of insoluble salts (e.g., amine hydrochloride salts if the base is insufficient). | Add more anhydrous solvent to improve solubility. Ensure an adequate amount of base is present to scavenge all generated HCl. |
| Product appears as a dark oil instead of a solid | Presence of multiple impurities (byproducts, residual solvent) preventing crystallization. | Purify the crude material using column chromatography on neutralized silica gel. Ensure complete removal of solvent under high vacuum. |
| Mass spectrum shows unexpected M+16 or M+30 peaks | Formation of formylated or methylated byproducts. Formaldehyde, a hydrolysis product of MOM-Cl, can participate in side reactions. | Use high-purity, dry reagents. Minimize reaction time and work up the reaction promptly upon completion. |
Section 4: Analytical Workflows for Byproduct Identification
A systematic analytical approach is crucial for identifying the source of impurities.
Sources
optimizing reaction conditions for the synthesis of 2-Methoxymethoxy-4-nitro-phenylamine
Welcome to the technical support center for the synthesis of 2-Methoxymethoxy-4-nitro-phenylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
The target molecule, this compound, is synthesized by the protection of the hydroxyl group of 2-Amino-5-nitrophenol using a methoxymethyl (MOM) ether. This process is vital when subsequent reactions require a free amine while the phenolic hydroxyl group could interfere. This guide addresses common challenges and provides clear, actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and a validated solution.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in this MOM protection are typically traced back to one of three areas: incomplete deprotonation of the phenol, degradation of the electrophile (MOM-Cl), or suboptimal reaction conditions.
-
Probable Cause 1: Incomplete Deprotonation. The phenolic hydroxyl group of 2-amino-5-nitrophenol must be deprotonated to form the more nucleophilic phenoxide ion for the reaction to proceed efficiently. Weak or hindered bases may not accomplish this fully.
-
Solution 1: Switch to a stronger, non-nucleophilic base. While bases like N,N-Diisopropylethylamine (DIPEA) can be used, sodium hydride (NaH) is often more effective for phenols.[1] NaH ensures irreversible and complete deprotonation to the sodium phenoxide salt prior to the addition of MOM-Cl. Ensure the reaction is performed under strictly anhydrous conditions, as NaH reacts violently with water.
-
Probable Cause 2: Inactive Methoxymethyl Chloride (MOM-Cl). MOM-Cl is highly reactive and susceptible to hydrolysis. If exposed to atmospheric moisture, it degrades to methanol, formaldehyde, and HCl, rendering it ineffective.
-
Solution 2: Use a fresh bottle of MOM-Cl or distill it immediately before use. Handle it in a fume hood with proper personal protective equipment (PPE), as it is a potent carcinogen.[1]
-
Probable Cause 3: Suboptimal Solvent or Temperature. The choice of solvent is critical for solubility and reaction rate. Running the reaction at a temperature that is too low can lead to an impractically slow reaction rate.
-
Solution 3: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. Start the reaction at 0 °C, especially during the deprotonation with NaH to control the initial exotherm, then allow it to warm to room temperature after the addition of MOM-Cl to drive the reaction to completion.
Question 2: My TLC analysis shows multiple spots. What are these byproducts?
Answer: The most common byproduct is the result of N-alkylation (protection of the amine) instead of, or in addition to, the desired O-alkylation. Unreacted starting material is also a common observation.
-
Probable Cause: N-Alkylation. The starting material possesses two nucleophilic sites: the phenolic oxygen and the amino nitrogen. While the phenoxide is a significantly stronger nucleophile than the neutral amine, competitive N-alkylation can occur, especially if excess MOM-Cl or prolonged reaction times are used.
-
Solution: The key to selectivity is controlling the reaction sequence. By using a strong base like NaH, you selectively and completely deprotonate the phenol. The resulting phenoxide is far more reactive than the aniline nitrogen, ensuring that the reaction is highly selective for the oxygen atom.[1] Add MOM-Cl slowly at 0 °C and monitor the reaction closely by Thin Layer Chromatography (TLC). Do not use a large excess of the alkylating agent.
Question 3: The purification of the final product by column chromatography is difficult.
Answer: Purification challenges often arise from the product and starting material having similar polarities or the product being an oil that is difficult to handle.
-
Probable Cause 1: Similar Rf Values. The starting material, 2-amino-5-nitrophenol, is quite polar. The MOM-protected product is less polar, but the remaining free amine and nitro group mean it still retains significant polarity.
-
Solution 1: Optimize your eluent system for column chromatography. A gradient elution is often most effective. Start with a less polar mixture (e.g., 10-15% Ethyl Acetate in Hexanes) and gradually increase the polarity. This will allow the less polar product to elute first, followed by any unreacted starting material.
-
Probable Cause 2: Product Oiling Out. The product may not be a crystalline solid, making isolation difficult.
-
Solution 2: After column chromatography, concentrate the pure fractions under reduced pressure. If the resulting oil is pure by TLC and NMR, it can be used directly in the next step. If solidification is required, try dissolving the oil in a minimal amount of a suitable solvent (like dichloromethane) and adding a non-polar solvent (like hexanes or pentane) dropwise until turbidity is observed, then cool to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this MOM protection reaction?
A1: The reaction proceeds via a Williamson ether synthesis mechanism. First, a base abstracts the acidic proton from the phenolic hydroxyl group to form a sodium phenoxide intermediate. This highly nucleophilic phenoxide then attacks the electrophilic carbon of MOM-Cl in an SN2 reaction, displacing the chloride ion and forming the methoxymethyl ether.[1]
Q2: Are there significant safety concerns with the reagents used?
A2: Yes. Methoxymethyl chloride (MOM-Cl) is a known and potent carcinogen and should be handled with extreme care in a well-ventilated chemical fume hood using appropriate gloves and eye protection.[1] Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All operations with NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q3: How should I monitor the reaction's progress effectively?
A3: Thin Layer Chromatography (TLC) is the most effective method. Use silica gel plates and an eluent system of 30% Ethyl Acetate in Hexanes. The product will be less polar than the starting material and thus will have a higher Rf value. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate.
Q4: What are the standard conditions for removing the MOM protecting group later in the synthesis?
A4: The MOM group is an acetal and is readily cleaved under acidic conditions.[2] A common and effective method is stirring the compound in methanol with a catalytic amount of concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[1]
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for the synthesis of this compound.
Materials:
-
2-Amino-5-nitrophenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Methoxymethyl chloride (MOM-Cl, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: Add 2-Amino-5-nitrophenol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via cannula and stir to dissolve.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Stir the resulting suspension at 0 °C for 30 minutes.
-
MOM Protection: Slowly add MOM-Cl (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure this compound.
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-Amino-5-nitrophenol | Commercially available precursor.[3] |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete and selective deprotonation of the phenol.[1] |
| Electrophile | Methoxymethyl chloride (MOM-Cl) | Efficient protecting group precursor.[2] |
| Solvent | Anhydrous THF | Aprotic solvent, good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm and drives reaction to completion. |
| Monitoring | TLC (30% EtOAc/Hexanes) | Allows for precise determination of reaction endpoint. |
| Workup | Quench with sat. NH₄Cl | Safely neutralizes excess NaH. |
| Purification | Flash Column Chromatography | Effective for separating product from starting material and byproducts. |
Visual Guides
Reaction Mechanism
The following diagram illustrates the key steps in the MOM protection of 2-amino-5-nitrophenol.
Caption: A step-by-step workflow for troubleshooting the synthesis.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline.
- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
ResearchGate. (n.d.). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol.... Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Reddit. (2022, May 19). MOM Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-AMINO-5-NITROPHENOL | CAS#:121-88-0. Retrieved from [Link]
-
RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
NIH - PMC. (n.d.). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Retrieved from [Link]
-
NIH - PMC. (2024, February 16). Polyphenol exposure of mothers and infants assessed by LC–MS/MS based biomonitoring in breast milk. Retrieved from [Link]
-
K. C. Nicolaou Group. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]
Sources
Technical Support Center: Regioselective Synthesis of 2-Methoxymethoxy-4-nitro-phenylamine
Welcome to the technical support guide for the synthesis of 2-Methoxymethoxy-4-nitro-phenylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to assist researchers, chemists, and drug development professionals in overcoming the common challenges associated with this multi-step synthesis. The primary obstacle in this synthesis is achieving the correct regiochemistry of the nitro group, which is dictated by the powerful and sometimes conflicting directing effects of the amino and hydroxyl functionalities on the aromatic ring.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and the chemical principles governing the reaction.
Q1: Why is the direct nitration of 2-aminophenol or its MOM-protected ether not a viable route for this synthesis?
A1: Direct nitration of a substrate like 2-(methoxymethoxy)aniline is highly problematic due to several competing factors:
-
Oxidation: The electron-rich aniline ring is highly susceptible to oxidation by nitric acid, which often leads to the formation of dark, tarry polymerization products and significantly reduces the yield.[1]
-
Protonation of the Amine: In the strongly acidic conditions of a standard nitrating mixture (HNO₃/H₂SO₄), the basic amino group is protonated to form an anilinium ion (-NH₃⁺).[2] This protonated group is strongly deactivating and a meta-director, which would lead to the undesired 3-nitro isomer.
-
Competing Directing Effects: Even if some unprotonated aniline remains, both the amino group and the methoxymethoxy (OMOM) group are ortho, para-directors.[3][4] This would result in a complex mixture of isomers (e.g., 4-nitro, 6-nitro, and potentially dinitro products) that are difficult to separate.
Q2: What is the primary function of the amino-protecting group in this synthesis?
A2: Protecting the amino group, typically via acetylation to form an acetamido group (-NHCOCH₃), is a critical strategic step for three reasons:
-
Moderation of Reactivity: The acetamido group is still an ortho, para-director but is significantly less activating than a free amino group. This moderation prevents over-nitration and reduces the ring's susceptibility to oxidation.[1]
-
Ensuring Regiocontrol: The acetamido group is not basic enough to be protonated under nitrating conditions. Therefore, it reliably maintains its ortho, para-directing influence, ensuring the desired regioselectivity.[1]
-
Cooperative Directing Effects: In the protected intermediate, both the acetamido and the OMOM groups direct the incoming electrophile (NO₂⁺). Their directing effects are cooperative, strongly favoring substitution at the 4-position, which is para to the powerful acetamido director and ortho to the OMOM director.
Q3: How stable is the Methoxymethoxy (MOM) protecting group, and why is it chosen for this synthesis?
A3: The MOM group is an acetal, making it stable under a wide range of conditions, including basic, nucleophilic, and many oxidizing/reducing environments.[5] However, it is readily cleaved under acidic conditions.[5][6] This differential stability is key to the synthetic strategy. It remains intact during the basic MOM-protection step and the acidic nitration step. Crucially, the final deprotection of the acetamido group can be performed under basic conditions, which selectively cleaves the amide without removing the acid-sensitive MOM ether, thus preserving the final molecular architecture.
Q4: What are the most common impurities or side products encountered?
A4: The most common impurities include:
-
Isomeric Products: The formation of 2-Methoxymethoxy-6-nitro-phenylamine if regiocontrol during nitration is poor.
-
Starting Materials: Incomplete conversion at any of the four steps.
-
Deprotected Intermediates: Premature loss of the MOM group if conditions are too acidic, or incomplete hydrolysis of the acetyl group.
-
Oxidation Byproducts: Tarry materials resulting from the nitration step, especially if the amino group was not adequately protected or if the temperature was not controlled.[7]
Visualized Synthetic Workflow
The recommended four-step synthetic pathway is designed to maximize regioselectivity and yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why is nitration of aniline difficult? - askIITians [askiitians.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. adichemistry.com [adichemistry.com]
- 6. reddit.com [reddit.com]
- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
preventing degradation of 2-Methoxymethoxy-4-nitro-phenylamine during storage
Technical Support Center: 2-Methoxymethoxy-4-nitro-phenylamine
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Inconsistent results in sensitive downstream applications can often be traced back to the degradation of starting materials. This guide provides in-depth, evidence-based answers to common questions, troubleshooting workflows, and validated protocols to maintain the quality of your compound.
Quick Reference: Recommended Storage Conditions
For optimal stability, all quantitative data and handling recommendations are summarized below. Adherence to these conditions is critical for minimizing degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows hydrolysis rates.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aromatic amine and hydrolysis from atmospheric moisture.[2] |
| Light Exposure | Protect from Light | Store in amber glass vials or in a dark cabinet to prevent photodegradation.[2] |
| Container | Tightly-Sealed Glass Vial | Use vials with Teflon-lined caps to ensure an airtight seal and prevent reaction with container materials.[1] |
| Moisture | Anhydrous | The compound is susceptible to hydrolysis. Store in a desiccated environment.[1][3] |
Frequently Asked Questions (FAQs) on Compound Stability
Q1: What are the primary visual and analytical signs that my this compound has degraded?
A1: Degradation can manifest in both physical changes and altered analytical profiles.
-
Visual Indicators : The first sign is often a change in color. A pure sample should be a consistent, pale yellow solid. Degradation, particularly oxidation, can lead to the formation of colored byproducts, causing the material to appear darker yellow, orange, or even brownish.[2] Clumping of the solid may also indicate moisture absorption.
-
Analytical Indicators : The most definitive evidence of degradation comes from analytical techniques. When analyzed by High-Performance Liquid Chromatography (HPLC), a degraded sample will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[4]
Q2: What are the core chemical mechanisms responsible for the degradation of this compound?
A2: The molecule possesses three functional groups that influence its stability: the aromatic amine, the nitro group, and the methoxymethyl (MOM) ether protecting group. Degradation primarily occurs via two pathways: hydrolysis and oxidation.
-
Acid-Catalyzed Hydrolysis : The methoxymethyl (MOM) ether is an acetal, which is known to be stable under neutral to basic conditions but is highly susceptible to acid-catalyzed hydrolysis.[3][5] Trace amounts of acid, potentially from atmospheric moisture and CO₂, can catalyze the cleavage of the MOM group to yield 4-nitro-2-aminophenol, formaldehyde, and methanol. This is the most significant vulnerability during storage.
-
Oxidation : Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light or heat.[6] This process often results in the formation of complex, colored polymeric byproducts.
-
Thermal and Photodegradation : Nitroaromatic compounds can be sensitive to both heat and light.[2][7] Elevated temperatures can promote decomposition, while exposure to UV light can induce photochemical reactions, further contributing to degradation.
Below is a diagram illustrating the primary degradation pathways.
Caption: Potential Degradation Pathways.
Q3: What are the ideal long-term storage conditions to ensure maximum shelf-life?
A3: For long-term storage (greater than 6 months), strict adherence to optimal conditions is paramount.
-
Temperature : Store at 2-8°C. Do not freeze the compound, as this can introduce moisture through condensation during temperature cycling.[2]
-
Atmosphere : Before sealing, the vial should be flushed with an inert gas like argon or nitrogen. This displaces oxygen and moisture, directly inhibiting the two primary degradation pathways.[2]
-
Container : Use a low-extractable amber glass vial with a Teflon-lined cap. The amber color protects against light, and the Teflon liner provides a superior, non-reactive seal compared to other materials.[1]
-
Location : The vial should be stored in a dark, designated cold storage unit (refrigerator or cold room) away from any acidic or corrosive materials.
Q4: My work requires frequent access to the compound. What are the best practices for handling and short-term use?
A4: Frequent handling increases the risk of exposure to atmospheric contaminants.
-
Aliquot : If possible, upon receiving a new bottle, divide the material into smaller, single-use or weekly-use aliquots under an inert atmosphere. This minimizes the exposure of the main stock to ambient conditions.
-
Equilibration : Before opening, always allow the vial to warm to room temperature for at least 20-30 minutes. Opening a cold vial will cause atmospheric moisture to condense on the solid, introducing water and accelerating hydrolysis.
-
Minimize Exposure : Work quickly to weigh out the required amount and immediately reseal the vial. If you have the facility, perform this task inside a glove box with a dry, inert atmosphere.
-
Resealing : After use, re-flush the vial with inert gas before tightening the cap and returning it to cold storage.
Troubleshooting Guide
Q5: My experiment has produced inconsistent or unexpected results. How do I determine if compound degradation is the culprit?
A5: This is a common and critical issue. A systematic approach is necessary to isolate the variable of compound integrity. Follow the workflow below.
Caption: Troubleshooting Workflow for Purity Verification.
The most reliable step in this workflow is the analytical verification. A simple visual check is not sufficient to rule out degradation.[2]
Q6: How can I definitively confirm the purity of my stored this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for assessing the purity and stability of this compound.[4][8] It allows for the clear separation of the parent compound from potential degradation products like 4-nitro-2-aminophenol. See the detailed protocol below for a validated method.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a standard reverse-phase HPLC method to quantify the purity of this compound and detect common degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
Standard: A reference standard of this compound with known purity.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent to create a stock solution of ~100 µg/mL.
-
Further dilute this stock solution 1:10 with the diluent to a final concentration of ~10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |
4. Analysis:
-
Inject the prepared sample.
-
The parent compound will have a specific retention time. The primary hydrolysis product, 4-nitro-2-aminophenol, will be significantly more polar and thus will elute earlier.
-
Calculate purity by the area percent method: (Area of Parent Peak / Total Area of All Peaks) * 100.
-
For accurate quantification, compare the peak area to a calibration curve generated from the reference standard. A purity level below 98% may indicate significant degradation affecting experimental outcomes.
References
- Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Grokipedia. (n.d.). Methoxymethyl ether.
- Ju, X., & Sewell, B. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Vutturi, A. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry.
- BenchChem. (n.d.). Technical Support Center: Prevention of Nitro-aromatic Compound Degradation.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
Sources
Technical Support Center: Synthesis of 2-Methoxymethoxy-4-nitro-phenylamine
This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of 2-Methoxymethoxy-4-nitro-phenylamine, also known as 2-(methoxymethoxy)-4-nitroaniline. The synthesis involves the selective protection of the phenolic hydroxyl group of 2-amino-5-nitrophenol using a methoxymethyl (MOM) group. This process, while conceptually straightforward, presents challenges in chemoselectivity and purification that require careful optimization. This document provides in-depth troubleshooting advice and validated protocols to navigate these complexities effectively.
Part 1: Synthesis Overview and Mechanism
The primary synthetic route is the O-alkylation of 2-amino-5-nitrophenol. The key challenge is the selective reaction of the phenolic hydroxyl group over the secondary amino group. The hydroxyl group is more acidic than the amino group, allowing for preferential deprotonation to form a phenoxide, which is a potent nucleophile. However, the amino group remains nucleophilic and can compete for the electrophilic methoxymethylating agent, leading to undesired byproducts.
Reaction Scheme:
The reaction is typically performed using methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM).[1][2]
Potential Reaction Pathways
The diagram below illustrates the desired reaction alongside potential side reactions that can complicate the synthesis.
Caption: Reaction pathways in the MOM protection of 2-amino-5-nitrophenol.
Part 2: Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis. All operations involving MOM-Cl should be conducted in a certified chemical fume hood due to its carcinogenic nature.[2]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| 2-Amino-5-nitrophenol | 154.12 | 10.0 | 1.54 g | Ensure starting material is not heavily oxidized.[3] |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous grade. |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.0 | 2.6 mL | Use freshly distilled base. |
| Methoxymethyl chloride (MOM-Cl) | 80.51 | 12.0 | 1.1 mL (of 11M soln) | Highly toxic and carcinogenic. Handle with care.[2] |
Procedure:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-nitrophenol (1.54 g, 10.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) and stir to dissolve the starting material. The solution may be deep red or orange.
-
Base Addition: Add N,N-diisopropylethylamine (2.6 mL, 15.0 mmol) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
MOM-Cl Addition: Add methoxymethyl chloride (1.1 mL, 12.0 mmol) dropwise over 10 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 30 mL) and brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure product.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion to the product. What went wrong?
A1: Low or no reactivity can stem from several factors:
-
Reagent Quality: MOM-Cl is moisture-sensitive and can hydrolyze over time. Use a fresh or properly stored bottle. Similarly, ensure your base (DIPEA) is anhydrous and not degraded.
-
Insufficient Base: The phenolic proton must be neutralized for the reaction to proceed. Ensure at least 1.2-1.5 equivalents of base are used to drive the reaction forward and neutralize the HCl byproduct.
-
Temperature: While the initial addition is performed at 0 °C to control selectivity, the reaction typically requires warming to room temperature to proceed at a reasonable rate. If no reaction is observed after several hours, a slight increase in temperature (e.g., to 35-40 °C) can be considered, though this may increase byproduct formation.
-
Starting Material Purity: Aminophenols can oxidize upon exposure to air and light, appearing as dark, discolored solids.[3] While minor discoloration is often acceptable, heavily oxidized material may contain impurities that inhibit the reaction.
Q2: My TLC analysis shows multiple spots close to the desired product. How do I identify and minimize them?
A2: The most common impurities are the N-protected and N,O-bis-protected side products.
| Compound | Polarity | Expected TLC Rf Value (3:1 Hexane:EtOAc) |
| 2-Amino-5-nitrophenol (SM) | Very Polar | ~0.1 |
| Desired O-MOM Product | Medium | ~0.4 |
| N-MOM Side Product | Medium-Low | ~0.5 |
| N,O-bis-MOM Side Product | Low | ~0.7 |
Minimization Strategy:
-
Control Stoichiometry: Use only a slight excess of MOM-Cl (1.1-1.2 equivalents). A large excess will promote N-alkylation and bis-protection.
-
Base Selection: A bulky, non-nucleophilic base like DIPEA is preferred. Stronger bases like sodium hydride (NaH) can deprotonate both the phenol and the amine, leading to a loss of selectivity.
-
Order of Addition: Adding MOM-Cl slowly to the mixture of the aminophenol and base at 0 °C is critical. This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic phenoxide over the neutral amine.
The following flowchart provides a decision-making framework based on TLC analysis.
Caption: Troubleshooting workflow based on TLC analysis.
Q3: The workup and purification are resulting in a low isolated yield. What are the best practices?
A3: Low isolated yield can be due to mechanical losses or product instability.
-
Aqueous Workup: Do not use strong acids or bases during the workup. The MOM group is labile to strong acid and can be cleaved.[2][4] The recommended washes with saturated ammonium chloride, sodium bicarbonate, and brine are mild and effective.
-
Emulsion Formation: Nitroanilines can sometimes cause emulsions during extraction. If this occurs, adding more brine to the separatory funnel can help break the emulsion.
-
Column Chromatography: The product and side products often have similar polarities.
-
Solvent System: A shallow gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and slowly increasing to 30-40%) is recommended for good separation.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") before loading it onto the column. This typically results in better resolution than loading the sample dissolved in a strong solvent.
-
Q4: What are the critical safety precautions for this synthesis?
A4: This synthesis involves several hazardous materials.
-
Methoxymethyl chloride (MOM-Cl): This is a potent alkylating agent and a known human carcinogen.[2] Always handle it in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation and skin contact.
-
2-Amino-5-nitrophenol: This compound is an irritant to the skin, eyes, and respiratory tract. It may be harmful if inhaled, ingested, or absorbed through the skin.[5][6]
-
Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Use it in a well-ventilated area or a fume hood.
References
- Benchchem. Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
- Patsnap. Preparation method of 2-methoxy-4-nitroaniline.
- Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
-
Wikipedia. Methoxymethyl ether. Available from: [Link]
- Benchchem. Technical Support Center: Aminophenol Reactions Troubleshooting Guide.
-
Organic Chemistry Portal. MOM Ethers. Available from: [Link]
-
PubChem. 2-Amino-5-nitrophenol. Available from: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. 2-AMINO-5-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Purity of 2-Methoxymethoxy-4-nitro-phenylamine
Welcome to the technical support center for handling isomeric impurities in the synthesis and purification of 2-Methoxymethoxy-4-nitro-phenylamine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high isomeric purity. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established scientific principles.
Part 1: Frequently Asked Questions & Troubleshooting
This section provides direct answers to common questions and issues encountered during the purification of this compound.
Q1: I've synthesized this compound, but my analytical data (NMR/LCMS) suggests a significant impurity. What is the most likely isomeric contaminant?
Answer: The most probable and often difficult-to-remove isomeric impurity is 4-Methoxymethoxy-2-nitro-phenylamine .
-
Causality & Expertise: This issue typically originates from the starting material. The synthesis of the target molecule often begins with 2-amino-4-nitrophenol. However, commercial batches of this precursor can contain the isomeric impurity 4-amino-2-nitrophenol.[1][2] Both isomers will react with chloromethyl methyl ether (MOM-Cl) to produce their respective methoxymethoxy-protected derivatives, leading to a mixture that is carried through the synthetic sequence. The structural similarity between these two isomers makes them challenging to separate.
| Property | This compound (Target) | 4-Methoxymethoxy-2-nitro-phenylamine (Impurity) |
| Molecular Formula | C₈H₁₀N₂O₄ | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol | 198.18 g/mol |
| Predicted Polarity | Less Polar | More Polar |
| Key Structural Feature | Potential for intramolecular H-bonding between the amine (NH₂) and the ortho-ether oxygen of the MOM group. | Steric hindrance from the ortho-nitro group reduces planarity and affects intermolecular interactions. |
-
Trustworthiness: Verifying the purity of your 2-amino-4-nitrophenol starting material by HPLC or TLC before beginning your synthesis is a critical self-validating step to prevent this issue.
Q2: How can I effectively detect and quantify the 4-Methoxymethoxy-2-nitro-phenylamine impurity?
Answer: A combination of Thin-Layer Chromatography (TLC) for rapid screening and High-Performance Liquid Chromatography (HPLC) for accurate quantification is the most robust approach.[3][4]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for in-process checks and for developing a solvent system for column chromatography.[5][6] Due to differences in polarity, the two isomers can be resolved on a silica gel plate.
-
Expertise & Experience: The target molecule, this compound, is generally less polar than the 4-Methoxymethoxy-2-nitro-phenylamine impurity. This is because the ortho-amine and the ether oxygen of the MOM group can form a weak intramolecular hydrogen bond, which masks the polar N-H group and reduces interaction with the polar silica stationary phase.[7] Therefore, the target compound will have a higher Rf value (travel further up the plate) than the impurity.[8]
-
Recommended Solvent Systems: Start with a mixture of Ethyl Acetate and Hexane. A good starting point is 30% Ethyl Acetate in Hexane (v/v). Adjust the ratio to achieve good separation between the spots (ΔRf > 0.1).
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for accurate quantification of isomeric impurities in pharmaceutical development.[4][9] A reverse-phase method is typically employed.
-
Methodology: A C18 column with a gradient elution using acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) will effectively separate the two isomers. Due to its higher polarity, the 4-Methoxymethoxy-2-nitro-phenylamine impurity will elute earlier than the less polar target compound.
-
Trustworthiness: Method validation, including assessments of linearity, accuracy, precision, and the limit of quantitation (LOQ), is essential for reliable results, especially when dealing with regulatory submissions.[10]
-
Q3: My attempts at purification by recrystallization have failed to remove the isomeric impurity. Why is this happening and what should I do next?
Answer: Recrystallization often fails for these specific isomers due to their similar crystal lattice packing energies and solubilities in common solvents. When they co-crystallize, it is nearly impossible to achieve high purity through this method alone.
-
Causality: For recrystallization to be effective, the impurity must be either significantly more soluble or significantly less soluble in the chosen solvent than the target compound.[11][12] Because of their structural similarity, the solubility profiles of the two methoxymethoxy-nitro-phenylamine isomers are often too close for an effective separation.
-
Authoritative Grounding & Next Steps: The most effective and widely accepted technique for separating constitutional isomers that are difficult to purify by crystallization is preparative column chromatography .[5][13] This technique separates compounds based on their differential adsorption to a stationary phase, exploiting the polarity difference discussed in Q2.
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the key analytical and purification workflows.
Workflow for Isomer Identification and Removal
The following diagram outlines the logical workflow for addressing isomeric impurities.
Caption: Troubleshooting workflow for isomeric impurity removal.
Protocol 1: Analytical TLC for Isomer Detection
Objective: To quickly assess the presence of the isomeric impurity and to determine an optimal solvent system for column chromatography.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Solvents: Ethyl Acetate (EtOAc), Hexane (analytical grade)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of your crude this compound in ~0.5 mL of dichloromethane or ethyl acetate.
-
Solvent System Preparation: Prepare three different mobile phases in separate TLC chambers:
-
20% EtOAc in Hexane (v/v)
-
30% EtOAc in Hexane (v/v)
-
40% EtOAc in Hexane (v/v) Allow the chambers to saturate with solvent vapor for 5-10 minutes.[6]
-
-
Spotting: Using a capillary tube, carefully spot your sample solution on the baseline of a TLC plate. If available, spot solutions of the pure target compound and the suspected impurity as standards.
-
Development: Place the plate in a developing chamber. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The compounds should appear as dark spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
The target compound (2-MOM-4-nitro-phenylamine) will have a higher Rf than the more polar impurity (4-MOM-2-nitro-phenylamine).[8]
-
Choose the solvent system that provides the best separation (largest ΔRf) with the target compound's Rf value between 0.3 and 0.4 for optimal column chromatography performance.
-
Principle of Chromatographic Separation
The separation is based on the polarity difference between the isomers.
Caption: The less polar target (T) travels faster than the more polar impurity (I).
Protocol 2: Preparative Column Chromatography
Objective: To separate this compound from its more polar isomer on a multi-gram scale.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Mobile phase (e.g., 30% EtOAc in Hexane, as determined by TLC)
-
Crude product mixture
-
Collection tubes or flasks
-
Air or nitrogen line for applying gentle pressure (optional)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load this concentrated solution onto the top of the silica bed.
-
Elution: Open the stopcock and begin adding the mobile phase to the top of the column. Maintain a constant level of solvent above the silica bed. Apply gentle pressure if necessary to achieve a steady flow rate (e.g., a few centimeters per minute).
-
Fraction Collection: Begin collecting the eluent in small, numbered fractions (e.g., 10-20 mL per fraction).
-
Fraction Analysis: Spot every few fractions on a TLC plate and develop it using the mobile phase. This will allow you to track the elution of the compounds.
-
Combine and Isolate:
-
The first compound to elute will be the less polar target molecule (higher Rf).
-
Fractions containing only the pure target compound should be combined.
-
Fractions containing a mixture of both compounds can be combined and re-chromatographed if necessary.
-
The more polar impurity will elute after the target compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
-
Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. [Link]
-
Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Academia.edu. [Link]
-
Experiment 4: TLC and HPLC of Nitroanilines. Scribd. [Link]
-
Analysis of The Composition of Mixture of Nitro Aniline. Scribd. [Link]
- Separation of isomeric mixtures of nitroanilines.
-
TLC Separation of Nitroanilines. Scribd. [Link]
-
Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health (NIH). [Link]
-
Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Waters Corporation. [Link]
-
Explain the difference in chromatographic mobility of ortho and para nitroaniline in terms of molecular structure. Homework.Study.com. [Link]
-
Chromatography Separation Of Ortho And P-Nitro Aniline. Bartleby. [Link]
-
Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. ResearchGate. [Link]
-
Separation of ortho-, nitro- para Nitroaniline. knauer.net. [Link]
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Detailed Explanation of Drug Impurity Research Methods. Senieer. [Link]
-
4-Nitrophenol. Wikipedia. [Link]
- METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL.
-
Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. International Journal of Chemical Studies. [Link]
-
Chloromethyl methyl ether. Wikipedia. [Link]
-
Preparation method of 2-methoxy-4-nitroaniline. Patsnap. [Link]
-
alcohol. Organic Syntheses Procedure. [Link]
-
An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [https://www.researchgate.net/publication/250106969_An_Efficient_Protocol_for_the_Preparation_of_MOM_Ethers_and_Their_Deprotection_Using_ZirconiumIV_Chloride]([Link]_ Chloride)
- The preparation method of 2- methoxyl group -4- nitroaniline.
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. ResearchGate. [Link]
-
Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Scielo. [Link]
-
Preparation method of 4-methoxy-2-nitroaniline. Patsnap. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 5. (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx [academia.edu]
- 6. scribd.com [scribd.com]
- 7. homework.study.com [homework.study.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Methoxymethoxy-4-nitro-phenylamine
Welcome to the technical support guide for the synthesis of 2-Methoxymethoxy-4-nitro-phenylamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the critical N-protection step in this synthesis. The core of this guide focuses on the impact of temperature on reaction outcomes, ensuring you can optimize for yield, purity, and safety.
The synthesis of this compound involves the protection of the amino group of 2-Methoxy-4-nitroaniline using chloromethyl methyl ether (MOM-Cl). While this is a common transformation, precise control over reaction parameters, especially temperature, is paramount for a successful outcome. This guide is built upon established principles of N-alkylation and protecting group chemistry to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the N-methoxymethylation of 2-Methoxy-4-nitroaniline?
A1: The optimal temperature is a balance between reaction rate and selectivity. For the N-protection of anilines with MOM-Cl, a common starting point is to initiate the reaction at a low temperature, such as 0 °C, and then allow it to slowly warm to room temperature (approximately 25 °C).[1] This approach helps to control the initial exotherm that can occur upon addition of the base and alkylating agent.[2][3] However, some N-alkylation reactions, particularly with less reactive amines, may require elevated temperatures (e.g., 50 °C) to proceed at a reasonable rate.[4] It is advisable to start with a 0 °C to 25 °C range and monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature can be explored.
Q2: My reaction yield is consistently low. What are the likely causes related to temperature?
A2: Low yields can stem from several factors, with temperature playing a key role:
-
Incomplete Reaction: The reaction temperature may be too low for the reaction to go to completion within a reasonable timeframe. As a general trend, increasing the reaction temperature can increase the catalytic activity and selectivity of N-alkylation.[5]
-
Reagent Degradation: While less common at moderate temperatures, the stability of your starting material and reagents could be a factor if excessive heat is applied. More importantly, MOM-Cl is sensitive to moisture and can decompose.[6]
-
Side Reactions: Temperatures that are too high can promote the formation of byproducts, consuming your starting material and reducing the yield of the desired product.
Q3: I am observing multiple spots on my TLC plate. What are the potential temperature-dependent side products?
A3: The formation of multiple products is a common issue. Temperature can influence the product distribution:
-
Over-alkylation: While less likely for an amino group compared to an alcohol, it is theoretically possible to have a second alkylation on the nitrogen, though this is sterically hindered and electronically unfavorable.
-
Reaction with the Nitro Group: While the nitro group is generally stable, extreme temperatures in the presence of strong bases could potentially lead to undesired side reactions.
-
Impurity-Driven Reactions: Impurities in the starting materials or reagents can lead to side reactions, which may be accelerated at higher temperatures.
Q4: The reaction mixture becomes very hot after adding the base. Is this normal and what should I do?
A4: Yes, a significant exotherm is often observed upon adding the amine base (like DIPEA) to the reaction mixture containing the aniline and MOM-Cl.[2][3] This is due to the acid-base neutralization and the start of the alkylation reaction. It is crucial to control this exotherm by:
-
Maintaining a cold bath (e.g., an ice-water bath at 0 °C) during the addition of reagents.
-
Adding the base dropwise to allow for heat dissipation.
-
Vigorous stirring to ensure even temperature distribution. Failure to control this exotherm can lead to a runaway reaction, reduced selectivity, and potential safety hazards.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable, temperature-focused solutions.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low to No Conversion | Reaction temperature is too low. | Monitor the reaction at room temperature for 12-16 hours.[1] If no significant conversion is observed via TLC, gradually increase the temperature to 40-50 °C and continue monitoring.[4] |
| Inefficient base or reagent. | Ensure the use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1] Use freshly distilled or high-purity MOM-Cl, as it can degrade.[1] | |
| Formation of Multiple Products / Low Purity | Reaction temperature is too high, leading to side reactions. | Start the reaction at 0 °C and allow it to warm slowly to room temperature. This helps to control the initial exotherm and can improve selectivity.[1] Avoid heating the reaction unless necessary for conversion. |
| Reaction with residual water. | MOM-Cl reacts with water to form hydrochloric acid and formaldehyde.[6] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical. | |
| Product is an Insoluble Salt | Formation of hydrochloride salt. | If a strong base is not used or is insufficient, the HCl generated during the reaction can protonate the aniline product, causing it to precipitate. Ensure an adequate amount of a suitable base like DIPEA is used to neutralize the acid. |
| Inconsistent Results | Poor temperature control. | Use a reliable temperature control system (e.g., a temperature-controlled stir plate or an ice bath with regular monitoring). Record the internal temperature of the reaction, not just the bath temperature. |
Experimental Protocol: N-Methoxymethylation of 2-Methoxy-4-nitroaniline
This protocol is a recommended starting point. Optimization, particularly of temperature, may be necessary.
Safety Precautions:
-
Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen and a potent alkylating agent.[7] Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction can be exothermic. Ensure proper temperature control.
Materials:
-
2-Methoxy-4-nitroaniline
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-nitroaniline (1.0 eq.).
-
Under an inert atmosphere, add anhydrous DCM to dissolve the starting material.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq.).[1]
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 25 °C) and stir for 12-16 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis.
Troubleshooting Decision Tree
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.unamur.be [researchportal.unamur.be]
- 6. Chloromethyl Methyl Ether | C2H5ClO | CID 7864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 2-Methoxymethoxy-4-nitro-phenylamine
Welcome to the technical support guide for reactions involving 2-Methoxymethoxy-4-nitro-phenylamine. This molecule is a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its bifunctional nature, containing both a reducible nitro group and an acid-labile methoxymethyl (MOM) ether, presents unique challenges regarding chemoselectivity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to assist researchers in selecting the appropriate catalytic system to achieve their desired chemical transformation, whether it be the selective reduction of the nitro group or the deprotection of the MOM-protected amine.
Section 1: Chemoselective Reduction of the Nitro Group
The primary challenge in reducing the nitro group of this compound is to achieve high conversion to the corresponding aniline without cleaving the MOM protecting group. The MOM group is an acetal, which is known to be unstable under acidic conditions.[1][2]
Frequently Asked Questions & Troubleshooting
Question 1: What are the recommended catalysts for selectively reducing the nitro group while preserving the MOM protecting group?
The key is to select a catalytic system that operates under neutral or mildly basic conditions to avoid premature deprotection of the MOM ether.
-
Catalytic Transfer Hydrogenation (CTH): This is often the method of choice for its mild conditions. Palladium on carbon (Pd/C) is a highly effective catalyst, using a hydrogen donor like ammonium formate, triethylsilane, or hydrazine.[3] Formate salts, in particular, provide a neutral pH environment during the reaction.
-
Metal-Based Reductants: Classic stoichiometric reductions are known for their excellent chemoselectivity.
-
Zinc (Zn) Dust: Using zinc dust with a neutral salt like ammonium chloride in an aqueous medium is a robust, inexpensive, and environmentally friendly option.[4] This method is highly tolerant of various functional groups, including common protecting groups.[4]
-
Iron (Fe) Powder: Similar to zinc, iron powder in the presence of ammonium chloride or acetic acid provides a mild and effective reduction. The use of iron under acidic conditions (e.g., acetic acid) is a well-established method for reducing nitro groups in the presence of other reducible functionalities.[5]
-
-
Catalytic Hydrogenation (H₂ Gas): While highly efficient, traditional catalytic hydrogenation with H₂ gas requires careful solvent and additive selection.
-
Palladium on Carbon (Pd/C): This is a standard catalyst for nitro reductions.[5] However, to preserve the MOM group, it is crucial to avoid acidic solvents like acetic acid. Solvents such as ethanol, methanol, or ethyl acetate are recommended. The reaction should be run under neutral conditions.
-
Raney Nickel (Raney Ni): This is another effective catalyst, particularly useful when trying to avoid issues like dehalogenation, though not a concern for this specific substrate.[5] It can be used under neutral conditions with H₂ gas.
-
Question 2: My nitro reduction is incomplete or has stalled. What are the likely causes and solutions?
Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst may be "poisoned" by impurities in the substrate or solvent. Ensure high-purity reagents. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst. |
| Insufficient Reductant | For transfer hydrogenation, ensure an adequate molar excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate). For catalytic hydrogenation, ensure the H₂ pressure is maintained and that there are no leaks in the system. |
| Poor Solubility | The substrate must be fully dissolved for efficient contact with the heterogeneous catalyst. If solubility is an issue, try a different solvent system or gently warm the reaction mixture (while monitoring for side reactions). |
| Inefficient Mass Transfer | For heterogeneous catalysis (e.g., Pd/C, Raney Ni), vigorous stirring is essential to ensure the substrate, hydrogen source, and catalyst are in constant contact. |
Question 3: I am observing significant cleavage of the MOM group during the reduction. How can I prevent this?
This is a classic chemoselectivity problem. The observation of MOM group cleavage indicates that the reaction conditions are too acidic.
-
Mechanism of Failure: The MOM ether is an acetal, which undergoes hydrolysis to release the free amine and formaldehyde under acidic catalysis.[1] Even trace amounts of acid generated in situ can cause this unwanted side reaction.
-
Corrective Actions:
-
Change the Reduction System: Switch from catalytic hydrogenation in potentially acidic media to a system known for its neutrality, such as Zinc/Ammonium Chloride in water/ethanol.[4]
-
Modify the Solvent System: If using H₂/Pd-C, ensure the solvent is strictly neutral (e.g., high-purity ethanol or ethyl acetate). Avoid methanol, which can sometimes contain acidic impurities.
-
Add a Non-Nucleophilic Base: A small amount of a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to the reaction mixture to neutralize any trace acidity, but this should be done cautiously as it may affect catalyst activity.
-
Use a milder catalyst: Consider using a highly chemoselective system, such as an iron-based catalyst with formic acid, which has been shown to tolerate a wide range of functional groups.[3]
-
Section 2: Catalyst Selection for MOM Group Deprotection
Once the desired transformations on other parts of the molecule are complete, the MOM group can be removed to liberate the free amine. This reaction is typically achieved under acidic conditions.
Frequently Asked Questions & Troubleshooting
Question 1: What are the standard and recommended conditions for cleaving the MOM group?
The deprotection of MOM ethers is a well-established transformation that relies on acid catalysis to facilitate the hydrolysis of the acetal.
-
Strong Acid Catalysis:
-
Mild Acid Catalysis: For substrates that may be sensitive to strong acids, milder conditions are preferable.
-
Pyridinium p-toluenesulfonate (PPTS): PPTS in an alcohol solvent (e.g., ethanol or t-butanol) provides a gentler acidic environment.[1]
-
Acidic Ion-Exchange Resins: Using a resin like Dowex-50W (H⁺ form) allows for easy workup (simple filtration) and can prevent degradation caused by soluble strong acids.[6]
-
-
Lewis Acid-Mediated Deprotection: Lewis acids can coordinate to the ether oxygen, facilitating cleavage.
-
Zinc Bromide (ZnBr₂): In combination with a soft nucleophile like propanethiol (n-PrSH), ZnBr₂ allows for very rapid and selective deprotection under mild conditions.[7][8]
-
Trimethylsilyl Triflate (TMSOTf): In the presence of 2,2′-bipyridyl, TMSOTf provides a very mild, non-acidic method for MOM deprotection, which is ideal for highly sensitive substrates.[9][10]
-
Question 2: My MOM deprotection is sluggish or incomplete. How can I improve the yield?
If the reaction is not proceeding to completion, the catalytic activity is likely insufficient.
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid | The concentration of the acid catalyst may be too low. Incrementally increase the amount of acid or switch to a stronger acid system (e.g., from PPTS to HCl). |
| Low Temperature | Many deprotection reactions are run at room temperature but can be gently heated (e.g., to 40-50 °C) to increase the rate. Monitor carefully for any product degradation. |
| Inappropriate Solvent | The solvent can play a critical role. For hydrolytic cleavage, the presence of a protic solvent or a small amount of water can be beneficial. |
Question 3: I'm observing side reactions and product degradation during deprotection. What is the cause?
Nitroanilines can be sensitive molecules. Degradation suggests that the chosen deprotection conditions are too harsh.
-
Plausible Cause: The strongly acidic conditions required for deprotection may be causing unwanted side reactions on the aromatic ring or with the nitro group.
-
Solutions:
-
Switch to Milder Acids: Immediately move from strong acids like HCl or TFA to milder, buffered systems like PPTS or an acidic ion-exchange resin.[1][6]
-
Employ Lewis Acid Conditions: The ZnBr₂/n-PrSH system is exceptionally fast (often complete in minutes) and mild, which can minimize the exposure time of the sensitive substrate to the reagents.[7]
-
Use Non-Acidic Methods: For extremely delicate substrates, the combination of TMSOTf and 2,2'-bipyridyl is an excellent choice as it operates under neutral conditions, preserving other acid-labile groups.[9]
-
Section 3: Experimental Protocols & Workflow
Protocol 1: Chemoselective Nitro Reduction using Zinc Dust
This protocol is adapted from a green chemistry approach known for its high chemoselectivity.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent: Add a mixture of Ethanol and Water (e.g., 1:1 ratio).
-
Reagents: Add Ammonium Chloride (NH₄Cl, 4.0-5.0 eq) and Zinc dust (5.0-10.0 eq).
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the zinc salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel.
Protocol 2: Mild MOM Deprotection using an Acidic Resin
This protocol utilizes a solid-supported acid for easy workup and mild conditions.[6]
-
Setup: To a round-bottom flask, add the MOM-protected aniline (1.0 eq) and a suitable solvent such as methanol.
-
Catalyst: Add an acidic ion-exchange resin (e.g., Dowex-50W-X2, H⁺ form, ~0.5-1.0 g per mmol of substrate).
-
Reaction: Stir the mixture at room temperature or gently reflux (e.g., 50 °C).
-
Monitoring: Monitor the reaction by TLC until completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the resin.
-
Purification: Wash the resin with fresh methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
Catalyst Selection Workflow
The following diagram outlines the decision-making process for choosing the correct reaction pathway and catalytic system.
Caption: Catalyst selection workflow for this compound.
References
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98–101. Available from: [Link]
-
Bose, A. K., et al. (1989). A Refined Method for the Removal of the Methoxymethyl (MOM) Protecting Group for Carbinols with Acidic Ion-Exchange Resin. Tetrahedron Letters, 30(22), 2825-2828. Available from: [Link]
-
Chem-Station. (2014). Acetal Protective Groups. Retrieved from [Link]
-
Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677. Available from: [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7169-7176. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Fujioka, H., et al. (2011). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, 47(3), 955-957. Available from: [Link]
-
ResearchGate. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available from: [Link]
Sources
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- 2. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature [organic-chemistry.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Definitive Structural Confirmation of 2-Methoxymethoxy-4-nitro-phenylamine Using Single-Crystal X-ray Crystallography
Introduction: The Imperative for Absolute Structural Confirmation
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is the fundamental determinant of function, activity, and safety. For a novel compound such as 2-Methoxymethoxy-4-nitro-phenylamine, an intermediate with potential applications in pharmaceutical synthesis, ambiguity in its structure is unacceptable. While spectroscopic methods like NMR and Mass Spectrometry provide essential clues about connectivity and molecular weight, they can fall short in unambiguously defining stereochemistry, conformation, and intermolecular interactions in the solid state. Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard, providing an unequivocal, high-resolution map of the atomic positions in three-dimensional space.[1] This guide offers an in-depth, experience-driven protocol for the structural elucidation of this compound using SCXRD, compares its definitive power against other common analytical techniques, and explains the causality behind critical experimental choices.
The Gold Standard Protocol: Single-Crystal X-ray Crystallography (SCXRD)
The SCXRD workflow is a multi-stage process that demands patience and precision. Each step, from sample preparation to final data analysis, is critical for a successful outcome. The ultimate goal is to produce a Crystallographic Information File (CIF), a standard format computer-readable file that reports the results of the crystal structure determination.[2]
The Foundational Step: Cultivating a Diffraction-Quality Single Crystal
The most significant bottleneck in any SCXRD analysis is obtaining a suitable single crystal.[3] This is a process where art and science intersect. A high-quality crystal should be a single, well-formed entity, typically 0.1-0.3 mm in its largest dimensions, and free of cracks, defects, or twinning.[4][5] For this compound, its aromatic nature and polar nitro and amine groups suggest moderate solubility in a range of organic solvents, which is an excellent starting point.
Core Principle: The objective is to bring a solution of the compound to a state of supersaturation slowly and controllably, allowing molecules to self-assemble into a highly ordered crystal lattice.[6] Rapid precipitation will lead to an amorphous powder or microcrystalline material unsuitable for SCXRD.
Detailed Experimental Protocol: Crystal Growth
-
Purity Assessment: Begin with the highest purity sample possible. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. An initial purity check via ¹H NMR and LC-MS is strongly advised.
-
Solvent Screening: The choice of solvent is paramount.[7]
-
Rationale: An ideal solvent will dissolve the compound when heated or in larger volumes but show limited solubility at room temperature or in the presence of an anti-solvent. For this compound, solvents like ethyl acetate, acetone, or a toluene/heptane mixture are logical starting points.
-
Procedure: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, dichloromethane). A good candidate solvent will fully dissolve the compound with slight warming.
-
-
Choosing a Crystallization Method:
-
Method A: Slow Evaporation (Most Common) i. Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near saturation in a clean vial. ii. Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.[7] iii. Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes. iv. Causality: The small opening allows the solvent to evaporate over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, initiating crystal growth. Placing the vial in a vibration-free location is essential.[7]
-
Method B: Vapor Diffusion (Excellent for Milligram Quantities) i. Prepare a concentrated solution of the compound in a small, open container (e.g., a 1-dram vial) using a moderately volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). ii. Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). iii. Add a larger volume of a volatile "anti-solvent" to the outer container. This is a solvent in which the compound is insoluble (e.g., pentane or hexane).[8] iv. Seal the outer container. v. Causality: The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution. This gradually decreases the compound's solubility, leading to slow, controlled crystallization.[6]
-
Method C: Solvent Layering i. Create a saturated solution of the compound in a dense solvent (e.g., chloroform) at the bottom of a narrow tube (like an NMR tube). ii. Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top, creating a distinct interface. iii. Causality: Slow diffusion at the interface between the two liquids creates a localized supersaturation zone where crystals can form.[9]
-
The Experiment: From Crystal to Diffraction Pattern
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and subjected to an intense beam of X-rays in a diffractometer.
Detailed Experimental Protocol: Data Collection
-
Crystal Selection and Mounting:
-
Under a microscope, select a crystal with sharp edges and uniform clarity.
-
Carefully pick up the crystal using a cryo-loop, which is a small nylon loop attached to a pin.[10] A small amount of cryoprotectant oil (e.g., Paratone-N) is used to adhere the crystal to the loop.
-
Mount the pin onto the goniometer head of the diffractometer.
-
-
Data Acquisition:
-
The crystal is flash-cooled in a stream of cold nitrogen gas (typically to 100 K).
-
Rationale: Cooling minimizes atomic thermal vibrations, leading to a sharper diffraction pattern and higher quality data. It also protects the crystal from potential damage by the X-ray beam.
-
An intense, monochromatic X-ray beam (commonly from a Copper or Molybdenum source) is directed at the crystal.[10]
-
The crystal is rotated through a series of angles while the detector records the positions and intensities of the diffracted X-ray spots.[11] A modern diffractometer can collect a complete dataset in a few hours.
-
The Analysis: From Pattern to Structure
The raw diffraction data is a collection of thousands of reflections, which must be processed and analyzed to generate the final 3D structure.
Detailed Experimental Protocol: Structure Solution and Refinement
-
Data Integration and Reduction: Specialized software (e.g., Bruker's APEX suite or CrysAlisPro) is used to determine the unit cell dimensions and space group of the crystal and to integrate the raw diffraction spots to generate a list of reflection intensities.[4][12]
-
Structure Solution (Solving the Phase Problem): The intensities are measured, but the phase information for each reflection is lost.[13] "Direct methods" or Patterson synthesis are computational techniques used to generate an initial hypothesis for the atomic positions, effectively solving this "phase problem."[4]
-
Structure Refinement:
-
An initial electron density map is calculated from the solved structure. The crystallographer uses software like SHELXL or Olex2 to build a molecular model that fits this density.[10]
-
This initial model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
-
Structure Validation (The Trustworthiness Pillar):
-
Rationale: The final structure must be rigorously checked for correctness. This is a self-validating step crucial for scientific integrity.[2]
-
R-factor: The agreement between the observed and calculated data is quantified by the R-factor (or R1). A value below 5% (0.05) for high-quality small molecule data is considered excellent.[14]
-
checkCIF: The final CIF is submitted to the International Union of Crystallography's (IUCr) checkCIF service. This program automatically validates the data for geometric consistency, missed symmetry, and other potential errors, generating a report of alerts that must be addressed.[2]
-
Database Comparison: The determined bond lengths and angles are compared against vast libraries of known structures, such as the Cambridge Structural Database (CSD), to ensure they fall within expected chemical ranges.[14][15]
-
Visualizing the Workflow: From Compound to Validated Structure
The entire SCXRD process can be visualized as a logical flow from the starting material to the final, validated structural information.
Sources
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. journals.iucr.org [journals.iucr.org]
- 3. sptlabtech.com [sptlabtech.com]
- 4. fiveable.me [fiveable.me]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. youtube.com [youtube.com]
- 12. DIFFRAC.EVA | Bruker [bruker.com]
- 13. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
A Comparative Guide to 2-Methoxy-4-nitroaniline and Its Isomers for Researchers
A Note on Nomenclature: This guide focuses on the comparative analysis of 2-Methoxy-4-nitroaniline and its structural isomers. The initial topic "2-Methoxymethoxy-4-nitro-phenylamine" appears to be a potential misnomer, as the bulk of scientific literature and commercial availability centers on the isomers of methoxy-nitroaniline. The "methoxymethoxy" (MOM) group is typically a protecting group, suggesting a transient intermediate rather than a primary compound of comparative interest. This guide proceeds under the assumption that the core interest lies in the well-documented and industrially significant methoxy-nitroaniline isomers.
Introduction: The Critical Role of Isomeric Purity
In the fields of pharmaceutical synthesis, pigment manufacturing, and materials science, the precise arrangement of functional groups on an aromatic ring is not a trivial detail—it is the very factor that dictates a molecule's properties and utility. The isomers of methoxy-nitroaniline, all sharing the chemical formula C₇H₈N₂O₃, are a prime example of this principle.[1] While structurally similar, the distinct positioning of the methoxy (-OCH₃), nitro (-NO₂), and amine (-NH₂) groups gives rise to unique physicochemical properties, reactivities, and ultimately, different applications.[1]
For instance, 2-Methoxy-4-nitroaniline is a key precursor to the widely used Pigment Yellow 74, whereas the isomeric 4-Methoxy-2-nitroaniline serves as a crucial intermediate in the synthesis of the proton pump inhibitor, omeprazole.[1][2][3] This guide provides a comparative analysis of these vital chemical intermediates, offering experimental insights and data to aid researchers in their synthesis, characterization, and application.
Synthetic Strategy: The Logic of Regioselective Nitration
The synthesis of specific methoxy-nitroaniline isomers is a study in regioselectivity. A common and effective strategy begins with the corresponding methoxyaniline (anisidine). A direct nitration of anisidine is often problematic as the strong oxidizing conditions can destroy the amine group and lead to a mixture of unwanted products.
Therefore, a three-step process is typically employed:
-
Acetylation: The amino group of the starting anisidine is protected by reacting it with acetic anhydride or acetic acid.[4][5] This forms an acetanilide, which is more stable to oxidation. Crucially, the bulky acetyl group also helps direct the incoming nitro group to specific positions on the aromatic ring (ortho or para to the activating methoxy and amino groups).
-
Nitration: The protected acetanilide is then subjected to regioselective nitration using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, at low temperatures.[1] The position of the nitro group is dictated by the directing effects of the existing substituents.
-
Hydrolysis: The final step involves the removal of the acetyl protecting group, usually by acid or base hydrolysis, to regenerate the amine and yield the target methoxy-nitroaniline isomer.[1][6]
This controlled, multi-step approach is essential for achieving high yields of the desired isomer, minimizing the need for complex purification procedures.
Comparative Physicochemical Properties
The physical characteristics of the isomers, such as melting point and appearance, are distinct and serve as primary indicators of purity. These differences arise from variations in crystal packing and the extent of intermolecular forces, particularly hydrogen bonding, which are dictated by the relative positions of the amine and nitro groups.
| Compound Name | Structure | CAS No. | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Methoxy-4-nitroaniline | 97-52-9 | 168.15 | Yellow to orange crystalline powder[7][8] | 140 - 142[2][8] | |
| 4-Methoxy-2-nitroaniline | 96-96-8 | 168.15 | Orange to red crystalline solid[1] | 123 - 126[9] | |
| 2-Methoxy-5-nitroaniline | 99-59-2 | 168.15 | Orange-red needles or powder[10][11] | 117 - 118[1] | |
| 3-Methoxy-4-nitroaniline | 5081-35-6 | 168.15 | Brown powder[1] | 127 - 133[1] |
Spectroscopic Characterization: Differentiating the Isomers
Spectroscopic methods are indispensable for confirming the identity and purity of each isomer. FTIR, in particular, provides clear evidence of the key functional groups, while NMR spectroscopy is definitive for elucidating the substitution pattern on the aromatic ring.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR analysis confirms the presence of the characteristic functional groups. While all isomers will show similar peaks, slight shifts in wavenumber can be observed due to the different electronic environments. A study on 2-methoxy-4-nitroaniline confirmed its functional groups and vibration modes through FTIR and FT-Raman analyses.[12]
Key Vibrational Bands for Methoxy-Nitroaniline Isomers:
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).
-
C-H Stretching (Aromatic): Peaks typically found just above 3000 cm⁻¹.
-
N-O Stretching (Asymmetric & Symmetric): Strong absorptions around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively, confirming the nitro (-NO₂) group.
-
C-O Stretching (Aryl Ether): A strong band typically observed in the 1230-1270 cm⁻¹ region for the methoxy (-OCH₃) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for distinguishing between the isomers. The chemical shifts and, more importantly, the splitting patterns (multiplicity) of the aromatic protons provide an unambiguous fingerprint of the substitution pattern. For example, the protons on the ring will exhibit different coupling constants and multiplicities (singlet, doublet, triplet) depending on their proximity to other protons.
Experimental Protocol: TLC Separation of Methoxy-Nitroaniline Isomers
Thin-Layer Chromatography (TLC) is a rapid and effective technique for separating isomers and monitoring reaction progress, leveraging their differences in polarity.[13] Isomers with intramolecular hydrogen bonding (e.g., ortho-nitroanilines) are generally less polar and will travel further up the TLC plate (higher Rբ value) than isomers where the functional groups are far apart and engage in stronger intermolecular interactions with the polar stationary phase.[14]
Objective: To separate a mixture of methoxy-nitroaniline isomers using TLC.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mixture of methoxy-nitroaniline isomers dissolved in a suitable solvent (e.g., ethyl acetate)
-
Mobile Phase (Eluent): A 1:1 (v/v) mixture of hexane and ethyl acetate is a good starting point.[13] The ratio can be adjusted to achieve optimal separation.
-
UV lamp (254 nm) for visualization
Methodology:
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, apply a small spot of the dissolved isomer mixture onto the origin line. Ensure the spot is small and concentrated.
-
Developing: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. Visualize the separated spots under a UV lamp. The isomers are often colored (yellow/orange), which aids in visualization.[13] Circle the spots with a pencil.
-
Rբ Value Calculation: Measure the distance traveled by each spot from the origin and the distance traveled by the solvent front from the origin. Calculate the Retention Factor (Rբ) for each spot using the formula: Rբ = (Distance traveled by the spot) / (Distance traveled by the solvent front) Different isomers will exhibit different Rբ values, allowing for their identification and an assessment of mixture purity.
Conclusion
The structural isomers of methoxy-nitroaniline provide a classic illustration of how subtle changes in molecular architecture lead to significant differences in physical properties, spectroscopic signatures, and industrial applications. A thorough understanding of their synthesis and a mastery of analytical techniques for their differentiation are fundamental for any researcher working with these valuable compounds. The protocols and comparative data presented in this guide serve as a foundational resource for ensuring the correct isomer is synthesized, identified, and applied, thereby upholding the principles of scientific integrity and efficiency in research and development.
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PubChem. Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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S. Mehdi, et al. N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section C, 1992. Available from: [Link]
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ACS Publications. Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. Available from: [Link]
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Wikipedia. 2-Methoxy-4-nitroaniline. Available from: [Link]
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ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... Available from: [Link]
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Stenutz. 3-methoxy-4-nitroaniline. Available from: [Link]
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PubChem. Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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SIELC Technologies. 2-Methoxy-5-nitroaniline. Available from: [Link]
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PubChem. Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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A Comparative Guide to Validating the Purity of 2-Methoxymethoxy-4-nitro-phenylamine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Comprehensive Purity Assessment of 2-Methoxymethoxy-4-nitro-phenylamine.
In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, rigorous purity analysis is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This compound, a substituted nitroaromatic amine, serves as a critical building block in various synthetic pathways. Its purity is a key determinant of the success of subsequent reactions and the quality of the final product.
This guide provides a detailed, data-driven comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of this compound. We will delve into the scientific principles behind each method, present detailed experimental protocols, and offer a comparative analysis of their performance. This will empower researchers to make informed decisions when selecting the most appropriate analytical method for their specific needs, ensuring the integrity and reliability of their work.
The Analyte: this compound
Understanding the chemical nature of this compound is fundamental to selecting and developing an appropriate analytical method. The molecule possesses a nitroaromatic amine core, which is amenable to both HPLC and GC analysis. However, the presence of a methoxymethyl (MOM) protecting group on the amine introduces a critical consideration: its potential lability under certain analytical conditions. MOM groups are known to be sensitive to acidic conditions and can be thermally unstable.[1][2] This characteristic will heavily influence our choice of experimental parameters.
Potential impurities in this compound could arise from several sources, including the starting materials, by-products of the synthesis, or degradation products. A common synthetic route to similar compounds like 2-methoxy-4-nitroaniline involves the acetylation of the amine, followed by nitration and subsequent hydrolysis.[3][4] A similar pathway for our analyte would involve protection of the amine with a MOM group. Therefore, potential impurities could include unreacted starting materials, isomers formed during nitration, and by-products from incomplete or side reactions.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile and Thermally Labile Impurities
HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[3] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities while preserving the integrity of the MOM group.
Principle of HPLC Analysis
In reversed-phase HPLC, the analyte is partitioned between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of different components in a mixture can be controlled, allowing for their separation. A UV detector is commonly used for aromatic compounds like our analyte, providing sensitive detection at an appropriate wavelength.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50).
Causality Behind Experimental Choices:
-
C18 Column: The non-polar C18 stationary phase provides good retention for the moderately polar this compound and its likely impurities.
-
Mobile Phase with Formic Acid: The use of a mildly acidic mobile phase (0.1% formic acid) is a compromise to achieve good peak shape without causing significant cleavage of the acid-labile MOM group during the analysis time.[1]
-
Gradient Elution: A gradient of increasing acetonitrile concentration allows for the effective elution of both more polar and less polar impurities within a reasonable timeframe.
-
UV Detection at 254 nm: The aromatic nature of the analyte and its potential impurities ensures strong absorbance at this wavelength, providing good sensitivity.
Visualized Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.
Principle of GC-MS Analysis
In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is achieved based on the different boiling points and affinities of the components for the stationary phase lining the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.
A Critical Consideration: Thermal Lability of the MOM Group
A significant challenge in the GC-MS analysis of this compound is the potential for thermal degradation of the MOM group in the hot injector port or on the column. This can lead to the formation of artifacts and inaccurate purity assessments. Therefore, the analytical method must be carefully designed to minimize this risk.
Experimental Protocol: GC-MS
This method is designed to minimize thermal stress on the analyte.
Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 230 °C (as low as possible while ensuring volatilization) |
| Oven Temperature Program | Initial temperature: 120 °C, hold for 1 minuteRamp: 15 °C/min to 280 °CHold: 5 minutes at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Sample Preparation:
Dissolve 1 mg/mL of this compound in a suitable solvent like ethyl acetate or dichloromethane.
Causality Behind Experimental Choices:
-
HP-5MS Column: This is a general-purpose, low-bleed column suitable for a wide range of semi-volatile organic compounds.
-
Lower Injector Temperature: A temperature of 230 °C is chosen to be high enough for efficient volatilization but low enough to minimize the on-injector degradation of the MOM group.
-
Fast Temperature Ramp: A rapid oven temperature program helps to elute the analyte quickly, reducing its residence time on the column and the potential for on-column degradation.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be used to identify compounds by comparison with mass spectral libraries.[5]
Visualized Workflow: GC-MS Analysis
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific analytical goals. The following table summarizes the key performance characteristics of each technique for this application.
| Parameter | HPLC-UV | GC-MS |
| Analyte Stability | High (analysis at near-ambient temperature) | Moderate (risk of thermal degradation of MOM group) |
| Impurity Identification | Based on retention time and UV spectrum; requires standards for confirmation. | Definitive identification based on mass spectral fragmentation patterns.[5] |
| Sensitivity | Good, typically in the µg/mL range. | Excellent, often in the ng/mL range or lower. |
| Quantification Precision | High (%RSD typically < 2%). | Good (%RSD typically < 5%), can be improved with an internal standard. |
| Applicability | Suitable for a wide range of non-volatile and thermally labile impurities. | Best for volatile and semi-volatile impurities. Not suitable for non-volatile impurities. |
| Method Development | Relatively straightforward; primary focus on mobile phase optimization. | More complex; requires careful optimization of temperatures to avoid degradation. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound.
-
For routine quality control, assay, and quantification of known non-volatile or thermally sensitive impurities, HPLC-UV is the method of choice. Its robust nature and the mild analytical conditions ensure the integrity of the analyte, providing accurate and precise quantitative results.
-
For in-depth impurity profiling, definitive identification of unknown volatile impurities, and high-sensitivity screening, GC-MS is superior. The structural information provided by the mass spectrometer is invaluable for identifying process-related impurities and degradation products, provided that the thermal lability of the MOM group is carefully managed.
For a comprehensive characterization of this compound, a combination of both techniques is often the most effective strategy. This dual-pronged approach provides a complete picture of the sample's purity, covering both volatile and non-volatile impurities and ensuring the highest level of quality assurance in drug development and manufacturing. The validation of these analytical procedures should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[4][6]
References
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- PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC. Accessed January 20, 2026.
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- Waters. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Accessed January 20, 2026.
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- ResearchGate. HPLC analysis of methoxyconidiol (System WATERS, column: synergy 4 µm RP max; elution water: methanol under a gradient; UV detection 285 nm; flow: 0.3 mL/min). Accessed January 20, 2026.
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A Comparative Guide to the Reactivity of 2-Methoxymethoxy-4-nitro-phenylamine and Other Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroanilines are a critical class of aromatic compounds that serve as versatile building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and materials. The reactivity of the aniline amino group is intricately modulated by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 2-Methoxymethoxy-4-nitro-phenylamine , a specialized nitroaniline derivative, with other common nitroanilines such as 2-nitroaniline, 4-nitroaniline, and its close structural analog, 2-methoxy-4-nitroaniline.
Due to the limited availability of direct experimental kinetic data for this compound, this guide will leverage established principles of physical organic chemistry, data from analogous compounds, and theoretical considerations to provide a robust comparative framework. Understanding these reactivity differences is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.
The Influence of Substituents on Aniline Reactivity: A Triad of Effects
The reactivity of the amino group in aniline derivatives is primarily governed by a delicate interplay of three key factors:
-
Electronic Effects (Inductive and Resonance): Substituents can either donate or withdraw electron density from the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its reactivity.
-
Steric Hindrance: Bulky groups positioned ortho to the amino group can physically obstruct the approach of reagents, thereby slowing down reaction rates. This is commonly referred to as the "ortho effect".
-
Intramolecular Hydrogen Bonding: The presence of a substituent at the ortho position that can act as a hydrogen bond acceptor can lead to the formation of an intramolecular hydrogen bond with the amino group. This can influence the conformation and reactivity of the amine.
Comparative Analysis of Substituent Effects
Let's dissect the electronic and steric contributions of the substituents in our target molecule, this compound, and compare them with other relevant nitroanilines.
The Nitro Group (-NO₂)
The nitro group is a potent electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). Its presence significantly deactivates the aniline ring towards electrophilic attack and reduces the basicity of the amino group. The deactivating effect is most pronounced when the nitro group is at the ortho or para position, where it can effectively withdraw electron density from the amino group through resonance.[1]
The Methoxy Group (-OCH₃) vs. The Methoxymethoxy (MOM) Group (-OCH₂OCH₃)
The methoxy group is generally considered an electron-donating group through resonance (+M) due to the lone pairs on the oxygen atom, which is partially offset by its electron-withdrawing inductive effect (-I).[2] In para-methoxyaniline, the +M effect dominates, increasing the basicity compared to aniline. However, in the ortho position, the -I effect is more pronounced due to proximity, and potential steric hindrance can also play a role, often leading to a decrease in basicity compared to aniline.[3]
The methoxymethoxy (MOM) group, a common protecting group for alcohols, is structurally more complex. It consists of an ether linkage to a methylene group, which is then attached to another methoxy group. The overall electronic effect of the MOM group is expected to be weakly electron-withdrawing inductively due to the presence of two electronegative oxygen atoms. However, the lone pairs on the oxygen atom adjacent to the ring can still participate in resonance, donating electron density. The steric bulk of the MOM group is significantly larger than that of a methoxy group, which is a crucial factor in its influence on reactivity.
dot graph TD { A[Substituent Effects on Aniline Basicity] --> B{Electronic Effects}; A --> C{Steric Effects}; B --> D["Inductive Effect (-I)"]; B --> E["Resonance Effect (+M)"]; C --> F["Ortho Effect"]; D --> G["Decreases Basicity"]; E --> H["Increases Basicity"]; F --> I["Decreases Basicity"]; } caption: "Factors influencing the basicity of substituted anilines."
Basicity Comparison: A Quantitative Look at Reactivity
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom and, therefore, a good indicator of its nucleophilicity.
| Compound | pKa of Conjugate Acid | Rationale for Basicity |
| Aniline | 4.6 | Baseline basicity for comparison. |
| 4-Nitroaniline | 1.0 | Strong electron-withdrawal by the para-nitro group via resonance and induction significantly reduces basicity.[1] |
| 2-Nitroaniline | -0.3 | The ortho-nitro group's strong inductive and resonance effects, coupled with potential intramolecular hydrogen bonding, make it the least basic among the simple nitroanilines.[1] |
| 2-Methoxy-4-nitroaniline | ~0.5 (Estimated) | The ortho-methoxy group has a competing effect: electron-donating resonance (+M) and electron-withdrawing induction (-I). The inductive effect is stronger at the ortho position, leading to a decrease in basicity compared to aniline. The para-nitro group further decreases the basicity. |
| This compound | < 0 (Estimated) | The MOM group is expected to be more inductively electron-withdrawing than a methoxy group due to the second oxygen atom. Furthermore, its significant steric bulk will likely introduce a pronounced ortho effect, further reducing the basicity. The combination of the strong electron-withdrawing nitro group and the steric and inductive effects of the MOM group is predicted to make this compound a very weak base. |
Reactivity in Key Transformations: Acylation and Alkylation
The nucleophilicity of the amino group dictates its reactivity in common synthetic transformations like N-acylation and N-alkylation.
N-Acylation
N-acylation of anilines typically proceeds through nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent (e.g., acetyl chloride, acetic anhydride). The rate of this reaction is highly sensitive to the nucleophilicity of the aniline.
dot graph G { rankdir=LR; node [shape=box, style=rounded]; Aniline [label="Aniline Derivative"]; AcylatingAgent [label="Acylating Agent (e.g., Acetyl Chloride)"]; Intermediate [label="Tetrahedral Intermediate"]; Product [label="N-Acylated Aniline"];
} caption: "General mechanism for the N-acylation of an aniline."
Predicted Reactivity Order for N-Acylation (Fastest to Slowest):
-
Aniline: Highest nucleophilicity among the compared compounds.
-
4-Nitroaniline: Significantly slower than aniline due to the deactivating nitro group.
-
2-Methoxy-4-nitroaniline: Slower than 4-nitroaniline. While the methoxy group can donate electron density via resonance, its ortho position introduces steric hindrance and a stronger inductive withdrawal, leading to overall lower reactivity.
-
2-Nitroaniline: Very slow due to the strong deactivating effect and potential intramolecular hydrogen bonding.
-
This compound: Predicted to be the least reactive. The combination of the powerful electron-withdrawing nitro group and the significant steric hindrance from the ortho-MOM group will severely diminish the nucleophilicity of the amino group.
N-Alkylation
N-alkylation of anilines with alkyl halides is another fundamental reaction. Similar to acylation, the rate is dependent on the nucleophilicity of the aniline.
Predicted Reactivity Order for N-Alkylation (Fastest to Slowest):
The predicted reactivity order for N-alkylation will largely mirror that of N-acylation, as both reactions are dependent on the nucleophilicity of the aniline nitrogen.
-
Aniline
-
4-Nitroaniline
-
2-Methoxy-4-nitroaniline
-
2-Nitroaniline
-
This compound
Experimental Protocols
General Procedure for Comparative N-Acetylation
This protocol can be adapted to compare the acetylation rates of different nitroanilines.
Materials:
-
Substituted aniline (e.g., 4-nitroaniline, 2-methoxy-4-nitroaniline)
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (1.2 eq) to the solution.
-
At room temperature, add acetic anhydride (1.1 eq) dropwise to the stirring solution.
-
Monitor the progress of the reaction by TLC at regular time intervals (e.g., every 15 minutes).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The relative reaction rates can be qualitatively assessed by comparing the time taken for the complete consumption of the starting aniline on the TLC plates. For a quantitative comparison, aliquots can be taken at different time points and analyzed by techniques such as HPLC or GC-MS.
dot graph G { node [shape=box, style=rounded]; A [label="Dissolve Aniline in Solvent"]; B [label="Add Pyridine"]; C [label="Add Acetic Anhydride"]; D [label="Monitor by TLC"]; E [label="Work-up"]; F [label="Analyze Product"];
} caption: "Experimental workflow for comparative N-acetylation."
Conclusion
The reactivity of this compound is predicted to be significantly lower than that of other common nitroanilines. This reduced reactivity is a direct consequence of the synergistic effects of the potent electron-withdrawing nitro group at the para position and the unique combination of electronic and steric effects of the methoxymethoxy (MOM) group at the ortho position. The inductive electron withdrawal and, more importantly, the substantial steric hindrance imposed by the MOM group are expected to severely diminish the nucleophilicity and basicity of the aniline nitrogen.
For researchers and drug development professionals, this understanding is crucial. When utilizing this compound as a synthetic intermediate, more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more reactive coupling partners) may be necessary to achieve desired transformations at the amino group. Conversely, the reduced reactivity of the amine can be advantageous in scenarios where chemoselectivity is desired, allowing for reactions to occur at other sites in the molecule without affecting the amino group.
References
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). The Ortho Effect. Retrieved from [Link]
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Chemistry Stack Exchange. (n.d.). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]
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Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]
-
Filo. (n.d.). Which is more basic Aniline, Ortho nitro aniline, meta nitro aniline, para nitro aniline. Retrieved from [Link]
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spectroscopic comparison between 2-Methoxymethoxy-4-nitro-phenylamine and starting materials
In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of novel organic molecules are paramount. This guide provides an in-depth spectroscopic comparison of the synthesized compound, 2-Methoxymethoxy-4-nitro-phenylamine, with its primary starting material, 2-amino-5-nitrophenol. We will explore the key transformations observed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive roadmap for researchers, scientists, and professionals in drug development to verify the successful synthesis of this target molecule.
The synthesis of this compound involves the protection of the phenolic hydroxyl group of 2-amino-5-nitrophenol using a methoxymethyl (MOM) ether. This transformation is a common strategy in multi-step organic synthesis to prevent the acidic phenol from interfering with subsequent reactions. The successful installation of the methoxymethyl group can be unequivocally confirmed by a careful analysis of the changes in the spectroscopic signatures between the starting material and the product.
The Synthetic Transformation
The reaction involves the deprotonation of the phenolic hydroxyl group of 2-amino-5-nitrophenol with a suitable base, followed by nucleophilic attack on a methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl) or dimethoxymethane in the presence of an acid catalyst.
Caption: Synthesis of this compound.
Infrared (IR) Spectroscopy: Unveiling Functional Group Changes
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The key spectroscopic change in the synthesis of this compound from 2-amino-5-nitrophenol is the disappearance of the characteristic broad O-H stretching vibration of the phenol and the appearance of C-O-C stretching vibrations from the newly formed methoxymethyl ether.
Key IR Spectral Features of 2-Amino-5-nitrophenol:
-
O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
N-H Stretch: Two sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
NO₂ Stretch: Strong asymmetric and symmetric stretching bands for the nitro group appear around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
Aromatic C-H and C=C Stretches: These are observed in their characteristic regions, typically around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Predicted IR Spectral Features of this compound:
-
Absence of O-H Stretch: The most significant change is the disappearance of the broad O-H band.
-
N-H Stretch: The N-H stretching vibrations of the primary amine will remain.
-
C-O-C Stretch: The formation of the methoxymethyl ether will introduce new, strong C-O-C stretching bands in the fingerprint region, typically around 1000-1200 cm⁻¹.
-
NO₂ Stretch and Aromatic Stretches: These bands will still be present, although their exact positions might shift slightly due to the change in the electronic environment of the aromatic ring.
| Functional Group | 2-Amino-5-nitrophenol (Expected, cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Phenolic O-H Stretch | 3200-3600 (broad) | Absent |
| Amine N-H Stretch | 3300-3500 (two sharp peaks) | 3300-3500 (two sharp peaks) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Nitro NO₂ Stretch | 1500-1550 and 1300-1350 | 1500-1550 and 1300-1350 |
| C-O-C Ether Stretch | Absent | 1000-1200 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbons within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show the most definitive evidence of the reaction's success through the disappearance of the phenolic proton signal and the appearance of two new signals corresponding to the protons of the methoxymethyl group.
Key ¹H NMR Signals of 2-Amino-5-nitrophenol:
-
Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals, with their chemical shifts and coupling patterns determined by their positions relative to the amino, hydroxyl, and nitro groups.
-
-NH₂ Protons: The two amine protons will typically appear as a broad singlet, and its chemical shift can be variable.
-
-OH Proton: The phenolic proton will also appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.
Predicted ¹H NMR Signals of this compound:
-
Disappearance of -OH Signal: The signal corresponding to the phenolic proton will be absent.
-
Appearance of Methoxymethyl Protons: Two new signals will appear:
-
A singlet integrating to two protons around δ 5.0-5.5 ppm, corresponding to the -O-CH₂-O- protons.
-
A singlet integrating to three protons around δ 3.3-3.7 ppm, corresponding to the -O-CH₃ protons.[1]
-
-
Shifted Aromatic Protons: The chemical shifts of the aromatic protons will be altered due to the replacement of the hydroxyl group with the methoxymethyl ether group, reflecting the change in the electronic environment.
| Proton Environment | 2-Amino-5-nitrophenol (Expected δ, ppm) | This compound (Predicted δ, ppm) |
| Aromatic-H | 6.5-8.0 | 6.5-8.0 (shifted) |
| -NH₂ | Variable (broad singlet) | Variable (broad singlet) |
| -OH | Variable (broad singlet) | Absent |
| -O-CH₂-O- | Absent | 5.0-5.5 (singlet, 2H) |
| -O-CH₃ | Absent | 3.3-3.7 (singlet, 3H) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the presence of the new carbon atoms from the methoxymethyl group and show shifts in the aromatic carbon signals.
Key ¹³C NMR Signals of 2-Amino-5-nitrophenol:
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached functional groups.
Predicted ¹³C NMR Signals of this compound:
-
Appearance of Methoxymethyl Carbons: Two new signals will be present:
-
Shifted Aromatic Carbons: The chemical shifts of the aromatic carbons, particularly the one previously attached to the hydroxyl group, will be significantly different.
| Carbon Environment | 2-Amino-5-nitrophenol (Expected δ, ppm) | This compound (Predicted δ, ppm) |
| Aromatic Carbons | 110-160 | 110-160 (shifted) |
| -O-CH₂-O- | Absent | 90-100 |
| -O-CH₃ | Absent | 55-60 |
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is crucial for confirming the molecular weight of the product and can provide structural information through analysis of its fragmentation pattern.
Expected Mass Spectrum of 2-Amino-5-nitrophenol:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z 154, corresponding to the molecular weight of the compound.[2][3]
-
Fragmentation: Fragmentation may involve the loss of the nitro group (-NO₂) or other characteristic fragments.
Predicted Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 198, which is the molecular weight of the product (C₈H₁₀N₂O₄).
-
Fragmentation: A characteristic fragmentation pattern would be the loss of the methoxymethyl group (-CH₂OCH₃), resulting in a significant fragment ion at m/z 153.
| Species | 2-Amino-5-nitrophenol (Expected m/z) | This compound (Predicted m/z) |
| Molecular Ion (M⁺) | 154 | 198 |
| M - CH₂OCH₃ | - | 153 |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Amino-5-nitrophenol
-
Dimethoxymethane
-
A strong acid catalyst (e.g., Montmorillonite K-10)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
To a solution of 2-amino-5-nitrophenol in anhydrous dichloromethane, add an excess of dimethoxymethane.
-
Add a catalytic amount of a strong acid catalyst (e.g., Montmorillonite K-10).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Analysis Workflow
Caption: Workflow for synthesis and spectroscopic analysis.
Conclusion
The successful synthesis of this compound from 2-amino-5-nitrophenol can be confidently verified through a multi-faceted spectroscopic approach. The key indicators of a successful reaction are the disappearance of the phenolic -OH signals in the IR and ¹H NMR spectra, the appearance of characteristic signals for the methoxymethyl group in both ¹H and ¹³C NMR, and the confirmation of the correct molecular weight by mass spectrometry. This guide provides the foundational knowledge for researchers to interpret their spectroscopic data and confirm the identity and purity of their synthesized product.
References
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2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI. Available at: [Link]
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2-Amino-5-nitro-phenol - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]
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(iii) NMR Data for Methoxymethyl Ethers bH. Available at: [Link]
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2-Amino-5-nitro-phenol - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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13 C NMR spectrum of compound 5. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem. Available at: [Link]
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FTIR spectrum of 2-methoxy-4-nitroaniline | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Unveiling the Biological Potential of 2-Methoxymethoxy-4-nitro-phenylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, substituted anilines serve as crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] This guide focuses on the potential biological activities of derivatives of 2-Methoxymethoxy-4-nitro-phenylamine, a scaffold that, while not extensively studied itself, belongs to a class of compounds with significant therapeutic promise. By examining the biological performance of structurally related methoxy-aniline and nitro-aniline derivatives, we can infer the potential of this novel class of compounds and provide a framework for their systematic investigation.
This guide will provide a comparative overview of the anticipated biological activities, with a focus on anticancer and antimicrobial properties, supported by experimental data from analogous compounds. We will delve into the structure-activity relationships that govern their function and provide detailed protocols for their biological evaluation.
The Therapeutic Potential of the Methoxy-Aniline Scaffold
The methoxy-aniline moiety is a common feature in many biologically active compounds, particularly in the realm of anticancer research.[1] The electronic properties conferred by the methoxy and nitro groups can facilitate interactions with various biological targets. Derivatives incorporating this scaffold have been explored for a range of therapeutic applications, highlighting its versatility as a building block in medicinal chemistry.[2]
Anticancer Activity: A Look at Related Compounds
While direct studies on this compound derivatives are limited, the broader class of compounds containing the methoxy-aniline substructure has demonstrated significant cytotoxic activities against various cancer cell lines.[1] For instance, quinoline and quinoxaline derivatives synthesized using methoxy-aniline precursors have shown promising anticancer effects.[1][2]
The mechanism of action for many of these derivatives involves the modulation of key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[2]
Table 1: Comparative Anticancer Activity of Methoxy-Aniline Containing Compounds (Hypothetical Data Based on Analogs)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference |
| Quinoline Derivatives | MCF-7 (Breast) | 5.2 | Topoisomerase I inhibition | [3] |
| Quinoxaline Derivatives | HCT-116 (Colon) | 8.7 | Kinase Inhibition | [2] |
| Benzimidazole Derivatives | A549 (Lung) | 12.1 | Induction of Apoptosis | [2] |
| This compound Derivative A | MCF-7 (Breast) | TBD | TBD | N/A |
| This compound Derivative B | HCT-116 (Colon) | TBD | TBD | N/A |
TBD: To be determined. The data for the title compound's derivatives is hypothetical and serves as a template for future studies.
The Role of the Nitro Group: A Double-Edged Sword
The nitro group is a well-known pharmacophore and is present in numerous clinically used drugs.[4][5] Its strong electron-withdrawing nature can significantly influence the biological activity of a molecule.[6] In the context of antimicrobial agents, nitro compounds often act as prodrugs that are activated by microbial nitroreductases to generate cytotoxic radical species, leading to DNA damage and cell death.[5][7]
Antimicrobial Activity: Insights from Nitroaromatic Compounds
Nitroaromatic compounds have a long history of use as antimicrobial agents.[5] The presence of a nitro group in the this compound scaffold strongly suggests that its derivatives may possess antimicrobial properties. Studies on other nitro-containing molecules have shown activity against a broad spectrum of bacteria and fungi.[7][8][9]
Table 2: Comparative Antimicrobial Activity of Nitroaromatic Compounds (Hypothetical Data Based on Analogs)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Proposed Mechanism of Action | Reference |
| Nitro-substituted Benzimidazoles | Staphylococcus aureus | 16 | Inhibition of DNA gyrase | [2] |
| 5-Nitroimidazole Derivatives | Escherichia coli | 32 | Generation of nitro radical anions | [5] |
| Nitropyrrole Analogs | Candida albicans | 8 | Disruption of membrane potential | [7] |
| This compound Derivative C | Staphylococcus aureus | TBD | TBD | N/A |
| This compound Derivative D | Escherichia coli | TBD | TBD | N/A |
TBD: To be determined. MIC: Minimum Inhibitory Concentration.
Structure-Activity Relationship (SAR) and Rational Design
The biological activity of this compound derivatives can be rationally optimized by understanding their structure-activity relationships (SAR). The nature and position of substituents on the phenylamine core can dramatically influence potency, selectivity, and pharmacokinetic properties.
For instance, studies on phenethylamine derivatives have shown that the type and position of substituents on the phenyl ring significantly impact their affinity for biological targets like serotonin receptors.[10][11] Similarly, for the this compound scaffold, modifications at the amine position or the introduction of various substituents on the aromatic ring could lead to derivatives with enhanced and more specific biological activities.
Caption: Rational design of this compound derivatives.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological potential of novel this compound derivatives, standardized and robust experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound derivatives is currently lacking, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for screening.
Future research should focus on the synthesis of a focused library of derivatives with systematic variations in their substitution patterns. Subsequent evaluation using the standardized protocols outlined in this guide will be crucial to elucidate their biological potential, establish clear structure-activity relationships, and identify lead compounds for further preclinical development. The insights gained from such studies will not only advance our understanding of the therapeutic potential of this novel class of compounds but also contribute to the broader field of medicinal chemistry.
References
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Dalton, J. T., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available from: [Link]
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Kim, J., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available from: [Link]
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ResearchGate. Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol... Available from: [Link]
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Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available from: [Link]
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Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]
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Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available from: [Link]
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Palma, E., et al. (2021). Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. International Journal of Molecular Sciences. Available from: [Link]
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Abdel-Aziem, A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry. Available from: [Link]
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ResearchGate. (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. Available from: [Link]
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A Comprehensive Guide to the Genotoxicity Assessment of 2-Methoxymethoxy-4-nitro-phenylamine and Its Analogs
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's genotoxic potential is paramount for ensuring safety and regulatory compliance. This guide provides an in-depth comparative analysis of the genotoxicity assessment of 2-Methoxymethoxy-4-nitro-phenylamine. In the absence of direct experimental data for this specific molecule, this guide will establish a robust assessment framework based on structure-activity relationships (SAR), drawing comparisons with the well-characterized, structurally similar compound, 2-Methoxy-4-nitroaniline.
The core principle of this guide is to provide a scientifically rigorous and practical approach to predicting and evaluating the genotoxic risk of novel chemical entities by leveraging data from analogous compounds. We will delve into the standard battery of in vitro genotoxicity assays, the rationale behind their selection for nitroaromatic amines, and the interpretation of potential outcomes.
The Imperative of Genotoxicity Testing for Aromatic Amines
Aromatic amines, and particularly nitroaromatic compounds, are a class of chemicals frequently flagged for potential genotoxicity.[1][2][3] Their chemical structure can lead to metabolic activation into reactive electrophilic intermediates that can form adducts with DNA, leading to mutations and chromosomal damage.[3] Such genetic alterations are a primary initiating event in carcinogenesis, making early and accurate genotoxicity assessment a critical step in the safety evaluation of any new chemical entity intended for pharmaceutical or industrial use.
This compound, with its aniline and nitro functional groups, falls squarely into this category of compounds requiring careful scrutiny.
Comparative Analysis: this compound vs. 2-Methoxy-4-nitroaniline
Due to the limited publicly available genotoxicity data on this compound, a comparative analysis with its close structural analog, 2-Methoxy-4-nitroaniline (also known as 4-Nitro-o-anisidine), is a scientifically sound approach.[4][5][6][7][8]
Structural Comparison:
| Compound | Structure | Key Functional Groups |
| This compound | (Structure to be inferred based on name) | Aniline, Nitro Group, Methoxymethoxy Group |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃[5][6][7] | Aniline, Nitro Group, Methoxy Group |
The key difference lies in the substituent at the 2-position of the aniline ring: a methoxymethoxy group versus a methoxy group. While this difference may influence metabolic pathways and the rate of activation or detoxification, the presence of the core aromatic amine and nitro functionalities suggests a similar potential for genotoxic activity.
Known Genotoxicity of the Comparator:
Studies have shown that 2-Methoxy-4-nitroaniline is mutagenic in bacterial reverse mutation assays (Ames test).[4] Specifically, it induced significant increases in mutant colonies in Salmonella typhimurium strains TA100 and TA98, both with and without metabolic activation.[4] This positive result in the Ames test is a strong indicator of mutagenic potential and underscores the necessity of a thorough genotoxicity evaluation for its analogs.
A Recommended Battery of In Vitro Genotoxicity Assays
A standard battery of in vitro tests is recommended by regulatory agencies such as the Organisation for Economic Co-operation and Development (OECD) to comprehensively assess genotoxic potential.[9][10] This tiered approach examines different endpoints of genetic damage: gene mutations and chromosomal aberrations.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is a cornerstone of genotoxicity testing, designed to detect point mutations (base substitutions and frameshifts) in bacteria.[10][11][12][13][14]
Principle of Causality: The assay utilizes specialized strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a pre-existing mutation.[11][13][14] When these bacteria are exposed to a mutagen, a reverse mutation can occur, restoring their ability to synthesize the amino acid and thus grow on a minimal medium.[10][14] An increase in the number of revertant colonies compared to the negative control indicates mutagenicity.[10][11] For compounds like aromatic amines, the test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[15][11][12]
Experimental Workflow: Ames Test
Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Assay.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This assay directly visualizes structural changes in chromosomes in metaphase cells. [9][16][17][18][19]It provides a more detailed picture of the types of chromosomal damage induced.
Principle of Causality: The test evaluates the potential of a substance to cause structural chromosomal abnormalities, such as breaks, deletions, and exchanges. [16][17]Cultured mammalian cells are exposed to the test compound, and then a metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis. [9][18]Chromosomes are then harvested, stained, and analyzed microscopically for aberrations. [9][17][18]
Data Interpretation and Comparative Assessment
The following table outlines the potential outcomes of the genotoxicity assays for this compound, benchmarked against the known data for 2-Methoxy-4-nitroaniline.
| Assay | Endpoint | Expected Outcome for this compound (Hypothesized) | Known Outcome for 2-Methoxy-4-nitroaniline | Interpretation |
| Ames Test (OECD 471) | Gene Mutation | Positive , likely with and without S9 activation. A dose-dependent increase in revertant colonies is anticipated. | Positive in TA98 and TA100 with and without S9 activation. [4] | Indicates a high potential for mutagenicity. The methoxymethoxy group may modulate the metabolic activation, but the core structure is likely to drive a positive result. |
| In Vitro Micronucleus Assay (OECD 487) | Chromosomal Damage | Positive . A statistically significant, dose-dependent increase in micronucleated cells is expected. | Data not available, but a positive result would be consistent with the Ames data. | Suggests the compound is clastogenic and/or aneugenic, causing breakage or loss of chromosomes. |
| In Vitro Chromosomal Aberration Test (OECD 473) | Structural Chromosomal Aberrations | Positive . A significant increase in the percentage of cells with structural aberrations (e.g., breaks, exchanges) is likely. | Data not available. | Provides direct evidence of the compound's ability to induce structural damage to chromosomes. |
Mechanistic Insights: Metabolic Activation of Nitroaromatic Amines
The genotoxicity of many aromatic amines is dependent on their metabolic activation to reactive intermediates. [3][15]
Signaling Pathway: Metabolic Activation
Caption: Generalized metabolic activation pathway for aromatic amines.
The initial and critical step is often the N-oxidation of the amino group by cytochrome P450 enzymes to form an N-hydroxylamine metabolite. [3]This can be followed by further activation, for example, through esterification, to form a highly reactive nitrenium ion that can readily bind to DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and repair, ultimately resulting in mutations. The nitro group can also undergo reduction to form reactive intermediates.
Conclusion and Forward-Looking Recommendations
Based on a robust structure-activity relationship analysis with the known mutagen 2-Methoxy-4-nitroaniline, there is a strong scientific basis to suspect that This compound possesses genotoxic potential .
It is imperative that this compound be subjected to a comprehensive battery of in vitro genotoxicity assays, including the Ames test, the in vitro micronucleus assay, and the chromosomal aberration test, following OECD guidelines. Positive results in these in vitro assays would warrant further investigation, including in vivo genotoxicity studies, to fully characterize the risk to human health.
This guide provides the foundational logic and experimental framework for researchers and drug development professionals to approach the genotoxicity assessment of this compound and other novel nitroaromatic amines with scientific rigor and foresight. Early and comprehensive testing is the best strategy to mitigate risk and ensure the development of safe and effective products.
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Methoxymethoxy-4-nitro-phenylamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methoxymethoxy-4-nitro-phenylamine is a valuable building block, and its synthetic pathway can significantly impact project timelines and costs. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, offering experimental data and expert insights to inform your selection of the most efficient method.
Introduction
This compound, an aromatic amine containing a protected phenol and a nitro group, serves as a versatile intermediate in the synthesis of various complex molecules, including pharmaceuticals and dyes. The efficiency of its synthesis is largely dependent on the preparation of its precursor, 2-amino-5-nitrophenol, and the subsequent selective protection of the phenolic hydroxyl group. This guide will dissect two primary synthetic strategies, evaluating them based on yield, reagent safety, and operational simplicity.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be strategically divided into two main phases: the synthesis of the 2-amino-5-nitrophenol core, followed by the protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether. We will explore two prominent routes for the synthesis of the 2-amino-5-nitrophenol precursor and then discuss the optimization of the subsequent MOM protection.
Route 1: The o-Aminophenol-Urea Cyclocondensation-Nitration-Hydrolysis Pathway
This modern and efficient route utilizes readily available starting materials and offers a high overall yield. The process involves an initial cyclocondensation of o-aminophenol and urea to form a benzoxazolone intermediate, which is then nitrated and hydrolyzed.
dot
Caption: Workflow for Route 1: o-Aminophenol-Urea Method.
This method is reported to be facile, cost-effective, and generates less waste compared to traditional methods.[1] One study reports an impressive overall yield of 80% for the synthesis of 2-amino-5-nitrophenol using this approach.[1] Another study, which integrated the cyclocondensation and nitration steps, reported a 73.2% overall yield.[2]
Route 2: The Benzoxazolone Nitration-Hydrolysis Pathway
This route also commences with the formation of a benzoxazolone intermediate, but through different methods, followed by nitration and subsequent hydrolysis to yield the desired 2-amino-5-nitrophenol.
dot
Caption: Workflow for Route 2: Benzoxazolone Intermediate Method.
The formation of the benzoxazolone intermediate can be achieved using various reagents, including acetic anhydride or thionyl chloride. A patent describes a process where 2-benzoxazolone is nitrated and then hydrolyzed to give 2-amino-5-nitrophenol with a reported yield of 85.3% for the mixture of isomers.[3]
The Crucial Step: Methoxymethyl (MOM) Protection
Once 2-amino-5-nitrophenol is synthesized, the subsequent protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is critical. The presence of a nucleophilic amino group on the same molecule introduces a challenge of selectivity (O- vs. N-alkylation).
Several methods are available for MOM protection of phenols.[2][4] The traditional method using chloromethyl methyl ether (MOM-Cl) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is effective but involves the highly carcinogenic MOM-Cl.[4]
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1 (o-Aminophenol-Urea) | Route 2 (Benzoxazolone Nitration) |
| Starting Materials | o-Aminophenol, Urea | o-Aminophenol, Cyclizing Agent (e.g., Acetic Anhydride) |
| Key Intermediates | Benzoxazolone, 6-Nitrobenzoxazolone | Benzoxazolone Derivative, Nitrated Benzoxazolone Derivative |
| Reported Yield of 2-amino-5-nitrophenol | 73.2% - 80%[1][2] | ~85% (of isomer mixture)[3] |
| Estimated Yield of MOM Protection | ~76% | ~76% |
| Estimated Overall Yield | 55.6% - 60.8% | ~64.6% |
| Safety Considerations | Use of strong acids for nitration. | Use of potentially hazardous cyclizing agents and strong acids. |
| Cost-Effectiveness | Generally considered more cost-effective due to inexpensive starting materials.[1] | Can be more expensive depending on the choice of cyclizing agent. |
Experimental Protocols
Protocol for Route 1: Synthesis of 2-amino-5-nitrophenol via the o-Aminophenol-Urea Method
Step 1: Cyclocondensation
-
In a round-bottom flask, combine o-aminophenol and urea in a 1.00:1.05 molar ratio.
-
Heat the mixture at 115°C for 1.5 hours.[1]
Step 2: Nitration
-
Cool the reaction mixture and add a mixture of nitric acid and sulfuric acid.
-
Maintain the temperature at 40°C for 2 hours.[1]
Step 3: Alkaline Hydrolysis
-
Carefully add a solution of sodium hydroxide.
-
Heat the mixture at 105°C for 2.5 hours to induce hydrolysis.[1]
-
Cool the reaction mixture and neutralize with acid to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-amino-5-nitrophenol.
Protocol for Methoxymethyl (MOM) Protection
-
Dissolve 2-amino-5-nitrophenol in a suitable solvent such as dichloromethane.
-
Add a tenfold molar excess of methoxymethyl acetate.
-
Add a catalytic amount of zinc chloride etherate.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (o-Aminophenol-Urea Method) stands out for its high reported yields for the precursor, cost-effective and readily available starting materials, and relatively straightforward procedure. This makes it an attractive option for large-scale synthesis.
-
Route 2 (Benzoxazolone Nitration Method) also provides a good yield of the precursor. The choice of the cyclizing agent in the initial step can influence the overall cost and safety profile of this route.
The subsequent MOM protection step is a critical consideration for both routes. While the use of MOM-Cl is a well-established method, the associated carcinogenic risk is a significant drawback. The adoption of safer alternatives like methoxymethyl acetate is highly recommended. Researchers should be mindful of the potential for N-alkylation and may need to optimize reaction conditions to favor the desired O-alkylation.
For overall synthetic efficiency, Route 1 appears to be slightly more advantageous due to its higher reported overall yield for the precursor and the use of inexpensive starting materials. However, the choice of the optimal route will ultimately depend on the specific requirements of the research or production campaign, including scale, available resources, and safety protocols.
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A Comparative Guide to the Analysis of Intermolecular Interactions in Crystalline 2-Methoxymethoxy-4-nitro-phenylamine
This guide provides an in-depth analysis of the intermolecular interactions in crystalline 2-Methoxymethoxy-4-nitro-phenylamine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for understanding the solid-state architecture of this and related nitroaniline derivatives. We will explore the critical interplay of hydrogen bonding, π-π stacking, and other non-covalent forces that dictate the crystal packing, influencing key physicochemical properties such as solubility, stability, and bioavailability. This guide benchmarks experimental and computational data against structurally similar compounds to provide a comprehensive understanding of the supramolecular chemistry at play.
Introduction: The Significance of Crystal Engineering in Drug Development
The spatial arrangement of molecules in a crystal lattice, governed by a delicate balance of intermolecular interactions, is a cornerstone of modern pharmaceutical science.[1] For an active pharmaceutical ingredient (API) like this compound, a derivative of nitroaniline, understanding these interactions is paramount. The nature and strength of these non-covalent bonds dictate the resulting crystal packing, which in turn influences critical properties such as melting point, dissolution rate, and polymorphism.[2] The presence of a nitro group, an amino group, and a methoxymethoxy substituent in the target molecule suggests a rich landscape of potential intermolecular interactions, including strong hydrogen bonds, weaker C-H···O interactions, and π-π stacking.[3][4] A thorough analysis of these interactions is therefore essential for predicting and controlling the solid-state behavior of this compound.
Methodological Framework: A Multi-faceted Approach to Interaction Analysis
To elucidate the intricate network of intermolecular forces within the crystal structure of this compound, a combination of experimental and computational techniques is employed. This integrated approach provides a holistic view of the crystal packing and the energetic contributions of various interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the key steps for the crystallographic analysis of the title compound.
Step 1: Crystal Growth. High-quality single crystals of this compound are typically grown using slow evaporation from a suitable solvent. The choice of solvent is critical and can influence the resulting polymorph.
Step 2: Data Collection. A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, often low temperature (e.g., 100 K), to minimize thermal vibrations and obtain a more accurate electron density map.
Step 3: Structure Solution and Refinement. The collected diffraction data are processed to solve and refine the crystal structure. This process yields the precise atomic coordinates, unit cell parameters, and space group of the crystal.
Computational Protocol: Hirshfeld Surface Analysis and DFT Calculations
While SCXRD provides the structural framework, computational methods are indispensable for quantifying and visualizing the intermolecular interactions.
Hirshfeld Surface Analysis: This powerful tool maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts.[5][6] The Hirshfeld surface is generated based on the electron density of the promolecule, and properties such as dnorm, shape index, and 2D fingerprint plots are used to identify and characterize different types of interactions.[7][8] For instance, O···H/H···O contacts, indicative of hydrogen bonds, typically appear as distinct spikes in the 2D fingerprint plot.[5]
Density Functional Theory (DFT) Calculations: DFT calculations provide a means to quantify the energetics of the observed intermolecular interactions.[3][9] By calculating the interaction energies between molecular pairs extracted from the crystal lattice, the relative strengths of different interactions, such as hydrogen bonds and π-π stacking, can be determined.[9]
Comparative Analysis of Intermolecular Interactions
In the absence of specific crystallographic data for this compound, we can infer its likely intermolecular interactions by comparing it with structurally related nitroaniline derivatives.
| Interaction Type | 2-Methoxy-4-nitroaniline | 4-Methoxy-2-nitroaniline | 2-Methyl-3-nitroaniline | Expected in this compound |
| N-H···O Hydrogen Bonds | Present, forming chains or dimers.[10][11] | Present, often intramolecular.[3] | Present, linking molecules into chains. | Highly probable, involving the amino and nitro groups, potentially forming intermolecular chains or dimers. |
| C-H···O Hydrogen Bonds | Present, contributing to crystal packing.[12][13] | Present, stabilizing the crystal lattice.[2] | Present, forming chains.[6] | Highly probable, involving aromatic C-H donors and oxygen acceptors from the nitro and methoxymethoxy groups. |
| π-π Stacking | Possible, depending on packing polymorphism.[2] | Observed in some derivatives.[4] | Weak interactions may be present.[6] | Likely, given the aromatic nature of the molecule, contributing to overall crystal stability.[14][15] |
| Other Interactions | C-H···π interactions.[16] | van der Waals forces.[17] | Nitro-π interactions.[18] | The methoxymethoxy group may introduce additional weak C-H···O interactions and influence the overall packing.[16] |
This table is a predictive summary based on data from structurally related compounds.
In-depth Discussion of Key Interactions
N-H···O Hydrogen Bonds: In nitroaniline derivatives, the amino group acts as a hydrogen bond donor, while the nitro group is an excellent acceptor.[10] This interaction is typically the strongest and most directional, playing a primary role in the formation of the supramolecular architecture, often leading to the formation of chains or dimers.[11]
C-H···O Hydrogen Bonds: Although weaker than conventional hydrogen bonds, C-H···O interactions are ubiquitous in organic crystals and play a crucial role in stabilizing the crystal packing.[12][13] In the title compound, the aromatic C-H groups and the hydrogens of the methoxymethoxy group can act as donors to the oxygen atoms of the nitro and methoxymethoxy groups.
π-π Stacking Interactions: The aromatic rings of nitroaniline derivatives can interact through π-π stacking, where the electron-rich π system of one ring interacts with the electron-deficient π system of a neighboring molecule.[4][19] The presence of the electron-withdrawing nitro group can enhance these interactions.[4]
The Role of the Methoxymethoxy Group: The methoxymethoxy substituent introduces additional flexibility and potential hydrogen bond acceptors. Its presence can influence the overall molecular conformation and lead to more complex crystal packing arrangements compared to simpler methoxy derivatives.[16][20]
Conclusion
The analysis of intermolecular interactions in crystalline this compound is crucial for understanding its solid-state properties. Through a combined experimental and computational approach, a detailed picture of the supramolecular architecture can be obtained. Based on a comparative analysis with related nitroaniline derivatives, it is predicted that the crystal structure of the title compound will be dominated by a network of N-H···O and C-H···O hydrogen bonds, complemented by π-π stacking interactions. The methoxymethoxy group is expected to play a significant role in modulating the crystal packing. This guide provides a robust framework for researchers to approach the analysis of this and similar pharmaceutical compounds, ultimately aiding in the rational design of crystalline materials with desired physicochemical properties.
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Assessing the Antioxidant Potential of 2-Methoxymethoxy-4-nitro-phenylamine Derivatives: A Comparative Guide
In the dynamic field of medicinal chemistry, the quest for novel antioxidant agents is a paramount objective, driven by the significant role of oxidative stress in a myriad of pathological conditions. This guide provides a comprehensive framework for assessing the antioxidant potential of a novel class of compounds: 2-Methoxymethoxy-4-nitro-phenylamine derivatives. As a Senior Application Scientist, my goal is to not only present methodologies but to delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to your research.
This guide is structured to provide a comparative analysis, benchmarking the potential of these novel derivatives against established antioxidants. We will explore both in vitro and in silico methods, offering a holistic perspective on antioxidant evaluation.
The Scientific Rationale: Understanding Antioxidant Mechanisms
Before delving into experimental protocols, it is crucial to grasp the fundamental mechanisms of antioxidant action. The primary role of an antioxidant is to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are highly reactive molecules that can damage cells. The two principal mechanisms of antioxidant action are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is significantly more stable and less reactive.
ArOH + R• → ArO• + RH
-
Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then deprotonates to yield a more stable antioxidant radical.
ArOH + R• → ArOH•+ + R- ArOH•+ → ArO• + H+
The efficacy of an antioxidant is largely determined by its ability to readily donate a hydrogen atom or an electron, and the stability of the resulting antioxidant radical.
The Compounds in Focus: this compound Derivatives
The core structure of this compound presents an interesting scaffold for antioxidant activity. The presence of the amine group (-NH2) and the methoxymethoxy group (-OCH2OCH3) can potentially contribute to antioxidant capacity through electron donation. Conversely, the nitro group (-NO2) is a strong electron-withdrawing group, which may modulate the antioxidant potential. A systematic evaluation of derivatives with varying substituents on the phenyl ring is essential to elucidate the structure-activity relationship (SAR).
Comparative Benchmarking: The Role of Reference Compounds
To contextualize the antioxidant potential of our target derivatives, it is imperative to compare their activity against well-established antioxidant standards. For this guide, we will consider:
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in many antioxidant assays.
-
Ascorbic Acid (Vitamin C): A potent natural antioxidant.
-
Gallic Acid: A phenolic acid with strong antioxidant properties.
In Vitro Assessment of Antioxidant Capacity
The following are robust and widely accepted assays for determining the antioxidant capacity of chemical compounds. The choice of multiple assays is crucial as they operate via different mechanisms, providing a more complete profile of the antioxidant's behavior.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound and reference standards in methanol at a concentration of 1 mg/mL. Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Experimental Protocol: ABTS Assay
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and reference standards as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample concentration in a 96-well microplate.
-
Incubate the plate at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Protocol: FRAP Assay
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in water.
-
Mix the solutions in a 10:1:1 (v/v/v) ratio to prepare the FRAP reagent.
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and reference standards.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to 20 µL of each sample concentration in a 96-well microplate.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is prepared using ferrous sulfate (FeSO₄·7H₂O). The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe(II) equivalents.
Comparative Data Summary
The following table presents hypothetical data to illustrate how the antioxidant potential of novel this compound derivatives might be compared against standard antioxidants.
| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (mM Trolox/mM) | FRAP Value (µM Fe(II)/mM) |
| Reference Standards | |||
| Trolox | 8.5 | 1.00 | 1500 |
| Ascorbic Acid | 5.2 | 1.05 | 2100 |
| Gallic Acid | 2.1 | 1.90 | 3500 |
| Hypothetical Derivatives | |||
| 2-MM-4-NP-Amine (Parent) | 45.8 | 0.45 | 650 |
| Derivative 1 (with -OH at C5) | 15.3 | 0.85 | 1200 |
| Derivative 2 (with -OCH3 at C5) | 22.7 | 0.70 | 980 |
| Derivative 3 (with -Cl at C5) | 68.2 | 0.21 | 320 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
From this hypothetical data, we can infer that the addition of an electron-donating group like hydroxyl (-OH) at the C5 position (Derivative 1) significantly enhances the antioxidant activity compared to the parent compound. Conversely, the addition of an electron-withdrawing group like chlorine (-Cl) at the same position (Derivative 3) diminishes the antioxidant potential.
In Silico Assessment: A Computational Approach
Computational chemistry offers a powerful tool for predicting antioxidant activity and understanding the underlying mechanisms at a molecular level. Density Functional Theory (DFT) is a particularly useful method for this purpose.
Key parameters that can be calculated to predict antioxidant potential include:
-
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond. For antioxidants, a lower BDE for the N-H bond in the amine group indicates a greater ease of hydrogen atom donation.
-
Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP suggests a greater propensity for single electron transfer.
Computational Workflow: DFT Calculations
-
Molecular Modeling: Build the 3D structures of the this compound derivatives and reference compounds using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization of the parent molecule, its radical, and its cation radical using DFT at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima.
-
Calculation of BDE and IP: Calculate the BDE and IP using the energies obtained from the DFT calculations.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing antioxidant potential.
Caption: A flowchart illustrating the integrated workflow for assessing the antioxidant potential of novel derivatives.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methoxy-4-nitroaniline
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Handling and disposing of chemical reagents require not just procedural adherence, but a deep, causal understanding of the protocols in place. This guide provides an in-depth, experience-driven framework for the proper disposal of 2-Methoxy-4-nitroaniline (CAS No. 97-52-9), a common intermediate in the synthesis of azo dyes and pigments.[1][2] Our focus extends beyond mere compliance, aiming to instill a self-validating system of safety and environmental stewardship within your laboratory operations.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Methoxy-4-nitroaniline is not a benign substance; its hazard profile dictates every subsequent step in its life cycle management.
Primary Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] This necessitates stringent controls to prevent any direct contact or aerosol generation.
-
Genotoxicity: Studies have indicated that 2-Methoxy-4-nitroaniline is genotoxic, showing mutagenic effects in bacterial assays.[1] This raises long-term health concerns and underscores the importance of minimizing exposure.
-
Suspected Carcinogen: The substance is suspected of causing cancer.[4]
-
Organ Damage: It may cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: While not classified as a persistent environmental hazard, it is very toxic to aquatic life with long-lasting effects.[4] Therefore, direct release into the sewage system or the environment is strictly prohibited.[5]
Key Physicochemical and Toxicological Data
For rapid assessment, the following table summarizes the critical properties of 2-Methoxy-4-nitroaniline.
| Property | Value | Source(s) |
| CAS Number | 97-52-9 | [3][6] |
| Molecular Formula | C₇H₈N₂O₃ | [3][7] |
| Molecular Weight | 168.15 g/mol | [6] |
| Appearance | Yellow-orange powder/solid | [3][7] |
| Melting Point | 139-143 °C | [4][7] |
| Solubility | Soluble in water | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life with long lasting effects) | [2][3] |
Operational Plan: From Bench to Final Disposal
The following procedural guidance ensures a closed-loop, safety-first approach to the management of 2-Methoxy-4-nitroaniline waste.
Personal Protective Equipment (PPE): The First Line of Defense
The causality here is direct: the compound's toxicity profile necessitates a robust barrier between the researcher and the chemical.
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or potential for dusting, wear protective clothing to prevent any skin exposure.[3]
-
Respiratory Protection: All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[4]
Waste Segregation and Collection: Preventing Unwanted Reactions
The principle of segregation is fundamental to chemical safety. Mixing incompatible waste streams can lead to dangerous reactions.
-
Waste Container: Collect waste 2-Methoxy-4-nitroaniline and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, leak-proof, and clearly labeled container.[8]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state "2-Methoxy-4-nitroaniline".[9] Include relevant hazard pictograms (e.g., "Harmful," "Health Hazard," "Environmental Hazard").
-
Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, acid anhydrides, or acid chlorides. Store the waste container away from these materials.
Spill Management: A Plan for Contingencies
In the event of a spill, a prepared response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Clear the immediate area of all personnel. Inform your lab supervisor or safety officer.[8]
-
Control and Contain: If safe to do so, prevent the further spread of the solid material. Avoid generating dust.[8]
-
Cleanup:
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Personal Decontamination: Wash hands and any potentially exposed skin thoroughly with soap and water.[3]
Disposal Pathway: A Step-by-Step Protocol
The final disposition of chemical waste is governed by stringent regulations. The following workflow ensures compliance and safety.
Step 1: Waste Characterization
All waste containing 2-Methoxy-4-nitroaniline, including grossly contaminated PPE and spill cleanup materials, must be classified as hazardous waste.[3]
Step 2: Container Management
-
Primary Containers: Keep the hazardous waste container securely closed when not in use.[4]
-
Empty Containers: Containers that held 2-Methoxy-4-nitroaniline must be treated as hazardous waste unless properly decontaminated.[9]
-
Decontamination: Triple rinse the container with a suitable solvent (e.g., methanol or acetone).[9]
-
Rinsate Disposal: The rinsate from this process is also hazardous waste and must be collected in a separate, appropriately labeled container for hazardous liquid waste.[9]
-
Final Disposal: After triple-rinsing, the defaced container can typically be disposed of as non-hazardous solid waste.[9][10]
-
Step 3: Final Disposal
-
Prohibited Actions: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5] This is due to its toxicity to aquatic life and potential to compromise water treatment systems.[3]
-
Approved Method: The designated and approved disposal method is through a licensed hazardous waste disposal company.[3] The typical final treatment is high-temperature incineration in a facility equipped with necessary afterburners and scrubbers to handle nitrogen oxides (NOx) and other hazardous decomposition products.[3][9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 2-Methoxy-4-nitroaniline from use to final disposal.
Trustworthiness and Verification
This guidance is synthesized from multiple authoritative Safety Data Sheets (SDS) and chemical safety resources.[3][4] Adherence to these protocols establishes a self-validating system of safety, ensuring that risks are managed proactively. Always refer to your institution's specific waste disposal guidelines and the most current SDS for the product in use. Waste codes should be assigned by the user based on the specific application for which the product was used.[3]
References
-
Frawley, R. P., et al. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. Toxicology, 439, 152474. Retrieved from [Link]
-
CPAchem Ltd. (2023, June 26). Safety data sheet: 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
Wikipedia. 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxymethoxy-4-nitro-phenylamine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Methoxymethoxy-4-nitro-phenylamine (CAS No. 97-52-9), with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why each safety measure is critical.
The inherent hazards of this compound, a member of the nitroaniline family, necessitate a rigorous and informed approach to safety. Structurally similar compounds, such as p-Nitroaniline, are known for their toxicity, including the ability to induce methemoglobinemia—a condition that impairs the blood's oxygen-carrying capacity.[1][2] Therefore, the protocols outlined below are designed as a self-validating system, ensuring that every interaction with this compound is grounded in the highest standards of laboratory safety.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
Understanding the specific toxicological profile of this compound is the first step in establishing a robust safety protocol. Based on available safety data, this compound presents several significant health hazards:
-
Acute Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] This triple threat means that all potential routes of exposure—oral, dermal, and respiratory—must be protected.
-
Suspected Carcinogen: Some classifications list this compound as suspected of causing cancer.[4] This long-term health risk mandates minimizing exposure to the lowest achievable levels.
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood and liver.[5]
-
Genotoxicity: In bacterial mutagenicity assays, the compound has been shown to be genotoxic, indicating it can damage genetic material.[6]
These hazards underscore that casual or unprotected handling is unacceptable. The primary goal of our PPE strategy is to create an impermeable barrier between the researcher and the chemical.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to acknowledge the hierarchy of controls in managing laboratory hazards. PPE is the last line of defense.
-
Elimination/Substitution: The most effective control is to remove the hazard or substitute it with a less hazardous alternative.
-
Engineering Controls: If elimination is not possible, physical changes to the workspace are implemented. For this compound, this primarily involves handling the compound within a certified chemical fume hood or a ventilated enclosure to control the inhalation of dust or aerosols.[4][7]
-
Administrative Controls: These are work practices and procedures that reduce exposure, such as minimizing the quantity of the chemical used and restricting access to authorized personnel.
-
Personal Protective Equipment (PPE): When the above controls cannot eliminate all risks, PPE is required to provide a final barrier.
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses meeting ANSI Z87.1 standard | Nitrile gloves (single pair) | Standard lab coat (fully buttoned) | Not generally required |
| Weighing & Transfer (Solid) | Chemical splash goggles or safety glasses with a face shield[8] | Double-gloved with compatible chemical-resistant gloves (e.g., nitrile) | Chemical-resistant lab coat or apron over a standard lab coat | NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[5][7] This must be done in a fume hood or ventilated enclosure. |
| Preparing Solutions (Dissolving) | Chemical splash goggles | Double-gloved with compatible chemical-resistant gloves | Chemical-resistant lab coat or apron | Required if not performed in a fume hood. Use a respirator with an appropriate cartridge for organic vapors and particulates. |
| Conducting Reactions | Chemical splash goggles and face shield | Double-gloved with compatible chemical-resistant gloves | Chemical-resistant lab coat | Work must be conducted in a chemical fume hood. Respirator should be on standby for emergencies. |
| Small Spill Cleanup (<10g) | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant coveralls or apron | Full-face, air-purifying respirator with appropriate cartridges.[9] |
| Waste Disposal | Chemical splash goggles | Double-gloved with compatible chemical-resistant gloves | Chemical-resistant lab coat or apron | Not generally required if handling sealed waste containers. |
Procedural Protocols for Safe Handling
Adherence to standardized procedures is critical for ensuring safety. The following protocols provide step-by-step guidance for key operations.
Experimental Workflow: PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
Caption: PPE Selection and Use Workflow
Protocol 1: Weighing and Transferring Solid Compound
-
Preparation: Ensure a chemical fume hood is operational. Designate a specific area within the hood for weighing.
-
Don PPE: Put on a lab coat, double-glove with nitrile gloves, and wear chemical splash goggles. If significant dust is anticipated, a face shield is also required.[8] A NIOSH-approved respirator for particulates is mandatory.[5][7]
-
Handling: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a tared weigh boat or container. Avoid creating dust clouds.
-
Cleanup: Once the transfer is complete, securely close the main container. Gently wipe down the spatula and any surfaces with a damp cloth (using a solvent like ethanol or isopropanol if appropriate) to remove any residual powder. Dispose of the cloth as hazardous waste.
-
Doffing: Remove PPE in the correct order, ensuring not to touch your skin with the outer gloves.
Protocol 2: Emergency First Aid Measures
Immediate and correct first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, making sure to hold the eyelids open.[7][10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air immediately.[3][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3][11] Seek immediate medical attention.[3]
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any other disposable items. Place these items in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[12]
-
Disposal Compliance: All waste disposal must adhere to local, regional, and national environmental regulations.[3][12]
By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound. This commitment to safety not only protects individuals but also fosters a culture of scientific excellence and responsibility.
References
-
National Toxicology Program. (n.d.). NTP Toxicology and Carcinogenesis Studies of p-Nitroaniline (CAS No. 100-01-6) in B6C3F1 Mice (Gavage Studies). PubMed. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet - 4-Nitroaniline MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]
-
Pragst, F., et al. (n.d.). Lethal Poisoning with p-Nitroaniline. gtfch.org. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). p-Nitroaniline - IDLH. NIOSH. Retrieved from [Link]
-
Frawley, R. P., et al. (2020, May 5). Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. PubMed. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 2-Methoxy-4-nitroaniline. Retrieved from [Link]
-
CPAchem Ltd. (2023, June 26). Safety data sheet - 2-Methoxy-4-nitroaniline. Retrieved from [Link]
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- 8. ehs.ucsf.edu [ehs.ucsf.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

